Technical Documentation Center

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
  • CAS: 1360607-69-7

Core Science & Biosynthesis

Foundational

synthesis protocol for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

An In-Depth Technical Guide to the Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)aceti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction and Strategic Overview

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a bifunctional molecule incorporating a reactive iodine atom, suitable for cross-coupling reactions, and a carboxylic acid moiety for amide bond formation or further functionalization. The core of this molecule, the 1,2,3-triazole ring, is a highly stable and versatile scaffold. Its synthesis is most efficiently achieved through the principles of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Our synthetic strategy is a robust, three-step sequence designed for efficiency and regioselectivity:

  • Formation of the Triazole Core: Synthesis of an ester precursor, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate, via a CuAAC reaction.

  • Regioselective Iodination: Introduction of the iodine atom at the C4 position of the triazole ring.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

This approach avoids the direct use of unstable iodo-alkynes and allows for the isolation and characterization of stable intermediates.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Iodination cluster_2 Step 3: Hydrolysis A Ethyl Azidoacetate + Trimethylsilylacetylene C Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate A->C [3+2] Cycloaddition B Cu(I) Catalyst B->C E Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate C->E Electrophilic Substitution D N-Iodosuccinimide (NIS) D->E G 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid E->G Saponification F Base (e.g., LiOH) then Acid F->G

Caption: Overall synthetic workflow for the target compound.

Mechanistic Insights: The Power of Click Chemistry

The cornerstone of this synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high yields, mild conditions, and remarkable specificity, exclusively forming the 1,4-disubstituted triazole isomer.[1][3]

The catalytic cycle involves several key steps:

  • Copper-Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate.

  • Azide Coordination: The azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs, forming a six-membered copper metallacycle.

  • Ring Contraction & Protonolysis: The metallacycle rearranges and is protonated by the solvent to release the stable triazole product, regenerating the Cu(I) catalyst for the next cycle.[3]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) A Copper Acetylide CuI->A Alkyne R-C≡CH Alkyne->A Azide R'-N₃ B Coordinated Complex Azide->B Product Triazole Product Product->CuI Catalyst Regeneration A->B C Metallacycle Intermediate B->C C->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

The subsequent iodination proceeds via an electrophilic substitution mechanism. The C-H bond at the 5-position (commonly referred to as the 4-position in the final product nomenclature) of the 1,2,3-triazole ring is acidic and can be deprotonated, or the ring itself is sufficiently electron-rich to be attacked by an electrophilic iodine source like N-Iodosuccinimide (NIS).

Detailed Experimental Protocol

Safety Precaution: Organic azides, such as ethyl azidoacetate, are potentially explosive. They should be handled with care, avoiding heat, shock, and friction. All reactions should be conducted in a well-ventilated fume hood behind a safety shield.

Part A: Synthesis of Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate

This procedure adapts the well-established CuAAC reaction for the synthesis of the triazole core.[4][5] We use trimethylsilylacetylene as a safe and easy-to-handle source of acetylene.

  • Materials & Reagents:

    • Ethyl azidoacetate

    • Trimethylsilylacetylene (TMSA)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve ethyl azidoacetate (1.0 eq) and trimethylsilylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

    • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water.

    • Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 4-12 hours).

    • Once the cycloaddition is complete, add TBAF (1.2 eq) to the mixture to cleave the TMS group. Stir for 1 hour at room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield ethyl 2-(1H-1,2,3-triazol-1-yl)acetate as a clear oil or white solid.

Part B: Synthesis of Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate

This step involves the direct and regioselective iodination of the electron-rich triazole ring.

  • Materials & Reagents:

    • Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (from Part A)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Add N-Iodosuccinimide (1.2 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the appearance of the higher molecular weight product.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to quench any remaining NIS, followed by a water wash and a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary to yield ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate.

Part C: Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

The final step is a standard saponification of the ethyl ester to the target carboxylic acid.

  • Materials & Reagents:

    • Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate (from Part B)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the iodo-triazole ester (1.0 eq) in a mixture of THF (or MeOH) and water.

    • Add LiOH (1.5 - 2.0 eq) to the solution and stir at room temperature.

    • Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-4 hours).

    • Remove the organic solvent (THF/MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

    • A white precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.[6][7]

Quantitative Data Summary

The following table provides an overview of the stoichiometry and typical outcomes for the synthesis.

StepReactantMolar Eq.Key ReagentMolar Eq.SolventTypical TimeTypical Yield
A Ethyl azidoacetate1.0CuSO₄·5H₂O / Na Ascorbate0.05 / 0.10t-BuOH/H₂O4-12 h80-95%
B Triazole Ester1.0N-Iodosuccinimide (NIS)1.2Acetonitrile12-24 h75-90%
C Iodo-triazole Ester1.0LiOH1.5THF/H₂O2-4 h>90%

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure, showing characteristic shifts for the triazole proton (or its absence after iodination) and the methylene and acid protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of each compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl, the carboxylic acid C=O and O-H stretch, and the azide stretch in the starting material.

References

  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol.
  • Li, G., et al. (2016). Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides. Organic Letters. [Link]

  • BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
  • Javed, I. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Pereira, M. M., et al. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances. [Link]

  • IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. [Link]

  • Frontiers Media S.A. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Kolodych, S., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. [Link]

  • Silva, F. C., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências. [Link]

  • Zhang, X-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. [Link]

Sources

Exploratory

Mechanism and Synthesis of 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic Acid: A Comprehensive Technical Guide

Executive Summary The functionalized 1,2,3-triazole core is a privileged scaffold in modern drug discovery, bioconjugation, and energetic materials. Specifically, 4-iodo-1-substituted-1,2,3-triazoles, such as 2-(4-iodo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized 1,2,3-triazole core is a privileged scaffold in modern drug discovery, bioconjugation, and energetic materials. Specifically, 4-iodo-1-substituted-1,2,3-triazoles, such as 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7)[1], are highly sought after as orthogonal handles for subsequent cross-coupling (e.g., Suzuki, Sonogashira) or late-stage functionalization.

However, synthesizing the 4-iodo isomer presents a profound mechanistic challenge. Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies using 1-iodoalkynes strictly yield the 5-iodo regioisomer[2]. To bypass this regiochemical bottleneck, researchers must employ de novo synthesis strategies. This whitepaper details the mechanistic causality, self-validating protocols, and quantitative metrics required to successfully synthesize 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

The Regiochemical Bottleneck: Why Standard CuAAC Fails

In a standard CuAAC reaction between an azide (e.g., ethyl azidoacetate) and a terminal alkyne, the copper catalyst coordinates to form a copper-acetylide intermediate, ultimately yielding a 1,4-disubstituted triazole. When a 1-iodoalkyne is used to introduce the iodine atom directly, the reaction is perfectly regioselective, but the bulky iodine atom is directed exclusively to the C5 position of the resulting triazole ring[2].

This occurs because the copper-metallacycle intermediate inherently positions the halogen adjacent to the copper atom, which subsequently undergoes protodecupration to yield the 5-iodo-1,2,3-triazole. Therefore, direct cycloaddition cannot yield the target 4-iodo isomer. Instead, the synthesis of the parent 4-iodo-1H-1,2,3-triazole followed by regioselective N-alkylation is the most robust, literature-validated pathway[3].

G cluster_0 Standard Iodo-CuAAC (Fails for 4-Iodo) cluster_1 De Novo Synthesis (Pathway A) A1 Ethyl Azidoacetate + 1-Iodoalkyne A2 Cu-Metallacycle (Iodine at C5 position) A1->A2 A3 2-(5-Iodo-1H-triazol-1-yl)acetate (Undesired Regioisomer) A2->A3 B1 1H-1,2,3-Triazole B2 Iodination & Reduction (ICl, then Na2SO3) B1->B2 B3 4-Iodo-1H-triazole B2->B3 B4 N-Alkylation (Ethyl bromoacetate) B3->B4 B5 Ethyl 2-(4-iodo-1H-triazol-1-yl)acetate B4->B5 B6 LiOH Hydrolysis B5->B6 B7 Target: 2-(4-Iodo...) acetic acid B6->B7

Mechanistic divergence: Iodo-CuAAC vs. De Novo multi-step synthesis.

Mechanistic Pathways & Regiochemical Distribution

The most viable route to the target molecule relies on the N-alkylation of 4-iodo-1H-1,2,3-triazole. This energetic precursor can be synthesized efficiently from unsubstituted 1H-1,2,3-triazole via electrophilic diiodination followed by selective mono-deiodination[4],[5].

When 4-iodo-1H-1,2,3-triazole is deprotonated by a mild base (e.g., K2CO3), it forms a resonance-stabilized triazolide anion. Alkylation with ethyl bromoacetate introduces a regiochemical competition between the N1, N2, and N3 positions[3].

  • N1-Alkylation (Major): Sterically favored. The iodine atom at C4 shields the N3 position, directing the electrophile to N1.

  • N2-Alkylation (Minor): Electronically distinct but sterically accessible, yielding the symmetric 2-alkyl isomer.

  • N3-Alkylation (Trace): Highly hindered by the adjacent bulky iodine atom.

Regio Start 4-Iodo-1H-1,2,3-triazole + Ethyl bromoacetate Base Deprotonation (K2CO3) Forms Triazolide Anion Start->Base N1 N1-Alkylation (Sterically favored, ~65%) Base->N1 Major Pathway N2 N2-Alkylation (Electronic preference, ~35%) Base->N2 Minor Pathway N3 N3-Alkylation (Sterically hindered, <1%) Base->N3 Trace Pathway

Regiochemical distribution during N-alkylation of 4-iodo-1H-triazole.

Self-Validating Experimental Protocols

The following step-by-step methodology is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to the next step.

Step 1: Synthesis of 4,5-Diiodo-1H-1,2,3-triazole
  • Causality: Iodine monochloride (ICl) acts as a potent electrophilic iodine source. Sodium hydroxide deprotonates the triazole, increasing the nucleophilicity of the C4 and C5 carbons, driving electrophilic aromatic substitution to full diiodination[3].

  • Protocol: Dissolve 1H-1,2,3-triazole in 2M NaOH (aq). Dropwise, add an aqueous solution of ICl at 0 °C. Stir at room temperature for 12 hours. Acidify with 2M HCl.

  • Self-Validation: The reaction completion is physically validated by the precipitation of the highly insoluble 4,5-diiodo-1H-1,2,3-triazole from the aqueous medium. Isolate via vacuum filtration (Yield: >90%).

Step 2: Selective Mono-Deiodination
  • Causality: The selective removal of one iodine atom is driven by the thermodynamic stability of the mono-iodo product under controlled stoichiometric reduction[5].

  • Protocol: Suspend 4,5-diiodo-1H-1,2,3-triazole in an aqueous solution of sodium sulfite (Na2SO3) and heat to reflux for 24 hours. Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Self-Validation: 13 C NMR will show two distinct carbon signals for the triazole ring (C4-I and C5-H), replacing the single symmetric signal of the diiodo precursor.

Step 3: Regioselective N-Alkylation
  • Causality: K2CO3 generates the nucleophilic triazolide anion. Ethyl bromoacetate acts as the electrophile. The steric bulk of the C4-iodine directs the alkylation predominantly to the N1 position[4].

  • Protocol: Dissolve 4-iodo-1H-1,2,3-triazole in anhydrous DMF. Add 1.5 eq of K2CO3 and 1.1 eq of ethyl bromoacetate. Stir at room temperature for 16 hours. Quench with water and extract with EtOAc.

  • Self-Validation: TLC analysis (Hexanes/EtOAc) will reveal two distinct spots corresponding to the N1 and N2 isomers. The N1 isomer (target) exhibits a lower Rf​ value due to its higher polarity compared to the more symmetric N2 isomer. Separate via silica gel chromatography.

Step 4: Saponification to Target Acid
  • Causality: Base-catalyzed hydrolysis of the ethyl ester yields the carboxylate, which upon acidification precipitates as the target 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid[1].

  • Protocol: Dissolve the isolated ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate in a 3:1 mixture of THF/H2O. Add 2.0 eq of LiOH·H2O. Stir for 4 hours. Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc, dry, and concentrate.

  • Self-Validation: Disappearance of the ethyl ester quartet/triplet in 1 H NMR and a shift in the carbonyl stretching frequency in IR spectroscopy confirm complete hydrolysis.

Quantitative Data & Selectivity Analysis

To aid in process development, the table below summarizes the quantitative metrics of the N-Alkylation pathway compared to an alternative Decarboxylative Iodination pathway (which utilizes silver-mediated decarboxylation of 1-substituted-triazole-4-carboxylic acids).

ParameterPathway A: N-Alkylation (Detailed Above)Pathway B: Decarboxylative Iodination
Overall Yield (4 Steps) 35 - 45%50 - 60%
Regioselectivity Moderate (N1:N2 ratio ~ 2:1)Excellent (Strictly 1,4-substituted)
Key Intermediate 4-Iodo-1H-1,2,3-triazole1-Substituted-triazole-4-carboxylic acid
Primary Challenge Chromatographic separation of N1/N2 isomersHigh cost of stoichiometric silver salts (Ag2CO3)
Scalability High (Inexpensive, robust reagents)Moderate (Silver-mediated step limits scale)

Sources

Foundational

An In-depth Technical Guide to 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

CAS Number: 1360607-69-7 Molecular Formula: C₄H₄IN₃O₂ Molecular Weight: 269.00 g/mol Introduction: A Versatile Building Block in Modern Chemistry 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a bifunctional molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1360607-69-7 Molecular Formula: C₄H₄IN₃O₂ Molecular Weight: 269.00 g/mol

Introduction: A Versatile Building Block in Modern Chemistry

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science.[1] Its structure incorporates a 1,2,3-triazole ring, a hallmark of "click chemistry," which is renowned for its efficiency, selectivity, and biocompatibility.[2][3] The presence of an iodo substituent on the triazole ring and a carboxylic acid moiety provides two orthogonal handles for further chemical modifications, making it a highly versatile synthetic intermediate.[1]

The 1,2,3-triazole core is metabolically stable and can act as a bioisostere for amide bonds, which is advantageous in the design of peptidomimetics and other bioactive molecules.[4] The carbon-iodine bond serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.[1][5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable chemical entity.

Physicochemical Properties and Spectral Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
IUPAC Name 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid[6]
SMILES O=C(O)CN1N=NC(I)=C1[6]
Purity Typically >98%[6]
Appearance Off-white to light yellow solidInferred
Solubility Soluble in DMSO, DMF, and aqueous baseInferred
Melting Point Decomposition may occur at elevated temperaturesInferred

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carboxylic acid and the triazole ring, and a singlet for the triazole ring proton. The chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the two carbons of the triazole ring. The carbon bearing the iodine atom would exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight. The isotopic pattern of iodine would be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic absorptions for the C-N and N=N bonds of the triazole ring.

Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid: A Step-by-Step Protocol

The synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid can be efficiently achieved through a multi-step process starting from readily available reagents. The core of the synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Iodination cluster_3 Step 4: Hydrolysis A Ethyl bromoacetate C Ethyl azidoacetate A->C DMF, rt B Sodium Azide B->C E Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate C->E CuSO4.5H2O, Sodium Ascorbate, t-BuOH/H2O D Trimethylsilylacetylene D->E G Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate E->G DCM, 0 °C to rt F Iodine Monochloride F->G I 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid G->I THF/H2O, rt H Lithium Hydroxide H->I

Caption: Synthetic pathway for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl azidoacetate

  • To a solution of ethyl bromoacetate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl azidoacetate as a colorless oil.

Step 2: Synthesis of Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate

  • In a round-bottom flask, dissolve ethyl azidoacetate (1.0 eq) and trimethylsilylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 3: Synthesis of Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate

  • Dissolve ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of iodine monochloride (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 4: Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

  • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Applications in Research and Development

The unique structural features of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid make it a valuable tool in several areas of chemical research.

Late-Stage Functionalization and Library Synthesis

The iodo group on the triazole ring is a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][7] This allows for the late-stage diversification of complex molecules, a crucial strategy in drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.[5]

Application Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling A 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid C Pd Catalyst, Base A->C B Arylboronic acid B->C D 2-(4-aryl-1H-1,2,3-triazol-1-yl)acetic acid C->D Cross-Coupling

Caption: Diversification via Suzuki-Miyaura cross-coupling.

Bioconjugation and Chemical Biology

The triazole ring, formed via a bioorthogonal click reaction, is stable in biological systems.[2] The carboxylic acid moiety can be readily activated to form amide bonds with amines present in biomolecules such as proteins and peptides. This allows for the attachment of the iodo-triazole moiety as a tag or a linker. The iodine atom can then be used for further modifications, including the introduction of radiolabels for imaging applications or other functional groups.

Development of Novel Therapeutics

The 1,2,3-triazole scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[8][9][10] The ability to easily modify both the 4-position of the triazole ring (via the iodo group) and the acetic acid side chain provides a powerful platform for the rational design of new therapeutic agents.

Safety and Handling

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and chemical biology. Its straightforward synthesis and the presence of two orthogonal functional groups for further derivatization make it an attractive starting material for the development of novel compounds with diverse applications. The methodologies and insights provided in this guide are intended to facilitate its use in the broader scientific community.

References

Sources

Exploratory

An In-depth Technical Guide to 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule in public literature, this document combines reported data with predicted properties based on established chemical principles and analysis of analogous structures. This approach offers a robust starting point for researchers interested in the synthesis and utilization of this compound.

Molecular Structure and Identification

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is characterized by a 1,2,3-triazole ring substituted with an iodine atom at the 4-position and an acetic acid moiety at the 1-position.

IdentifierValueSource
IUPAC Name 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid[1]
CAS Number 1360607-69-7[1]
Molecular Formula C₄H₄IN₃O₂[1]
Molecular Weight 253.00 g/mol [1][2]
SMILES O=C(O)CN1N=NC(I)=C1[1]
InChIKey LYEAOPYLXGHDLZ-UHFFFAOYSA-N[3]

Proposed Synthesis Pathway

While a specific experimental protocol for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is not detailed in the available literature, a plausible synthetic route can be designed based on established methods for the synthesis of similar 1,2,3-triazole derivatives. A common and effective method involves a multi-step process starting from a readily available precursor.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Iodination cluster_3 Step 4: Hydrolysis ethyl_glycinate Ethyl Glycinate Hydrochloride ethyl_azidoacetate Ethyl Azidoacetate ethyl_glycinate->ethyl_azidoacetate H₂O, DCM sodium_azide Sodium Azide sodium_azide->ethyl_azidoacetate ethyl_azidoacetate_2 Ethyl Azidoacetate triazole_intermediate Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate ethyl_azidoacetate_2->triazole_intermediate Cu(I) catalyst, e.g., CuI trimethylsilylacetylene Trimethylsilylacetylene trimethylsilylacetylene->triazole_intermediate triazole_intermediate_2 Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate iodo_triazole_ester Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate triazole_intermediate_2->iodo_triazole_ester Acetonitrile iodine_monochloride Iodine Monochloride (ICl) iodine_monochloride->iodo_triazole_ester iodo_triazole_ester_2 Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate final_product 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid iodo_triazole_ester_2->final_product H₂O, THF base Base (e.g., NaOH or LiOH) base->final_product

Caption: Proposed synthesis workflow for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl Azidoacetate

  • Dissolve ethyl glycinate hydrochloride in water.

  • Add sodium azide and dichloromethane (DCM).

  • Stir the biphasic mixture vigorously at room temperature.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl azidoacetate.

Step 2: Synthesis of Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate

  • To a solution of ethyl azidoacetate and trimethylsilylacetylene in a suitable solvent (e.g., THF/water), add a Cu(I) catalyst (e.g., copper(I) iodide).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by quenching with an ammonium chloride solution and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate

  • Dissolve the trimethylsilyl-triazole intermediate in acetonitrile.

  • Cool the solution to 0 °C and add a solution of iodine monochloride in acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with a sodium thiosulfate solution and extract the product.

  • Purify by column chromatography.

Step 4: Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

  • Dissolve the iodo-triazole ester in a mixture of THF and water.

  • Add a base such as lithium hydroxide or sodium hydroxide.

  • Stir at room temperature and monitor the hydrolysis of the ester.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical Properties

Physical Properties (Predicted)
PropertyPredicted ValueNotes
Melting Point Solid at room temperatureSimilar small molecule acids are typically solids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid and triazole moieties suggest some polarity, but the overall molecule is relatively small and contains a large iodine atom, which may limit aqueous solubility.[4]
pKa 3-4The pKa of the carboxylic acid is expected to be in the typical range for acetic acid derivatives. The electron-withdrawing nature of the triazole ring may slightly lower the pKa compared to acetic acid.
XlogP 0.1[3]
Chemical Stability and Reactivity (Predicted)

Based on the functional groups present, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is expected to exhibit the following stability and reactivity profile:

  • Acidic and Basic Conditions: The compound may be susceptible to hydrolysis under strong acidic or basic conditions, although the triazole ring itself is generally stable.

  • Thermal Stability: Likely to be stable at moderate temperatures, but may decompose at elevated temperatures.

  • Photostability: The carbon-iodine bond may be sensitive to light and could undergo homolytic cleavage. Therefore, it is advisable to store the compound protected from light.[5]

  • Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amidation. The iodo-substituted triazole can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a useful building block for more complex molecules.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHCarboxylic acid protons are typically deshielded and appear as a broad singlet.
~7.8-8.2Singlet1HTriazole C-HThe proton on the triazole ring is in an electron-deficient environment and is expected to be downfield.
~5.2-5.5Singlet2H-CH₂-The methylene protons adjacent to the nitrogen of the triazole and the carbonyl group will be deshielded.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation:

Chemical Shift (δ, ppm)AssignmentRationale
~168-172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140-145Triazole C-IThe carbon atom bonded to iodine will be significantly shifted.
~120-125Triazole C-HThe protonated carbon of the triazole ring.
~50-55-CH₂-The methylene carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725Strong, sharpC=O stretch (carboxylic acid)
~3100MediumC-H stretch (triazole)
1400-1440MediumO-H bend (carboxylic acid)
1210-1320MediumC-O stretch (carboxylic acid)
Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is expected to show the following ions:

AdductPredicted m/z
[M+H]⁺253.94209
[M+Na]⁺275.92403
[M-H]⁻251.92753

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid have not been reported, its structural features suggest several potential uses in research and development:

  • Enzyme Inhibition: The 1,2,3-triazole scaffold is a known pharmacophore in many biologically active compounds. The iodo-substituent can act as a halogen bond donor, potentially enhancing binding to target enzymes.

  • Click Chemistry and Bioconjugation: The triazole moiety, often synthesized via "click chemistry," provides a stable linker in bioconjugation applications.

  • Medicinal Chemistry Building Block: This compound can serve as a versatile starting material for the synthesis of more complex molecules through modification of the carboxylic acid group or through cross-coupling reactions at the iodo-position.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used as a fragment in screening campaigns to identify new drug leads.[6]

Conclusion

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its synthesis, and predicted physical and chemical properties based on sound chemical principles. The proposed synthetic route and spectral interpretations offer a starting point for researchers to synthesize and characterize this compound. Its potential as a versatile building block in medicinal chemistry and organic synthesis warrants further investigation.

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid: An In-depth ¹H and ¹³C NMR Analysis

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. This document is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar heterocyclic compounds. The guide offers a foundational understanding of the structural characterization of this molecule using modern spectroscopic techniques, emphasizing the rationale behind spectral assignments.

Introduction

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a substituted triazole derivative. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its role in bioisosteric replacement and its presence in a wide array of biologically active compounds.[1][2] The introduction of an iodine atom at the C4 position of the triazole ring and an acetic acid group at the N1 position creates a molecule with potential for further functionalization, making it a valuable building block in organic synthesis. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, offering a thorough interpretation of chemical shifts and peak assignments based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Numbering

The chemical structure and the atom numbering scheme for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid used throughout this guide are presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument shimming Shim the magnetic field to achieve optimal homogeneity instrument->shimming h1_acq Acquire 1H NMR spectrum shimming->h1_acq c13_acq Acquire 13C NMR spectrum (proton decoupled) h1_acq->c13_acq ft Apply Fourier Transform to the raw data (FID) c13_acq->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectra to the residual solvent peak or an internal standard (TMS) baseline->reference integrate Integrate 1H NMR signals reference->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent for this compound due to its ability to dissolve polar molecules containing carboxylic acid and triazole functional groups. [3]The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d6 as it can form hydrogen bonds with the solvent, reducing the rate of exchange. [1]* Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving closely spaced peaks.

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is expected to show three distinct signals corresponding to the triazole proton, the methylene protons, and the carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts and Assignments

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-58.0 - 8.5Singlet1HThe proton on the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the nitrogen atoms. [4]Its chemical shift is typically observed in this downfield region. [5]
-CH₂- (H-6)5.1 - 5.5Singlet2HThe methylene protons are adjacent to the electron-withdrawing triazole ring and the carboxylic acid group, leading to a downfield shift. [6]These protons are chemically equivalent and are not expected to show coupling to other protons, thus appearing as a singlet.
-COOH10.0 - 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and the solvent used. [7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the two carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Predicted ¹³C NMR Chemical Shifts and Assignments

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O168 - 172The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in this downfield region.
C-5130 - 135The C-5 carbon of the triazole ring is expected to be in this range. The chemical shifts of triazole carbons can vary significantly with substitution. [8][9]
C-490 - 100The C-4 carbon is directly attached to the iodine atom. The heavy atom effect of iodine typically causes a significant upfield shift (shielding) of the directly attached carbon compared to its non-iodinated analog. [10][11]
-CH₂-50 - 55The methylene carbon is attached to the nitrogen of the triazole ring and the carbonyl group, resulting in a chemical shift in this range. [9]

Trustworthiness and Self-Validating Systems in NMR

The reliability of NMR data is ensured through a series of self-validating checks inherent in the methodology:

  • Internal Referencing: The use of an internal standard, such as tetramethylsilane (TMS), or referencing to the known chemical shift of the residual solvent peak provides a consistent and reproducible chemical shift scale.

  • Integration Ratios: In ¹H NMR, the relative areas of the signals are directly proportional to the number of protons giving rise to those signals. The integration of the peaks should correspond to the expected proton count of the molecule (1:2:1 for H-5, -CH₂-, and -COOH, respectively).

  • 2D NMR Spectroscopy: For more complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively, providing an unambiguous assignment of the entire structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. The predicted chemical shifts and assignments are grounded in fundamental NMR principles and data from structurally related compounds. The presented information serves as a valuable resource for scientists involved in the synthesis and characterization of novel heterocyclic compounds, aiding in the rapid and accurate elucidation of their chemical structures.

References

  • Baghdad Science Journal. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • SciELO. 1H--[1][8][12]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]

  • Reddit. 1H NMR interpretation of an 1,2,3-triazole. [Link]

  • RSC Publishing. Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. [Link]

  • eGrove. Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. [Link]

  • National Institutes of Health. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • ResearchGate. NMR Solvent Data Chart. [Link]

  • ResearchGate. Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a molecule of interest in pharmaceutical development and chemical synthesis. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a molecule of interest in pharmaceutical development and chemical synthesis. The methodologies detailed herein are grounded in established principles of mass spectrometry, offering researchers a robust starting point for characterization, quantitation, and structural elucidation.

Introduction: The Analytical Imperative

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a heterocyclic compound featuring a triazole ring, an acetic acid moiety, and an iodine atom. This unique combination of functional groups presents specific analytical challenges and opportunities. The triazole core is a common scaffold in medicinal chemistry, while the carboxylic acid group imparts polarity and provides a clear handle for ionization. The presence of iodine offers a distinct isotopic signature. Mass spectrometry (MS) is the premier technique for confirming the molecular weight, investigating the structure, and quantifying such molecules due to its unparalleled sensitivity and specificity. This guide will focus on electrospray ionization (ESI) as the most suitable technique for this polar, non-volatile analyte.

Foundational Principles: Method Development

A successful analysis hinges on a method tailored to the analyte's physicochemical properties. The presence of a terminal carboxylic acid group is the most influential feature for ESI-MS analysis.

Ionization Mode Selection: The Power of Deprotonation

The carboxylic acid moiety is acidic, readily losing a proton to form a carboxylate anion. Consequently, Negative Ion Electrospray Ionization (ESI-) is the logical and most effective choice. In this mode, the analyte is deprotonated to form the [M-H]⁻ ion, which is typically stable and abundant.[1][2][3] While positive ion adducts ([M+H]⁺, [M+Na]⁺) might be observable, the sensitivity in negative ion mode is expected to be significantly higher due to the inherent acidity of the molecule.[3][4]

Liquid Chromatography: Taming a Polar Analyte

Direct infusion analysis is useful for initial characterization, but for mixture analysis or quantitation in complex matrices, chromatographic separation is essential. Given the polar nature of the target molecule, conventional reversed-phase (RP) chromatography may provide insufficient retention.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, promoting the retention of polar compounds.[6] A typical HILIC mobile phase system would consist of acetonitrile as the organic solvent and an aqueous buffer (e.g., ammonium formate or ammonium acetate) to maintain a consistent pH and enhance peak shape.

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a robust procedure for LC-MS/MS analysis. It is intended as a starting point, and optimization of specific parameters is encouraged for individual instrument setups.

Sample and Mobile Phase Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in a 50:50 mixture of acetonitrile and deionized water.

  • Working Standard: From the stock solution, prepare a working standard at a concentration of 1-10 µg/mL in the initial mobile phase composition to ensure good peak shape.

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in deionized water.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System UHPLC with HILIC column (e.g., BEH Amide)Provides optimal retention and separation for polar analytes.
Mobile Phase Gradient 95% B to 50% B over 5-10 minutesA standard gradient for eluting polar compounds in HILIC mode.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale UHPLC columns.
Column Temperature 40 °CEnhances peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI)Ideal for polar, non-volatile molecules.[3][7]
Polarity Negative Ion ModeExploits the acidic proton of the carboxylic acid for sensitive deprotonation.[2][3]
Capillary Voltage 2.5 - 3.5 kVStandard range for stable spray in negative ion mode.
Drying Gas Temp. 250 - 350 °CFacilitates desolvation of mobile phase droplets.
Drying Gas Flow 8 - 12 L/minAssists in desolvation.
Nebulizer Pressure 30 - 50 psiAids in the formation of a fine aerosol.
MS Scan Mode Full Scan (m/z 50-500) & MS/MSFull scan for parent ion identification; MS/MS for structural confirmation.
Collision Energy (CID) 10 - 40 eV (Ramped)A range of energies should be explored to capture both low-energy and high-energy fragments.

Spectral Interpretation: Decoding the Fragments

The mass spectrum provides a molecular fingerprint. Understanding the fragmentation patterns is key to confirming the structure.

The Molecular Ion

The molecular formula for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is C₄H₄IN₃O₂. The monoisotopic molecular weight is 268.9399 g/mol . In negative ion mode ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 267.93 .

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is expected to proceed through several predictable pathways, primarily involving the cleavage of the most labile bonds. The fragmentation of 1,2,3-triazole rings often involves the loss of a nitrogen molecule (N₂), and carboxylic acids readily lose carbon dioxide (CO₂).[8]

The proposed fragmentation cascade is as follows:

  • Initial Deprotonation: The molecule loses the acidic proton from the carboxylic acid group to form the precursor ion at m/z 267.9.

  • Decarboxylation: The most facile fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate anion, yielding a highly stable carbanion fragment at m/z 223.9.

  • Triazole Ring Cleavage: The triazole ring can undergo cleavage with the loss of a neutral nitrogen molecule (N₂), a characteristic fragmentation for this heterocycle.[8][9] This would lead to a fragment ion from the m/z 223.9 species.

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave, resulting in the loss of an iodine radical (127 Da), although this is more common in electron ionization and positive ion modes.[10]

G cluster_0 Proposed Fragmentation Pathway of [M-H]⁻ parent [M-H]⁻ m/z 267.9 frag1 Fragment A m/z 223.9 parent->frag1 - CO₂ (44 Da) frag2 Fragment B m/z 195.9 frag1->frag2 - N₂ (28 Da) frag3 Fragment C m/z 96.9 frag1->frag3 - I (127 Da)

Caption: Proposed ESI-MS/MS fragmentation of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Summary of Expected Ions
m/z (Calculated)Proposed FormulaProposed Fragment Structure / Neutral Loss
267.93[C₄H₃IN₃O₂]⁻[M-H]⁻ Precursor Ion
223.95[C₃H₃IN₃]⁻[M-H - CO₂]⁻
195.94[C₃H₃I]⁻[M-H - CO₂ - N₂]⁻
96.95[C₃H₃N₃]⁻[M-H - CO₂ - I]⁻

Conclusion

The mass spectrometric analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is most effectively achieved using a combination of HILIC and negative ion electrospray ionization. The molecule's carboxylic acid group allows for sensitive detection as the deprotonated [M-H]⁻ species. Tandem mass spectrometry reveals a predictable fragmentation pattern dominated by the loss of carbon dioxide, followed by cleavages of the triazole ring and the carbon-iodine bond. The methods and data presented in this guide provide a comprehensive and scientifically grounded approach for researchers in drug development and chemical analysis to confidently characterize this compound.

References

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • Niessen, W. M. A., & Tinke, A. P. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. Available from: [Link]

  • Kapošiová, L., & Gáspár, A. (2012). LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. Available from: [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • Kenttämaa, H. I., & Williams, J. L. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available from: [Link]

  • O'Hair, R. A. J., & Reid, G. E. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Available from: [Link]

  • RSC Publishing. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • RSC Publishing. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of protonated 1,2,3-triazole 1aN including the most characteristic ions formed under (+)ESI-MS/MS conditions. Available from: [Link]

  • University of Washington. Electrospray Ionization – ESI. Available from: [Link]

  • Popov, I. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern. Available from: [Link]

  • Logoyda, L. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. The Pharma Innovation Journal. Available from: [Link]

  • Prasain, J. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Fig. 5. Fragmentation pattern of iodomethane anions resulting from the.... Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available from: [Link]

  • R Discovery. (1973). Mass spectra of 1,2,4‐triazoles—II. Available from: [Link]

  • Purdue University Graduate School. (n.d.). DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF MUTAGENIC DRUG IMPURITIES AND A GAS- PHASE REACTIVITY STUDY. Available from: [Link]

  • NIST. Iodoacetamide - the NIST WebBook. Available from: [Link]

Sources

Foundational

solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a key intermediate in pharmaceutical research and development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this molecule.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed into the bloodstream, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.

The compound 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7) is a versatile building block in medicinal chemistry.[1] Its structure, featuring a triazole ring, a carboxylic acid moiety, and an iodine atom, suggests a complex interplay of factors governing its solubility. The triazole ring, being a polar heterocycle, can participate in hydrogen bonding, which generally enhances aqueous solubility.[2][3][4] Conversely, the presence of a bulky, hydrophobic iodine atom and the overall molecular size can decrease solubility in polar solvents. The carboxylic acid group introduces pH-dependent solubility, being more soluble in basic conditions due to deprotonation.

A thorough understanding of the solubility of this compound in a variety of solvents is therefore essential for:

  • Optimizing reaction conditions: Selecting appropriate solvents for its synthesis and subsequent reactions.

  • Developing effective purification strategies: Choosing solvents for crystallization and chromatography.

  • Formulation development: Designing drug delivery systems that ensure adequate dissolution and absorption.

This guide will provide the necessary theoretical background and practical methodologies to systematically investigate the solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a fundamental, qualitative prediction of solubility.[5][6] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The polarity of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is influenced by several structural features:

  • Polar Groups: The carboxylic acid (-COOH) and the triazole ring (C₂H₂N₃) are polar and capable of forming hydrogen bonds.

  • Non-Polar Groups: The iodine atom (-I) is large and hydrophobic, contributing to non-polar character.

Based on its structure, we can anticipate the following general solubility trends:

  • High solubility in polar aprotic solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate both the polar and non-polar parts of the molecule.[7]

  • Moderate to low solubility in polar protic solvents: Such as water and alcohols (e.g., ethanol, methanol). The carboxylic acid can ionize in water, increasing solubility, but the hydrophobic iodine may limit it.

  • Low solubility in non-polar solvents: Such as hexane and toluene, due to the presence of the polar functional groups.

The solubility of the carboxylic acid is also highly dependent on the pH of the aqueous medium. In acidic solutions, the carboxylic acid will be protonated and less soluble. In basic solutions, it will be deprotonated to the carboxylate salt, which is generally much more water-soluble.[8][9]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in various solvents. This method is based on the shake-flask technique, a widely accepted standard for solubility measurement.

Materials and Equipment
  • 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (purity ≥98%)[1]

  • A selection of solvents of analytical grade (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, hexane)

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess solid compound prep2 Add a known volume of solvent prep1->prep2 to each vial equil1 Seal vials and place on shaker prep2->equil1 equil2 Shake at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Centrifuge to pellet solid sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter through a 0.22 µm syringe filter sample3->sample4 sample5 Dilute the filtrate sample4->sample5 sample6 Analyze by HPLC or UV-Vis sample5->sample6 quant2 Determine the concentration of the saturated solution sample6->quant2 quant1 Prepare a standard curve quant1->quant2

Figure 1. Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid to a series of vials (a visual excess of solid should remain at the end of the experiment).

    • Accurately add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in the respective solvents.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample solutions.

  • Calculation:

    • Determine the concentration of the saturated solution from the calibration curve.

    • Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in Various Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Water (pH 7.4)Polar ProticModerateTo be determined
0.1 M HCl (pH 1)Polar ProticLowTo be determined
0.1 M NaOH (pH 13)Polar ProticHighTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
Ethyl AcetateIntermediate PolarityLow to ModerateTo be determined
HexaneNon-PolarVery LowTo be determined
Interpretation of Results

The experimental data should be analyzed in the context of the molecular structure and solvent properties.

  • Aqueous Solubility and pH: The solubility in aqueous solutions of different pH will confirm the acidic nature of the compound. A significant increase in solubility at higher pH is expected due to the formation of the highly soluble carboxylate salt.

  • Polar vs. Non-Polar Solvents: A comparison of solubility in solvents with varying polarities will validate the "like dissolves like" principle. High solubility in polar aprotic solvents like DMSO would indicate strong dipole-dipole interactions.

  • Protic vs. Aprotic Solvents: Differences in solubility between polar protic and aprotic solvents can provide insights into the role of hydrogen bonding.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. A systematic approach, combining theoretical predictions with robust experimental validation, is crucial for effectively utilizing this important chemical intermediate in research and drug development.

Future studies could explore the temperature dependence of solubility to determine the thermodynamics of dissolution. Additionally, computational models can be developed to predict the solubility of related triazole derivatives, thereby accelerating the drug discovery process.[5][10][11][12]

References

  • PubChem. 2-(4-iodo-1h-1,2,3-triazol-1-yl)acetic acid. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-65.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based formulations. Drug Discovery Today: Technologies, 27, 39-47.
  • Ghafourian, T., & Barzegar-Jalali, M. (2013). QSPR models for the prediction of drug solubility.
  • Palmer, D. S., Llinas, A., & Mitchell, J. B. (2008). Predicting aqueous solubility from structure. Molecular Pharmaceutics, 5(2), 266-279.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
  • Shayanfar, A., & Jouyban, A. (2012). A simple model for prediction of drug solubility in water+ cosolvent mixtures. Journal of Drug Delivery Science and Technology, 22(4), 339-343.
  • Sun, H., & Tsubaki, N. (2020). Recent advances in computational prediction of solubility. AAPS PharmSciTech, 21(3), 1-14.

Sources

Exploratory

stability and storage conditions for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

[label="Oxidative\n(3% H Fig 1: Primary degradation pathways of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid under stress. Optimal Storage and Handling Protocols Based on the mechanistic vulnerabilities outlined above, em...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Oxidative\n(3% H

Fig 1: Primary degradation pathways of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid under stress.

Optimal Storage and Handling Protocols

Based on the mechanistic vulnerabilities outlined above, empirical storage parameters must be strictly enforced to maintain a purity of ≥97% over long-term storage[1].

Long-Term Storage Conditions
  • Temperature: Store strictly at 2°C to 8°C (refrigerated)[2]. Lowering the thermal kinetic energy of the system prevents the molecules from overcoming the activation energy barrier required for spontaneous C-I bond homolysis or decarboxylation.

  • Light Protection: The compound must be stored in amber borosilicate glass vials and kept in the dark[1]. Amber glass effectively filters out UV radiation below 400 nm, neutralizing the photolytic degradation pathway.

  • Atmosphere: While not acutely hygroscopic, it is highly recommended to backfill the storage container with an inert gas (Argon or Nitrogen) . This displaces ambient oxygen and moisture, preventing oxidative side reactions with any trace iodine radicals that may form.

Short-Term Handling & Shipping
  • Shipping: The compound possesses sufficient kinetic stability to endure room temperature shipping for durations of less than 2 weeks without significant degradation[2].

  • Handling: When weighing or transferring the compound, minimize exposure to direct laboratory fluorescent lighting. Ensure the compound is allowed to equilibrate to room temperature in a desiccator before opening the vial to prevent ambient moisture condensation on the cold powder.

Hazard & Safety Grounding

According to GHS classifications, this compound is harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335)[2]. Always handle within a certified fume hood using nitrile gloves and safety goggles.

Experimental Validation: Stability-Indicating Assay Protocol

To ensure trustworthiness in your internal inventory, you must establish a self-validating system to quantify the stability of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. Below is a standardized, step-by-step methodology for a forced degradation study using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Aliquoting for Stress Conditions:

    • Control: 1 mL stored at 4°C in the dark.

    • Thermal Stress: 1 mL heated to 60°C in a sealed vial for 48 hours.

    • Photolytic Stress: 1 mL exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B guidelines).

    • Oxidative Stress: 1 mL treated with 100 µL of 3% H₂O₂ for 24 hours at room temperature.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the carboxylic acid in its protonated state to prevent peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection & Quantification: Monitor absorbance at 254 nm (optimal for the conjugated triazole system). Calculate the area under the curve (AUC) for the parent peak and compare the stressed samples against the control to quantify the percentage of degradation.

Workflow N1 Sample Prep (1 mg/mL in MeOH) N2 Environmental Stressing N1->N2 N3 Thermal (40°C, 60°C) N2->N3 N4 Photolytic (ICH Q1B UV/Vis) N2->N4 N5 Oxidative (3% H2O2) N2->N5 N6 HPLC-UV / LC-MS Analysis N3->N6 N4->N6 N5->N6 N7 Purity & Degradant Quantification N6->N7

Fig 2: Self-validating forced degradation workflow for stability indicating assay development.

References

  • ACS Publications. "Electronic Coupling in 1,2,3-Triazole Bridged Ferrocenes and Its Impact on Reactive Oxygen Species Generation." Inorganic Chemistry, 14 Jun. 2022. [Link]

  • MDPI. "4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications." Molecules, 17 May 2022. [Link]

  • National Institutes of Health (NIH). "pH controlled assembly of a self-complementary halogen-bonded dimer." PMC, 2026.[Link]

Sources

Foundational

The Halogenated Pharmacophore: Unlocking the Biological Potential of Iodinated Triazole Compounds

Executive Summary The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, historically celebrated for its metabolic stability, strong dipole moment, and bioisosterism to amide bonds. However, as a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, historically celebrated for its metabolic stability, strong dipole moment, and bioisosterism to amide bonds. However, as a Senior Application Scientist, I approach the unsubstituted triazole merely as a starting point. Functionalizing the C5 position with an iodine atom transforms this passive linker into a highly active pharmacophore. This in-depth technical guide explores the mechanistic basis of iodinated triazoles, details their quantitative structure-activity relationships (SAR), and provides a self-validating synthetic protocol for their reliable generation in drug discovery workflows.

Mechanistic Basis of Biological Activity

The biological efficacy of 5-iodo-1,2,3-triazoles is driven by two primary physicochemical mechanisms: halogen bonding and enhanced lipophilicity .

The highly polarizable iodine atom creates a region of positive electrostatic potential—known as the "sigma-hole"—directly opposite the C–I covalent bond. This unique electronic topology allows the iodinated triazole to act as a potent Lewis acid, forming strong, highly directional non-covalent interactions with Lewis base residues (e.g., oxygen, nitrogen, or sulfur atoms) within enzyme active sites (1[1]).

Furthermore, the steric bulk and inherent lipophilicity of the iodine atom facilitate the efficient transport of anions across lipid bilayer membranes. This ion channel mimicry is a critical mechanism for disrupting bacterial homeostasis and inducing apoptosis in multidrug-resistant cancer cell lines (1[1]).

Pathway N1 5-Iodo-1,2,3-Triazole N2 Sigma-Hole Formation N1->N2 Electron withdrawal N3 Lipophilicity Enhancement N1->N3 Iodine bulk N4 Halogen Bonding (Lewis Base Target) N2->N4 Directional binding N5 Transmembrane Anion Transport N3->N5 Bilayer insertion N4->N5 Synergistic effect

Mechanistic pathways of iodinated triazoles in target binding and anion transport.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the 5-iodo-1,2,3-triazole core into various molecular frameworks has yielded significant pharmacological activity across multiple disease models. The table below summarizes the quantitative activity metrics of various iodinated triazole hybrids (2[2]).

Compound ScaffoldPrimary Biological TargetActivity MetricMechanistic Action
5-Iodo-triazole-piperidines MCF-7 / HT-29 Cancer CellsIC₅₀: 1.02 - 10 μMG0/G1 Cell Cycle Arrest
1,4-Naphthoquinone-iodo-triazoles MOLT-4 Leukemia CellsIC₅₀: < 20 μMCytotoxicity / Apoptosis
1,2,3-Triazolylsterols Leishmania donovaniIC₅₀: 5 - 15 μMEnzyme Inhibition
1,4,5-Trisubstituted Iodo-triazoles Staphylococcus aureus (MRSA)MIC: 4 - 16 μg/mLMembrane Disruption

Synthetic Workflows: Accessing 5-Iodo-1,2,3-Triazoles

The traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles. To access the 5-iodo derivative, we employ an interrupted CuAAC strategy. By introducing a strong electrophilic iodine source, we intercept the C5-cuprated triazole intermediate before protonation can occur (3[3]). Beyond its direct biological activity, the C–I bond serves as a versatile synthetic handle for downstream diversification via Suzuki-Miyaura or Ullmann-type cross-coupling reactions (4[4]).

Workflow Step1 Alkyne + Azide + Cu(I) Step2 Cu-Triazolide Intermediate Step1->Step2 Cycloaddition Step3 Electrophilic Trapping (ICl/NIS) Step2->Step3 Intercept protonation Step4 5-Iodo-1,2,3-Triazole Step3->Step4 Halogenation Step5 Cross-Coupling (Suzuki/Ullmann) Step4->Step5 Post-click functionalization Step6 1,4,5-Trisubstituted Library Step5->Step6 Drug discovery screening

Self-validating synthetic workflow for 5-iodo-1,2,3-triazoles and downstream functionalization.

Protocol: Self-Validating Aqueous Synthesis of 5-Iodo-1,2,3-Triazoles

Objective: Regioselective synthesis of 1,4-disubstituted-5-iodo-1,2,3-triazoles via an interrupted CuAAC mechanism. Causality: Standard CuAAC relies on the protonation of the C5-cuprated triazole intermediate. By replacing the proton source with a highly electrophilic iodine species (e.g., N-Iodosuccinimide, NIS), we kinetically trap the intermediate. A biphasic solvent system (t-BuOH/H₂O) is chosen because it solubilizes both the organic substrates and the water-soluble copper catalyst, ensuring rapid phase-transfer kinetics.

Step 1: Catalyst Activation & Self-Validation

  • Action: In a reaction vial, dissolve CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.1 eq) in deionized water. Add sodium ascorbate (0.2 eq).

  • Causality: THPTA stabilizes the Cu(I) oxidation state, preventing disproportionation. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I).

  • Self-Validation Checkpoint: The system self-validates the generation of active catalyst through a distinct colorimetric shift. The initial blue solution (Cu²⁺) MUST turn pale yellow or colorless (Cu⁺). If the solution remains blue, the reduction has failed, and proceeding will result in zero yield.

Step 2: Substrate Coordination

  • Action: Add the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) dissolved in t-BuOH to the aqueous catalyst mixture.

  • Causality: The slight excess of azide ensures complete consumption of the alkyne, preventing unwanted Glaser homocoupling side reactions.

Step 3: Electrophilic Trapping

  • Action: Slowly add NIS (1.2 eq) to the vigorously stirring mixture at room temperature.

  • Causality: Slow addition maintains a low steady-state concentration of the iodonium ion, favoring the trapping of the triazolide intermediate over direct alkyne iodination.

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor the reaction via TLC (Hexane/EtOAc 7:3) after 2 hours.

  • Self-Validation Checkpoint: Co-spot the reaction mixture against a pure 5-protio-triazole standard. The successful formation of the 5-iodo product is validated by a significantly higher Retention Factor (Rf) due to the increased lipophilicity imparted by the iodine atom.

  • Action: Once complete, quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate reduces any unreacted electrophilic iodine back to inert iodide (I⁻), preventing oxidative degradation of the product during organic extraction.

Conclusion

The strategic incorporation of an iodine atom at the C5 position of the 1,2,3-triazole ring bridges the gap between synthetic utility and pharmacological potency. By leveraging the sigma-hole for directional halogen bonding and utilizing the C–I bond as a vector for late-stage functionalization, drug development professionals can rapidly access diverse, highly active chemical spaces that traditional unsubstituted triazoles cannot reach.

References

  • Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry Source: ResearchGate URL
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review Source: Taylor & Francis URL
  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties Source: PMC / NIH URL
  • Application Notes and Protocols for Click Chemistry Reactions with 1-Azido-2-iodoethane Source: Benchchem URL

Sources

Exploratory

The 1,2,3-Triazole Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 1,2,3-triazole not merely as a structural motif, but as a highly programmable, bioisosteric module. The advent of "cl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 1,2,3-triazole not merely as a structural motif, but as a highly programmable, bioisosteric module. The advent of "click chemistry" has transformed this five-membered nitrogen heterocycle from a synthetic curiosity into a cornerstone of molecular hybridization. This whitepaper provides an in-depth technical analysis of the 1,2,3-triazole pharmacophore, exploring the causality behind its synthetic assembly, its physicochemical advantages in biological systems, and the self-validating protocols used to generate novel therapeutics.

Physicochemical and Pharmacophoric Properties

The prominence of the 1,2,3-triazole ring in medicinal chemistry is driven by its unique physicochemical profile. It acts as a highly stable bioisostere for amide bonds, capable of mimicking both trans- and cis- configurations depending on its substitution pattern 1[1].

Unlike traditional amides, the 1,2,3-triazole is highly resistant to enzymatic cleavage, hydrolysis, and metabolic degradation (both oxidation and reduction)2[2]. Furthermore, the ring possesses a strong dipole moment (~5 Debye), which enhances target binding affinity through robust dipole-dipole interactions and hydrogen bonding with biological targets. These attributes make it an ideal linker for conjugating diverse molecular fragments without compromising the pharmacokinetic stability of the resulting hybrid molecule.

Table 1: FDA-Approved and Investigational 1,2,3-Triazole Drugs

The incorporation of the 1,2,3-triazole ring has directly led to the development of several approved and late-stage therapeutics across diverse clinical indications 3[3].

Drug NameTherapeutic AreaPrimary Mechanism of ActionRole of 1,2,3-Triazole Motif
Tazobactam Infectious Diseaseβ-lactamase inhibitorEnhances spectrum of co-administered β-lactam antibiotics
Cefatrizine Infectious DiseaseCephalosporin (cell wall synthesis inhibitor)Structural core for target binding
Rufinamide NeurologyVoltage-gated sodium channel modulatorPrimary pharmacophore for anticonvulsant activity
Suvorexant Sleep DisordersOrexin receptor antagonistConformational restrictor and bioisostere
Ticagrelor CardiologyP2Y12 platelet inhibitorKey structural element for receptor affinity
Carboxyamidotriazole OncologyCalcium channel inhibitor (Investigational)Core scaffold driving antiproliferative effects

The Synthetic Engine: CuAAC Reaction Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction accelerates the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition by a factor of 10⁷ to 10⁸, allowing it to proceed at room temperature with near-perfect regioselectivity 4[4].

CuAAC catalytic cycle showing the generation of Cu(I) and intermediate formation.

Optimized Experimental Protocol: Self-Validating CuAAC Workflow

To ensure high-fidelity library generation, I utilize a strictly controlled, self-validating CuAAC protocol. The thermodynamic instability of Cu(I)—which readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen—requires precise stoichiometric control and ligand stabilization 5[5].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Prepare 100 mM solutions of the terminal alkyne and organic azide in DMSO. Prepare a fresh 300 mM sodium ascorbate solution in deionized water.

  • Causality: Sodium ascorbate readily oxidizes in aqueous solutions upon exposure to air. Using a freshly prepared solution ensures the quantitative reduction of Cu(II) to the catalytically active Cu(I) species without introducing degradation byproducts.

Step 2: Pre-complexation of the Catalyst

  • Action: Mix 20 mM CuSO₄ with 50 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:2 molar ratio.

  • Causality: Pre-complexing Cu(II) with a stabilizing ligand before reduction prevents the disproportionation of Cu(I) and inhibits the generation of reactive oxygen species (ROS). THPTA blocks the bioavailability of Cu(I), mitigating toxicity while maintaining catalytic effectiveness—a critical factor if the protocol is adapted for live-cell labeling.

Step 3: Reaction Assembly

  • Action: Combine the alkyne (1.1 eq) and azide (1.0 eq) in the reaction vessel. Add the pre-complexed CuSO₄/THPTA solution (0.05 eq Cu). Finally, add the sodium ascorbate solution (0.25 eq) to initiate the reaction.

  • Causality: The reducing agent must be added last. Initiating the reaction only when all substrates and stabilized metal centers are present prevents transient side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling).

Step 4: Self-Validation and Monitoring

  • Action: Allow the reaction to proceed for 1-4 hours at room temperature. Extract an aliquot for FT-IR spectroscopy.

  • Causality (The Self-Validating System): Every robust medicinal chemistry workflow requires orthogonal validation. The organic azide possesses a strong, distinct infrared absorption band at ~2100 cm⁻¹. The complete attenuation of this signal provides an immediate, binary confirmation of >99% cycloaddition conversion, serving as a self-validating checkpoint independent of chromatographic artifacts.

Molecular Hybridization and Quantitative Efficacy

Molecular hybridization seeks to conjugate two distinct pharmacophores to create a chimeric molecule with synergistic biological applications 6[6]. The 1,2,3-triazole is the premier linker for this strategy due to its rigid geometry, which locks the hybridized fragments into bioactive conformations.

Hybridization P1 Pharmacophore A (e.g., Kinase Inhibitor) Linker 1,2,3-Triazole Linker (Rigid Bioisostere) P1->Linker Alkyne modified P2 Pharmacophore B (e.g., Targeting Ligand) P2->Linker Azide modified Hybrid Chimeric Drug Molecule (Synergistic Binding) Linker->Hybrid CuAAC Click Reaction

Logical flow of molecular hybridization utilizing a 1,2,3-triazole linker.

Recent literature highlights the immense quantitative impact of this hybridization strategy across oncology and infectious diseases.

Table 2: Quantitative Biological Activity of Recent 1,2,3-Triazole Hybrids

The following data summarizes the enhanced efficacy of recently synthesized 1,2,3-triazole hybrids compared to established clinical standards 7[7], 6[6].

Hybrid ClassTarget / Cell LineEfficacy MetricReference StandardRelative Potency
Triazole-Theophylline A549, MCF-7 (Cancer)IC₅₀: 1.89 – 4.89 μM5-FluorouracilHigh antiproliferative activity
Triazole-Theophylline S. aureus, E. coliMIC: 0.031 – 0.125 μg/mLCiprofloxacinComparable to clinical standard
Cinchona-Triazole LoVo, HepG2 (Cancer)IC₅₀: < 3.00 μMDoxorubicinHigh selectivity index for tumor cells
Piperidine-Triazole Plasminogen (Kringle 1)IC₅₀: < 50% of TXATranexamic Acid (TXA)>2-fold more potent antifibrinolytic

References

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC - National Center for Biotechnology Information. 2

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. 1

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity. SciELO. 3

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. 4

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.5

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Encyclopedia. 6

  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. PMC - National Center for Biotechnology Information. 7

Sources

Foundational

Introduction to Click Chemistry for Synthesizing Triazoles: A Technical Guide

Executive Summary The synthesis of 1,2,3-triazoles via "click chemistry" represents one of the most reliable, bioorthogonal, and high-yielding methodologies in modern chemical biology and drug discovery. Originally conce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,2,3-triazoles via "click chemistry" represents one of the most reliable, bioorthogonal, and high-yielding methodologies in modern chemical biology and drug discovery. Originally conceptualized as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal in 2002[1], this reaction transformed the classical, heat-driven Huisgen cycloaddition into a rapid, regiospecific process. To circumvent the inherent toxicity of copper in living systems, Bertozzi and colleagues later developed the strain-promoted azide-alkyne cycloaddition (SPAAC)[2].

This whitepaper provides an in-depth mechanistic analysis, ligand engineering rationale, and self-validating experimental protocols for researchers synthesizing triazoles for bioconjugation, antibody-drug conjugates (ADCs), and pharmacophore generation.

Mechanistic Foundations & Causality

CuAAC: The Bis-Copper Pathway

The classical Huisgen cycloaddition is an un-catalyzed 1,3-dipolar cycloaddition that requires high thermal energy and yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The introduction of Cu(I) fundamentally alters the reaction coordinate.

Mechanistically, CuAAC does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it is a stepwise process driven by a highly reactive σ,π -bis(copper) acetylide intermediate[3].

  • Causality of the Catalyst: The first Cu(I) ion coordinates to the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. A second Cu(I) ion coordinates to the π -system of the alkyne. This dual-metal activation is strictly required to lower the activation energy for the nucleophilic attack by the organic azide, locking the intermediates into a geometry that exclusively yields the 1,4-disubstituted triazole[3].

SPAAC: Bypassing the Metal

In biological environments, Cu(I) can catalyze the formation of reactive oxygen species (ROS), which degrade nucleic acids and proteins. SPAAC bypasses the need for a metal catalyst by embedding the alkyne within a highly strained cyclooctyne ring (e.g., DBCO or BCN)[2].

  • Causality of Ring Strain: The sp-hybridized carbons in an unstrained alkyne prefer a 180° bond angle. Forcing the alkyne into an 8-membered ring induces approximately 18 kcal/mol of ring strain. This destabilizes the ground state of the alkyne, dramatically lowering the activation energy required to reach the transition state during cycloaddition with an azide, allowing the reaction to proceed spontaneously at 37°C[2].

ClickDecision Start Triazole Synthesis Strategy LiveCell Biological Environment? Start->LiveCell SPAAC SPAAC (Strain-Promoted) LiveCell->SPAAC In Vivo / Live Cell CuAAC CuAAC (Copper-Catalyzed) LiveCell->CuAAC In Vitro / Synthetic Cyclooctyne DBCO / BCN (Metal-Free) SPAAC->Cyclooctyne Ligand THPTA/BTTAA + Cu(I) (Aqueous) CuAAC->Ligand Aqueous TBTA TBTA + Cu(I) (Organic/Mixed) CuAAC->TBTA Organic

Decision matrix for selecting the optimal azide-alkyne cycloaddition strategy.

Ligand Engineering: The Causality of Copper Shielding

In CuAAC, generating Cu(I) in situ via the reduction of Cu(II) sulfate by sodium ascorbate is standard practice. However, bare Cu(I) is thermodynamically unstable in water and rapidly disproportionates. Polydentate nitrogen-based ligands are required to stabilize the +1 oxidation state.

Historically, TBTA (tris(benzyltriazolylmethyl)amine) was the gold standard. However, TBTA is highly hydrophobic and requires cytotoxic organic solvents (DMSO/DMF)[4]. To enable strictly aqueous bioconjugation, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) was engineered.

  • Causality of THPTA: THPTA replaces the hydrophobic benzyl groups of TBTA with hydrophilic hydroxypropyl groups. Crucially, THPTA acts as a sacrificial shield. It completely envelops the Cu(I) center, preventing it from interacting with dissolved oxygen to form ROS, while remaining labile enough to allow the terminal alkyne to displace a coordination site and initiate catalysis[4].

Quantitative Comparison of Click Ligands & Methodologies
Click Reaction TypeCatalyst / PromoterTypical Rate Constant ( M−1s−1 )Aqueous SolubilityBiocompatibility
Uncatalyzed Huisgen Heat (>90°C) ∼10−5 N/ANone
CuAAC + TBTA Cu(I) 10−200 Low (Requires DMSO)Low (In vitro only)
CuAAC + THPTA Cu(I) 10−200 HighHigh (Proteins/Cells)
SPAAC (DBCO) Ring Strain 0.1−2.0 Moderate to HighVery High (In vivo)

Self-Validating Experimental Protocols

Aqueous CuAAC for Bioconjugation (e.g., ADCs)

This protocol is optimized for conjugating an azide-modified cytotoxic drug to an alkyne-functionalized monoclonal antibody to create an Antibody-Drug Conjugate (ADC)[5].

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate (freshly prepared, as it oxidizes rapidly)[5].

  • Catalyst Pre-complexation (Critical Step): Mix the CuSO4 and THPTA in a 1:2 molar ratio. Allow it to stand for 5 minutes[5].

    • Causality: The excess THPTA ensures complete saturation of the Cu(II) coordination sphere. If sodium ascorbate is added before THPTA, the uncoordinated Cu(II) is reduced to bare Cu(I), which will immediately generate ROS and cleave the antibody backbone[4].

  • Substrate Mixing: In a reaction tube, combine the alkyne-antibody with the azide-modified drug (typically a 1:4 to 1:10 molar ratio) in PBS[5].

  • Initiation: Add the pre-complexed Cu(II)/THPTA (25 equivalents relative to the azide), followed immediately by sodium ascorbate (40 equivalents)[5].

    • Self-Validation Checkpoint: The Cu(II)-THPTA complex is bright blue. Upon the addition of sodium ascorbate, the solution will rapidly turn clear/colorless. This visual cue validates the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation & Quenching: Incubate at room temperature for 1-2 hours. Quench the reaction by adding 5 mM EDTA to strip the copper from the THPTA ligand, preventing post-purification aggregation.

CuAACWorkflow Step1 1. Complexation Mix CuSO4 & THPTA (1:2) Step2 2. Substrate Addition Add Azide + Alkyne Step1->Step2 Shields Cu(II) from premature reduction Step3 3. Reduction Add Na-Ascorbate Step2->Step3 Prepares reaction mixture Step4 4. Catalysis Cu(I) coordinates alkyne Step3->Step4 Generates active Cu(I) in situ Step5 5. Cycloaddition 1,4-Triazole Formation Step4->Step5 Regiospecific ring closure

Self-validating workflow for aqueous CuAAC bioconjugation.

SPAAC for Live-Cell Labeling

SPAAC is utilized when absolute bioorthogonality is required, such as labeling metabolically incorporated azido-sugars on the surface of living cells.

Step-by-Step Methodology:

  • Reagent Selection: Select an appropriate cyclooctyne-fluorophore conjugate. DBCO (dibenzocyclooctyne) provides the fastest reaction kinetics, whereas BCN (bicyclononyne) offers a smaller steric footprint, reducing potential perturbation of the target biomolecule[2].

  • Incubation: Incubate the azide-expressing cells with 10–50 µM of the cyclooctyne probe in physiological buffer (e.g., DMEM or PBS) for 30–60 minutes at 37°C.

    • Causality: Because the reaction is driven entirely by the release of ring strain, no metals, reducing agents, or auxiliary ligands are added, preserving cellular viability and membrane integrity[2].

  • Washing & Analysis: Wash the cells 3x with cold PBS containing 1% BSA to remove unreacted probe, followed by flow cytometry analysis.

    • Self-Validation Checkpoint: Cyclooctynes are highly lipophilic and prone to non-specific intercalation into hydrophobic cellular membranes. A negative control (cells grown without the azido-sugar precursor) must be treated identically. If the negative control exhibits fluorescence, it indicates non-specific binding, dictating that washing stringency must be increased or a more hydrophilic cyclooctyne (e.g., sulfo-DBCO) must be utilized.

Applications in Drug Discovery

In medicinal chemistry, the 1,2,3-triazole ring is vastly more than a passive chemical tether; it is an active structural motif. The triazole ring is an excellent bioisostere for amide bonds, possessing a similar dipole moment but offering complete resistance to proteolytic cleavage and metabolic degradation[6].

This stability is heavily leveraged in the development of Proteolysis Targeting Chimeras (PROTACs) and ADCs, where the linker must remain entirely stable in systemic circulation to prevent premature payload release[5]. Furthermore, the modularity of click chemistry allows for the rapid generation of vast combinatorial libraries, enabling high-throughput structure-activity relationship (SAR) profiling to identify novel pharmacophores against neurodegenerative disorders and oncology targets[6].

References

  • Photoinitiated Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Reaction for Ion Conductive Networks (Citing Rostovtsev et al., 2002). ACS Publications. 1

  • Alkyne-Azide Click Chemistry Protocol for ADCs . AxisPharm. 5

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides (Citing Bertozzi et al., 2004). Springer / Top Curr Chem. 2

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand . Glen Research.4

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders . ACS Omega. 6

  • The Janus Face of the X Ligand in the Copper-Catalyzed Azide–Alkyne Cycloaddition . Journal of the American Chemical Society. 3

Sources

Exploratory

safety and handling precautions for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

An In-depth Technical Guide to the Safe Handling of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-(4-iodo-1H-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deep understanding of risk management when working with this reactive intermediate.

Compound Identification and Physicochemical Profile

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a specialized chemical intermediate. Its structure, incorporating an iodinated triazole ring and an acetic acid moiety, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a robust safety assessment.

Table 1: Compound Identification

Identifier Data Source
IUPAC Name 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid [1]
CAS Number 1360607-69-7 [2][3]
Molecular Formula C₄H₄IN₃O₂ [1][3]
Molecular Weight 253.00 g/mol [3]

| SMILES | O=C(O)CN1N=NC(I)=C1 |[1][3] |

Table 2: Computed Physicochemical Properties

Property Value Significance in Handling
TPSA (Topological Polar Surface Area) 68.01 Ų Indicates moderate polarity, influencing solubility and potential for membrane interaction.[3]
LogP (Octanol-Water Partition Coefficient) -0.0327 Suggests the compound is hydrophilic, affecting solvent choice for reactions and cleaning.[3]
Hydrogen Bond Donors 1 [3]

| Hydrogen Bond Acceptors | 4 |[3] |

Hazard Identification and GHS Classification

Based on available data, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is classified as a hazardous substance.[2] The primary hazards are associated with its irritant nature and potential harm upon ingestion, skin contact, or inhalation. These properties are logically derived from its chemical structure; the acetic acid group imparts corrosive characteristics, while iodo-organic compounds and triazoles can be irritants and possess other toxicological concerns.[4][5]

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement
Signal Word Danger [2]
Hazard Statements H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264 Wash hands and any exposed skin thoroughly after handling.[4][7]
P270 Do not eat, drink or smoke when using this product.[6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[6][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
P405 Store locked up.[4][9]

| | P501 | Dispose of contents/container to an approved waste disposal plant.[4][7] |

Risk Assessment and Mitigation Strategy

A proactive approach to safety involves a continuous cycle of risk assessment and control. The inherent hazards of the compound must be managed through a multi-layered strategy that prioritizes the elimination or reduction of exposure.

assess 1. Assess Risks - Identify Hazards (Irritant, Harmful) - Evaluate Exposure Potential control 2. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) assess->control Mitigate use 3. Perform Work - Handle in designated area - Follow procedures control->use Enable review 4. Review & Monitor - Observe for adverse effects - Review SOP effectiveness - Update protocols as needed use->review Feedback review->assess Re-evaluate

Caption: A cyclical workflow for managing chemical risks.

The Hierarchy of Controls: This framework, when applied to 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, provides a robust safety system:

  • Engineering Controls: The most effective control measure. All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][8] Ensure safety showers and eyewash stations are readily accessible.[10]

  • Administrative Controls: Establish designated areas for handling this compound. All personnel must be trained on this specific SOP before commencing work. Never work alone.

  • Personal Protective Equipment (PPE): The final barrier of protection. PPE should be selected based on the specific tasks being performed and must comply with established standards.

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems for minimizing exposure and ensuring safe handling throughout the compound's lifecycle in the laboratory.

Personal Protective Equipment (PPE)

Proper PPE is mandatory and non-negotiable.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Specification Standard (or equivalent) Rationale
Eye/Face Chemical safety goggles and a face shield when handling larger quantities or during splash-risk operations. OSHA 29 CFR 1910.133, EN166 Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[8][10]
Hand Nitrile gloves (inspect before use). Use proper glove removal technique to avoid skin contact. EN 374 Provides a barrier against skin irritation. Double-gloving is recommended for extended handling.[8]
Body Chemical-resistant lab coat. Protects skin and personal clothing from contamination.[8]

| Respiratory | Not typically required if work is performed within a fume hood. If a hood is not available, a NIOSH/MSHA approved respirator is necessary. | OSHA 29 CFR 1910.134, EN 149 | Prevents respiratory tract irritation from dust inhalation.[10] |

Handling and Storage Protocol

Handling:

  • Preparation: Cordon off the designated work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Tare a suitable container on the analytical balance. Gently transfer the required amount of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid using a spatula. Avoid creating dust.

  • Dissolution: Add solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, decontaminate the spatula and work surface. Wash hands and any exposed skin thoroughly.[10]

Storage:

  • Store in a tightly sealed, clearly labeled container.[10]

  • Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator at 4°C.[3]

  • Protect from light to prevent degradation.[3]

  • Store locked up and segregated from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][10]

Spill Management Protocol

Immediate and correct response is critical to containing a spill and preventing exposure.

start Spill Occurs assess Assess Spill Is it minor or major? Is anyone exposed? start->assess evacuate Evacuate Area Alert others Call emergency services assess->evacuate Major Spill or Exposure contain Contain Spill (If trained & safe) Use chemical spill kit assess->contain Minor Spill No Exposure first_aid Administer First Aid (See Section 5) evacuate->first_aid cleanup Clean & Decontaminate - Sweep up solid / Absorb liquid - Place in sealed waste container contain->cleanup end Spill Managed first_aid->end cleanup->end

Caption: A decision workflow for chemical spill response.

Procedure for a Minor Spill (Solid):

  • Ensure the area is well-ventilated (fume hood is running).

  • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[10]

  • Place the swept material into a labeled, sealed container for hazardous waste.[8]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of all contaminated materials (gloves, wipes) as hazardous waste.

Waste Disposal

All waste containing 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Containers should be sealed, labeled, and collected by a licensed waste disposal contractor in accordance with local, regional, and national regulations.

Emergency Procedures and First Aid

In the event of exposure, immediate action is required.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If symptoms such as coughing or shortness of breath occur, seek immediate medical attention.[8]

  • Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[8] If skin irritation persists, get medical advice.[7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Immediately call a POISON CENTER or doctor.[4]

  • Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[8][10] Call a POISON CENTER or doctor immediately.[4]

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid are not widely published, a reliable toxicological profile can be inferred from its constituent functional groups and related compounds.

  • Irritation and Corrosivity: The primary hazard stems from the iodoacetic acid-like structure. Iodoacetic acid is known to be corrosive and causes severe skin burns and eye damage.[4][8] This strongly supports the H315 (skin irritation) and H319 (serious eye irritation) classifications for the target compound. The mechanism involves alkylation of biological macromolecules, leading to cellular damage.

  • Respiratory Effects: The H335 classification (may cause respiratory irritation) is consistent with fine, acidic organic powders which can irritate the mucous membranes of the respiratory tract upon inhalation.[2]

  • Systemic Toxicity: The triazole core is a common motif in pharmacologically active compounds, including fungicides and antimicrobials.[5][11] Some triazole derivatives have been associated with developmental and reproductive toxicity in animal studies.[5][12] While 1,2,4-triazole itself is not considered genotoxic, the overall toxicity of its derivatives can be influenced significantly by the attached functional groups.[12][13] Given the "harmful if swallowed" classification (H302), systemic absorption and toxicity following ingestion are presumed.

References

  • Chemical Label for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. Google Cloud.
  • SAFETY DATA SHEET - Iodoacetic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Fisher Scientific.
  • Material Safety Data Sheet - Iodoacetic acid. Cole-Parmer.
  • SAFETY D
  • 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid. ChemScene.
  • IODO ACETIC ACID CAS NO 64-69-7 MATERIAL SAFETY D
  • Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid. Benchchem.
  • 2-(4-iodo-1h-1,2,3-triazol-1-yl)acetic acid. PubChemLite.
  • Advice on toxicological evalu
  • Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid.
  • 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. ChemicalBook.
  • SAFETY D
  • Safety D
  • 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid 98.00%. AChemBlock.
  • Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives.
  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models.
  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Politecnico di Milano.
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • 2-(1H-1,2,3-Triazol-4-yl)acetic acid. PubChem.
  • SAFETY DATA SHEET - 1,2,3-1H-Triazole. Fisher Scientific.
  • A Comprehensive review on 1, 2,4 Triazole.
  • Resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid. Benchchem.

Sources

Foundational

A Technical Guide to 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid: A Versatile Building Block for Drug Discovery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid In the landscape of modern medicinal chemistry and chemical biology, t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

In the landscape of modern medicinal chemistry and chemical biology, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and research tools. Among these, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid has emerged as a particularly valuable reagent. Its unique trifunctional architecture, comprising a carboxylic acid handle, a stable 1,2,3-triazole linker, and a reactive iodine moiety, offers a versatile platform for a multitude of applications, from the construction of complex molecular architectures to the synthesis of targeted therapeutics like proteolysis-targeting chimeras (PROTACs).

The 1,2,3-triazole core, often installed via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a metabolically stable and rigid linker that can mimic the geometry of a peptide bond.[1][2] The acetic acid group offers a convenient attachment point for conjugation to biomolecules or for linkage to other pharmacophores.[3] Crucially, the iodine atom at the 4-position of the triazole ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling late-stage diversification of drug candidates.[4] This guide provides an in-depth overview of the commercial availability, chemical properties, quality control considerations, and potential applications of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, empowering researchers to effectively leverage this potent building block in their scientific endeavors.

Chemical Properties and Specifications

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1360607-69-7[5][6]
Molecular Formula C₄H₄IN₃O₂[5][6]
Molecular Weight 253.00 g/mol [5]
Purity Typically ≥97% or 98%[5][6]
SMILES O=C(O)CN1N=NC(I)=C1[5]
InChI InChI=1S/C4H4IN3O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2H2,(H,9,10)[7]
Storage Conditions 4°C, protect from light[5]

Commercial Availability

A number of chemical suppliers offer 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's adherence to quality management systems.

SupplierProduct Number (Example)Purity
AChemBlockX19677698.00%
ChemSceneCS-0109697≥97%
BLDpharmBD140735(Not specified)

Quality Control for a Critical Building Block

As a key intermediate in the synthesis of high-value molecules such as APIs, the quality of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is of utmost importance.[8][9][10][11][12] A comprehensive quality control (QC) program for this material should encompass the evaluation of identity, purity, and the presence of any potential impurities.

Key Quality Attributes and Recommended Analytical Techniques
Quality AttributeAnalytical TechniquePurpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Purity High-Performance Liquid Chromatography (HPLC) with UV detectionQuantifies the main component and detects impurities.
Residual Solvents Gas Chromatography (GC)Identifies and quantifies any remaining solvents from the synthesis and purification process.
Water Content Karl Fischer TitrationDetermines the amount of water present, which can be critical for subsequent reactions.
Representative Analytical Methods

While a specific Certificate of Analysis for this compound is not publicly available, a typical QC workflow would involve the following validated analytical methods:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust reversed-phase HPLC method is essential for determining the purity of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid and separating it from potential starting materials or side-products.[13]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[14]

  • Detection: UV detection at a wavelength where the triazole ring exhibits strong absorbance (typically around 210-260 nm).[15]

  • Standard Preparation: A reference standard of known purity should be used to create a calibration curve for accurate quantification.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the identity and structural integrity of the molecule.[3][16]

  • Expected ¹H NMR signals: The spectrum should show characteristic signals for the triazole proton, the methylene protons of the acetic acid group, and the exchangeable carboxylic acid proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.[17]

  • Expected ¹³C NMR signals: The spectrum will display distinct resonances for the two carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[17]

The following diagram illustrates a logical workflow for the quality control of incoming 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Data Review and Disposition cluster_3 Out of Specification Incoming Receipt of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid Sampling Representative Sampling Incoming->Sampling HPLC HPLC Analysis (Purity) Sampling->HPLC NMR NMR Spectroscopy (Identity) Sampling->NMR GC GC Analysis (Residual Solvents) Sampling->GC KF Karl Fischer (Water Content) Sampling->KF Review Review of Analytical Data HPLC->Review NMR->Review GC->Review KF->Review CoA Comparison with Certificate of Analysis Review->CoA Release Release for Use CoA->Release Meets Specifications OOS Out of Specification Investigation CoA->OOS Does Not Meet Specifications

Figure 1: Quality Control Workflow

Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

This approach would likely utilize a terminal alkyne, an organic azide, and an iodine source, catalyzed by copper(I). This method is a variation of the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following diagram outlines a potential synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Alkyne Propargyl Glycolate (or similar protected alkyne) CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Alkyne->CuAAC Azide Azidoacetic Acid Ester Azide->CuAAC Iodine Iodine Source (e.g., I₂, NIS) Iodine->CuAAC Protected_Product Protected 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid ester CuAAC->Protected_Product Deprotection Hydrolysis Protected_Product->Deprotection Final_Product 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid Deprotection->Final_Product

Figure 2: Plausible Synthetic Pathway

Applications in Drug Discovery and Chemical Biology

The unique structural features of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid make it a highly attractive building block for various applications in drug discovery and chemical biology.

Linker for Bioconjugation and PROTACs

The 1,2,3-triazole moiety is a well-established bioisostere for the amide bond, offering improved metabolic stability.[1] This, combined with the carboxylic acid handle, makes 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid an excellent candidate for use as a linker in bioconjugation and for the construction of Proteolysis-Targeting Chimeras (PROTACs).[20][21][22][23][24] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[25] The linker plays a critical role in the efficacy of a PROTAC, and the rigidity and defined geometry of the triazole ring can be advantageous.[23]

The following diagram illustrates the general structure of a PROTAC and the potential role of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid as a component of the linker.

PROTAC_Structure cluster_protac PROTAC Molecule cluster_linker_component Potential Linker Component Target_Ligand Target Protein Ligand Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Triazole_Acid 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid Triazole_Acid->Linker Incorporated into

Figure 3: Role in PROTAC Design
Platform for Fragment-Based Drug Discovery (FBDD)

The iodo-triazole moiety can serve as a versatile scaffold in fragment-based drug discovery.[1] The iodine atom allows for the facile introduction of a wide range of substituents via cross-coupling reactions, enabling the rapid exploration of chemical space around a core fragment.[4] This late-stage functionalization is a powerful strategy for optimizing the potency and pharmacokinetic properties of lead compounds.

Safety and Handling

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a high-value building block with significant potential in drug discovery and chemical biology. Its unique combination of a stable triazole linker, a versatile iodinated handle for further chemistry, and a carboxylic acid for conjugation makes it a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, commercial availability, and the importance of stringent quality control will enable researchers to effectively utilize this compound in the development of the next generation of therapeutics and chemical probes.

References

  • Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. (2026, March 2). Qualityze. Retrieved from [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Retrieved from [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (2021, March 31). European Journal of Chemistry. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Retrieved from [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024, January 15). SIELC Technologies. Retrieved from [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved from [Link]

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). Retrieved from [Link]

  • CH-4 - Certificate of Analysis. Canadian Centre for Mineral and Energy Technology. Retrieved from [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent. Retrieved from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI. Retrieved from [Link]

  • 2-(4-iodo-1h-1,2,3-triazol-1-yl)acetic acid. PubChemLite. Retrieved from [Link]

  • 1,2,3-Triazole - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • CERTIFICATE OF ANALYSIS EXAMPLE. MicroChemicals. Retrieved from [Link]

  • Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. ResearchGate. Retrieved from [Link]

  • SRM 628 | Certificate of Analysis. National Institute of Standards and Technology. Retrieved from [Link]

  • NMR characteristic signals of terpenic 1,2,3-triazoles 9a-h. ResearchGate. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC. Retrieved from [Link]

  • Click Triazoles for Bioconjugation. PMC. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Rsc.org. Retrieved from [Link]

  • On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved from [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. Retrieved from [Link]

  • 4-Trimethylsilyl-5-iodo-1,2,3-triazole: A Key Precursor for the Divergent Syntheses of 1,5-Disubstituted. (2015, May 18). Thieme. Retrieved from [Link]

  • Click Triazoles for Bioconjugation. PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC - NIH. Retrieved from [Link]

  • (PDF) Click Triazoles for Bioconjugation. ResearchGate. Retrieved from [Link]

  • WO2023205219A1 - Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands. Google Patents.
  • Metal-Free Triazole Formation as a Tool for Bioconjugation. (2007, July 13). Radboud Repository. Retrieved from [Link]

  • Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2022, June 14). PMC. Retrieved from [Link]

  • 2-(1H-1,2,3-Triazol-4-yl)acetic acid | C4H5N3O2. PubChem. Retrieved from [Link]

  • WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof. Google Patents.
  • Degradation of proteins by PROTACs and other strategies. ScienceOpen. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation Using 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Introduction: A Dual-Functionality Linker for Advanced Bioconjugation In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Dual-Functionality Linker for Advanced Bioconjugation

In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of linker is paramount.[1][2] The linker not only connects the targeting biomolecule to the payload but also influences the stability, solubility, and overall efficacy of the conjugate. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a leading strategy due to its high efficiency, specificity, and biocompatibility.[3][4]

This application note details the use of a specialized linker, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid , which offers a significant advantage beyond a simple covalent connection. The key to this linker's utility lies in its dual functionality:

  • A Stable Triazole Core for Initial Conjugation: The 1,2,3-triazole ring, formed via click chemistry, is exceptionally stable under physiological conditions, resistant to hydrolysis and enzymatic degradation.[5][6] The acetic acid moiety provides a convenient handle for conjugation to amine-containing biomolecules, such as the lysine residues on an antibody.

  • A Modifiable Iodo-Substituent for Secondary Reactions: The iodine atom at the 4-position of the triazole ring serves as a versatile chemical handle for subsequent, orthogonal modifications. This allows for a second layer of functionality to be introduced after the initial bioconjugation, a concept we will refer to as "post-conjugation modification." This is particularly useful for introducing moieties for imaging, radiolabeling, or further drug loading via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[7][8][9]

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, bioconjugation, and post-conjugation modification strategies utilizing this advanced linker.

Chemical and Physical Properties

A summary of the key properties of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is provided in the table below.

PropertyValue
CAS Number 1360607-69-7
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 269.00 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF, and aqueous base

Synthetic Strategy

The synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is typically achieved through a CuAAC reaction between an azide-containing acetic acid derivative and an iodo-alkyne. A general synthetic workflow is depicted below.

cluster_0 Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid reagent1 Azidoacetic acid reaction Cycloaddition reagent1->reaction + reagent2 Iodo-alkyne reagent2->reaction + catalyst Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate) catalyst->reaction CuAAC product 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid reaction->product

Caption: Synthetic workflow for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Experimental Protocols

Part 1: Activation and Bioconjugation to an Antibody

This protocol describes the conjugation of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid to a monoclonal antibody (mAb) via its lysine residues. The carboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amines of lysine side chains.

Materials and Reagents:

  • 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4

  • PBS, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units (or equivalent)

Protocol:

  • Activation of the Linker:

    • In a dry glass vial, dissolve 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (1.2 equivalents relative to NHS) and NHS (1.0 equivalent) in anhydrous DMF.

    • Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC).

    • The formation of a white precipitate (dicyclohexylurea, if using DCC) indicates reaction progression.

  • Antibody Preparation:

    • Exchange the buffer of the mAb solution to PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated NHS-ester solution in DMF (typically 5-10 equivalents per antibody) to the antibody solution with gentle stirring. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a pre-equilibrated Sephadex G-25 column with PBS, pH 7.4.

    • Alternatively, use centrifugal filtration to exchange the buffer and remove small molecules.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Characterize the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) HPLC and/or Mass Spectrometry (MS).[10]

cluster_1 Bioconjugation Workflow start Start activation Activate Linker (NHS Ester Formation) start->activation conjugation Conjugate to Antibody (Lysine Residues) activation->conjugation antibody_prep Prepare Antibody (Buffer Exchange) antibody_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purify ADC (SEC or Dialysis) quenching->purification characterization Characterize ADC (HIC-HPLC, MS) purification->characterization end End characterization->end

Caption: Workflow for the conjugation of the iodo-triazole linker to an antibody.

Part 2: Post-Conjugation Modification via Sonogashira Coupling

This protocol outlines the secondary modification of the iodo-triazole-linked ADC with an alkyne-containing payload (e.g., a fluorescent dye or a second drug molecule) using a palladium-catalyzed Sonogashira coupling reaction.[9][11][12]

Materials and Reagents:

  • Iodo-triazole-ADC (from Part 1)

  • Alkyne-containing payload (e.g., alkyne-fluorophore)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous, degassed solvent (e.g., DMF or a mixture of DMF and aqueous buffer)

  • Purification supplies (as in Part 1)

Protocol:

  • Reaction Setup:

    • In a reaction vessel protected from light (if using a light-sensitive payload), dissolve the iodo-triazole-ADC in the chosen solvent system.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents:

    • Add the alkyne-containing payload (5-20 equivalents per ADC).

    • In a separate vial, prepare a solution of the palladium catalyst and CuI in the degassed solvent and add it to the reaction mixture.

    • Finally, add the base (DIPEA) to the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 4-16 hours.

    • Monitor the reaction progress by analyzing small aliquots using HPLC-MS to observe the formation of the new, higher molecular weight conjugate.

  • Purification:

    • Purify the dual-functionalized ADC using the same methods as in Part 1 (SEC or centrifugal filtration) to remove the catalyst, unreacted payload, and other small molecules.

  • Characterization:

    • Characterize the final conjugate by MS to confirm the addition of the second payload.

    • Use UV-Vis spectroscopy to confirm the presence of the fluorophore, if applicable.

    • Analyze by HIC-HPLC to assess the homogeneity of the final product.

Expected Results and Data Interpretation

The successful execution of these protocols should yield a well-defined ADC with the potential for further modification.

AnalysisExpected Outcome
HIC-HPLC (Part 1) A shift to earlier retention times compared to the unconjugated antibody, with a distribution of peaks representing different DAR values.
Mass Spectrometry (Part 1) Deconvoluted mass spectrum showing a series of peaks corresponding to the antibody with 1, 2, 3, etc., linkers attached.
HPLC-MS (Part 2) A further shift in retention time and an increase in mass corresponding to the addition of the second payload.
UV-Vis Spectroscopy (Part 2) Appearance of a new absorbance peak characteristic of the attached fluorophore or second drug.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Inefficient activation of the linker; Insufficient equivalents of activated linker; pH of the antibody solution is too low.Ensure anhydrous conditions for activation; Increase the equivalents of the activated linker; Ensure the antibody buffer is at pH 7.4-8.0.
Antibody Aggregation High concentration of organic solvent; High DAR leading to increased hydrophobicity.Keep the organic solvent concentration below 10%; Reduce the number of linker equivalents; Perform conjugation at 4°C.
Incomplete Sonogashira Coupling Inactive catalyst; Insufficient degassing.Use a fresh batch of palladium catalyst; Ensure thorough degassing of all solutions and maintain an inert atmosphere.

Conclusion

The use of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in bioconjugation represents a significant advancement, offering a robust platform for creating multifunctional biomolecules. The stability of the triazole linker combined with the versatility of the iodo-substituent for post-conjugation modification provides researchers with a powerful tool for developing next-generation antibody-drug conjugates, diagnostic agents, and other targeted therapies.[13][14]

References

  • A review of conjugation technologies for antibody drug conjugates - PMC - NIH. (n.d.).
  • The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization - Blog. (2025, August 25).
  • Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors - RSC Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

  • Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. (n.d.). Retrieved March 10, 2026, from [Link]

  • Triazole Appending Agent (TAAG): A New Synthon for Preparing Iodine-Based Molecular Imaging and Radiotherapy Agents - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Click Triazoles for Bioconjugation - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15). Retrieved March 10, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved March 10, 2026, from [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - MDPI. (2023, March 18). Retrieved March 10, 2026, from [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins | JACS Au. (2022, August 26). Retrieved March 10, 2026, from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2011, March 1). Retrieved March 10, 2026, from [Link]

  • Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium - Sci-Hub. (n.d.). Retrieved March 10, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (2021, September 24). Retrieved March 10, 2026, from [Link]

  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Bioorthogonal chemistry - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • "Design, Synthesis and Characterization of Triazole Based Glycoconjugat" by Pooja Sharma. (n.d.). Retrieved March 10, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 10, 2026, from [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. (2020, November 14). Retrieved March 10, 2026, from [Link]

  • Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF - ResearchGate. (2025, August 9). Retrieved March 10, 2026, from [Link]

  • Stable Hemiaminals with a Cyano Group and a Triazole Ring - PMC - NIH. (2014, July 30). Retrieved March 10, 2026, from [Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry. (2019, February 25). Retrieved March 10, 2026, from [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. (2025, December 2). Retrieved March 10, 2026, from [Link]

  • Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025: From Dual Therapies to Innovative ADC-Based Regimens - MDPI. (2025, December 8). Retrieved March 10, 2026, from [Link]

  • Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. (2025, August 5). Retrieved March 10, 2026, from [Link]

  • Applications of Antibody Drug Conjugates - Longdom Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

  • On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles - ChemRxiv. (n.d.). Retrieved March 10, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Retrieved March 10, 2026, from [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom.org. (n.d.). Retrieved March 10, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. (n.d.). Retrieved March 10, 2026, from [Link]

  • On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles - PMC. (2025, September 26). Retrieved March 10, 2026, from [Link]

  • Multi-component Aqueous Synthesis of Iodo-1,2,3-triazoles: A Single-step Model for Iodine and Fluorescent Dual-modification of Free Peptide | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid

Executive Summary The synthesis of 4-aryl and 4-heteroaryl-1,2,3-triazoles is a critical pathway in modern drug discovery. The 1,2,3-triazole core serves as a robust, metabolically stable bioisostere for amide bonds and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-aryl and 4-heteroaryl-1,2,3-triazoles is a critical pathway in modern drug discovery. The 1,2,3-triazole core serves as a robust, metabolically stable bioisostere for amide bonds and is a key pharmacophore in various clinical candidates, including Factor XIa (FXIa) and Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors[1][2].

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7) is a highly valuable bifunctional building block. The 4-iodo substituent is primed for palladium-catalyzed cross-coupling, while the 1-acetic acid moiety provides a synthetic handle for downstream derivatization (e.g., amide coupling) and improves the aqueous solubility of the resulting intermediates. This guide details the mechanistic causality, optimization data, and a self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate.

Mechanistic Insights & Experimental Causality

Executing a Suzuki coupling on a substrate containing both a triazole ring and a free carboxylic acid presents unique physicochemical challenges. Standard coupling conditions often fail or yield poor results without understanding the underlying causality of the molecular interactions[3].

  • The Oxidative Addition (C-I vs. C-Br): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition to the Pd(0) center at lower temperatures (70–80 °C). Keeping the temperature moderate is critical, as excessive heating can lead to decarboxylation of the acetic acid moiety or thermal degradation of the catalyst.

  • Catalyst Poisoning & Ligand Selection: Triazole rings possess multiple nitrogen atoms with lone pairs that can coordinate to the palladium center, displacing monodentate ligands like triphenylphosphine (PPh₃) and forming inactive Pd-complexes. By utilizing a bidentate ligand with a large bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), the resulting Pd-complex is sterically shielded and tightly bound, resisting displacement by the triazole nitrogens.

  • Base Stoichiometry Causality: The Suzuki-Miyaura transmetalation step requires the base to convert the aryl boronic acid into a reactive, electron-rich boronate complex [Ar−B(OH)3​]− . Because our substrate contains a free carboxylic acid (pKa ~3.5), it will immediately consume 1.0 equivalent of base to form an unreactive carboxylate salt. Therefore, using standard base equivalents (1.5 eq) will stall the reaction. A minimum of 2.5 to 3.0 equivalents of base is strictly required to ensure both substrate deprotonation and catalytic turnover.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-Triazole Acetic Acid (Product) RedElim->Product Substrate 2-(4-iodo-1H-1,2,3- triazol-1-yl)acetic acid Substrate->OxAdd Rapid at 80°C Boronic Aryl Boronic Acid + Base (>2.5 eq) Boronic->TransMet

Catalytic cycle of Suzuki coupling with 4-iodo-triazole acetic acid.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid with phenylboronic acid. The data highlights the necessity of elevated base equivalents and bidentate ligands.

EntryCatalyst (5 mol%)BaseBase Eq.Solvent (4:1)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃1.5Dioxane/H₂O8015%Reaction stalled; base consumed by carboxylic acid.
2Pd(PPh₃)₄Na₂CO₃3.0Dioxane/H₂O8062%Improved, but catalyst degraded (black precipitate).
3Pd(dppf)Cl₂ K₂CO₃ 3.0 Dioxane/H₂O 80 89% Optimal; dppf prevents triazole coordination.
4Pd(dppf)Cl₂K₃PO₄3.0Toluene/H₂O9084%Good alternative; biphasic system works well.
5Pd(OAc)₂, SPhosK₂CO₃3.0Dioxane/H₂O8078%High conversion, but phosphine oxide removal difficult.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By leveraging the acid-base properties of the substrate, the workup inherently separates the desired product from the most common Suzuki impurities (homocoupled boronic acid and phosphine oxides).

Materials Required:
  • 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (1.0 eq, 1.0 mmol, 253 mg)

  • Aryl boronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%, 41 mg)

  • K₂CO₃ (3.0 eq, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Charge a 25 mL round-bottom flask with the iodo-triazole substrate, aryl boronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Self-Validation Check: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid, which would consume the reagent and complicate isolation.

  • Add Pd(dppf)Cl₂ quickly under positive inert gas flow.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80 °C and stir vigorously for 2–4 hours.

  • Self-Validation Check: Monitor by LCMS. The reaction is complete when the starting material peak vanishes. The product will appear as a highly polar peak with [M+H]+ and [M−H]− mass signals.

Step 3: Acid-Base Workup (Critical Isolation Logic)

  • Cool the mixture to room temperature and dilute with 10 mL of Water and 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and shake well. Allow the layers to separate.

  • Causality: Under these highly basic conditions (pH > 10), the product exists entirely as a water-soluble carboxylate salt in the aqueous layer. All organic impurities (phosphine ligands, homocoupled biaryls, unreacted boronic acid) partition into the EtOAc layer.

  • Discard the organic layer. Wash the aqueous layer once more with 10 mL EtOAc to ensure complete removal of organic impurities.

  • Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH reaches 2–3.

  • Causality: Protonation converts the carboxylate back into the free carboxylic acid. Depending on the aryl substituent, the product will either precipitate directly as a solid or form a cloudy suspension.

Step 4: Final Isolation

  • If a solid precipitates, isolate it via vacuum filtration, wash with cold water, and dry under high vacuum.

  • If it remains an oil/suspension, extract the acidic aqueous layer with fresh EtOAc (2 x 15 mL). The product is now soluble in the organic phase. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-aryl-triazole acetic acid.

ProtocolWorkflow Step1 1. Reagent Prep Degas Solvents Step2 2. Cross-Coupling 80°C, 2-4 hours Step1->Step2 Step3 3. Basic Workup Extract impurities (Product in Aq) Step2->Step3 Step4 4. Acidification pH 2-3 with HCl (Precipitate Product) Step3->Step4 Step5 5. Isolation Filter & Dry Step4->Step5

Self-validating experimental workflow for product isolation via acid-base extraction.

Downstream Utility

The isolated 2-(4-aryl-1H-1,2,3-triazol-1-yl)acetic acid is a versatile intermediate. It can be directly subjected to standard peptide coupling conditions (e.g., using HATU, EDC/HOBt, or T3P) with primary or secondary amines. This sequence—Suzuki coupling followed by amidation—is a highly efficient two-step strategy to generate complex, drug-like libraries targeting enzymes such as IDO1 and FXIa[1][3].

References

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - NIH/PMC - 1[1]

  • Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 - ACS Publications - 2[2]

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - Semantic Scholar - 3[3]

Sources

Method

use of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid as a chemical linker

An In-Depth Guide to the Application of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic Acid as a Versatile, Dual-Function Chemical Linker Authored by: A Senior Application Scientist This technical guide provides researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic Acid as a Versatile, Dual-Function Chemical Linker

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid as a powerful and versatile chemical linker. We will delve into the unique chemical attributes of this molecule, explore its diverse applications, and provide step-by-step methodologies for its implementation in bioconjugation and subsequent functionalization strategies.

Introduction: A Bifunctional Linker for Modern Bioconjugation

In the fields of chemical biology and drug development, chemical linkers are critical components that bridge distinct molecular entities, such as connecting a therapeutic payload to a targeting antibody in an Antibody-Drug Conjugate (ADC) or linking a target-binding ligand to an E3 ligase recruiter in a Proteolysis Targeting Chimera (PROTAC).[1][2] The ideal linker is not merely a spacer but a stable, chemically defined entity that ensures the preservation of function of the conjugated molecules.

The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of such linkers by providing a highly efficient and bioorthogonal method to form stable 1,2,3-triazole rings.[3][4][5] 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid emerges from this chemistry as a particularly advantageous bifunctional linker, offering two distinct and orthogonal points for chemical modification.

The Strategic Advantage:

  • Carboxylic Acid Handle: The acetic acid moiety provides a classical and reliable functional group for conjugation to biomolecules, typically through the formation of an amide bond with primary amines (e.g., lysine residues on proteins).

  • Iodo-Triazole Core: The 1,2,3-triazole ring itself is exceptionally stable under a wide range of physiological conditions, acting as a robust scaffold and a bioisostere for the amide bond, which can enhance metabolic stability.[6][7][8][9] Crucially, the iodine atom at the 4-position of the triazole ring serves as a versatile synthetic handle for a second, "post-conjugation" modification step via transition-metal-catalyzed cross-coupling reactions.[10][11]

This dual-functionality enables a modular and powerful strategy: a biomolecule can first be tagged with the linker, purified, and characterized, and then subsequently functionalized with a second molecule of interest in a highly controlled and efficient manner.

Core Scientific Principles & Rationale

Understanding the chemical properties of each component of the linker is key to appreciating its utility.

The Exceptionally Stable Triazole Scaffold

The 1,4-disubstituted 1,2,3-triazole ring formed via the CuAAC reaction is more than just a passive connector. Its key features include:

  • High Stability: The triazole ring is highly resistant to hydrolysis, enzymatic degradation, and cleavage by oxidizing or reducing agents, ensuring the integrity of the bioconjugate in vivo.[8]

  • Amide Bond Isostere: The triazole moiety can mimic the geometry and electronic properties of a trans-amide bond but is impervious to cleavage by proteases, a valuable attribute for designing peptidomimetics or stabilizing peptides.[6][7][9]

  • Physicochemical Influence: The triazole ring possesses a significant dipole moment and can act as a hydrogen bond acceptor, which can influence the solubility and conformational properties of the final conjugate.[8][12]

The Iodo-Triazole: A Hub for Post-Conjugation Modification

The carbon-iodine bond on the triazole ring is a key feature that elevates this linker beyond a simple spacer. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the attachment of a secondary payload or functional molecule after the initial bioconjugation event. This "post-click" functionalization is a powerful tool for building complex molecular architectures.[13]

Commonly used cross-coupling reactions include:

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an alkyne-triazole linkage.

  • Suzuki Coupling: Reaction with a boronic acid or boronate ester to form a new carbon-carbon bond.

  • Heck Coupling: Reaction with an alkene.

This versatility allows for a modular approach where a single batch of a linker-conjugated biomolecule can be divided and subsequently reacted with a library of different functional molecules, streamlining the development and optimization process.

Visualizing the Chemistry and Workflow

Diagrams are essential for conceptualizing the structure and application of the linker.

Caption: Structure of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

G cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Post-Conjugation Functionalization Linker Iodo-Triazole-COOH Linker Activation Activate COOH (e.g., NHS Ester) Linker->Activation Conjugate1 Iodo-Triazole-Bioconjugate (Stable Intermediate) Activation->Conjugate1 Biomolecule Biomolecule (e.g., Protein-NH2) Biomolecule->Conjugate1 Coupling Cross-Coupling Reaction (e.g., Sonogashira) Conjugate1->Coupling Purify & Proceed Conjugate1_ref Effector Effector Molecule (e.g., Alkyne-Fluorophore) Effector->Coupling Final_Product Dual-Functionalized Bioconjugate Coupling->Final_Product Conjugate1_ref->Coupling

Caption: Two-stage workflow for dual functionalization.

Key Applications in Research and Development

The unique properties of this linker make it suitable for several high-impact applications.

Advanced Bioconjugation

The primary application is the stable labeling of biomolecules. The carboxylic acid can be used to attach the linker to proteins, peptides, or other amine-containing molecules. The subsequent functionalization of the iodo group can then be used to introduce:

  • Imaging Agents: Fluorophores or contrast agents for in vitro or in vivo imaging.

  • Affinity Tags: Biotin for purification or pull-down assays.

  • Pharmacokinetic Modifiers: Polyethylene glycol (PEG) chains to improve the half-life of therapeutic proteins.

A Modular Hub for Drug Development

The true power of the linker lies in its role as a modular hub for constructing complex therapeutics.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1][2][14][15][16] This linker is exceptionally well-suited for PROTAC synthesis. One end can be attached to a ligand for the protein of interest (POI), and the other to a ligand for an E3 ubiquitin ligase. The ability to easily modify the linker via the iodo group allows for rapid optimization of linker length and composition, which is critical for achieving an effective ternary complex formation (POI-PROTAC-E3 Ligase).[1][12]

Caption: Modular assembly of a PROTAC using the iodo-triazole linker.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets cancer cells. This linker can be used to attach the drug payload. The iodo-group offers the potential to create dual-drug ADCs or to attach a modulating agent that improves solubility or reduces aggregation.

Data Presentation & Physicochemical Properties

A summary of the linker's properties is provided below.

Table 1: Physicochemical Properties of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Property Value Source
CAS Number 1360607-69-7 [17]
Molecular Formula C₄H₄IN₃O₂ [17]
Molecular Weight 253.00 g/mol
Purity ≥97% (Typical)
Topological Polar Surface Area (TPSA) 68.01 Ų
logP -0.0327
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

| Rotatable Bonds | 2 | |

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from starting materials to a purified, functional bioconjugate. Always follow standard laboratory safety procedures.

Protocol 1: Activation and Protein Conjugation

This protocol describes the two-stage process of first activating the linker's carboxylic acid to an N-Hydroxysuccinimide (NHS) ester and then conjugating it to a model protein containing primary amines, such as Bovine Serum Albumin (BSA).

Part A: Activation of the Linker to its NHS Ester

  • Rationale: The carboxylic acid is converted to a more reactive NHS ester, which is susceptible to nucleophilic attack by primary amines under mild pH conditions, forming a stable amide bond. EDC is a zero-length crosslinker that facilitates this activation.

  • Materials:

    • 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (1.0 eq)

    • N-Hydroxysuccinimide (NHS) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Nitrogen or Argon gas

  • Procedure:

    • In a dry glass vial under an inert atmosphere (N₂ or Ar), dissolve 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid and NHS in anhydrous DMF.

    • Stir the solution at room temperature for 10 minutes.

    • Add EDC to the solution in one portion.

    • Allow the reaction to stir at room temperature for 4-6 hours. The formation of the activated NHS ester can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • The resulting solution containing the activated linker (Iodo-Triazole-NHS) is typically used immediately in the next step without purification.

Part B: Conjugation to a Model Protein (BSA)

  • Rationale: The activated NHS ester reacts with the deprotonated ε-amino groups of lysine residues on the protein surface. A slightly basic pH (7.5-8.5) ensures that a sufficient population of these amines is nucleophilic.

  • Materials:

    • Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS), pH 7.5

    • Activated Iodo-Triazole-NHS solution from Part A

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Prepare a solution of BSA in PBS (e.g., 5-10 mg/mL).

    • While gently stirring the protein solution, add a 10- to 20-fold molar excess of the activated linker solution (from Part A) dropwise.

    • Allow the reaction to proceed at room temperature for 2 hours, or at 4°C overnight.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

Part C: Purification of the Iodo-Triazole-Protein Conjugate

  • Rationale: It is critical to remove all unreacted small molecules (linker, NHS, EDC byproducts) from the protein conjugate to prevent interference in downstream applications and to allow for accurate characterization.

  • Method:

    • Size Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute in the void volume, while the smaller, unreacted components will be retained.

    • Dialysis: Alternatively, dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa for BSA). Change the buffer 3-4 times over 24-48 hours.

Protocol 2: Post-Conjugation Modification via Sonogashira Coupling

This protocol details the functionalization of the purified iodo-triazole-protein conjugate with a terminal alkyne-containing molecule (e.g., an alkyne-functionalized fluorophore).

  • Rationale: The Sonogashira reaction is a reliable cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Water-soluble palladium catalysts and ligands have been developed to make this reaction more compatible with biological samples.

  • Materials:

    • Purified Iodo-Triazole-Protein Conjugate from Protocol 1

    • Alkyne-functionalized molecule (e.g., Alkyne-TAMRA) (20-50 eq)

    • Palladium Catalyst (e.g., water-soluble Pd(OAc)₂/TPPTS)

    • Copper(I) Iodide (CuI)

    • A mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)

    • Degassed, aqueous buffer system (e.g., PBS with 10-20% DMF or DMSO as a co-solvent)

  • Procedure:

    • In a reaction vial, dissolve the purified iodo-triazole-protein conjugate in the degassed buffer system.

    • Add the alkyne-functionalized molecule, followed by the base (DIPEA).

    • In a separate vial, pre-mix the palladium catalyst and CuI. Add this catalyst mixture to the protein solution.

    • Incubate the reaction at room temperature, protected from light, for 2-4 hours. Monitor progress if possible (e.g., by fluorescence).

    • Purify the final, dual-functionalized conjugate using the same methods as in Protocol 1, Part C (SEC or dialysis) to remove catalysts and excess alkyne.

Part D: Characterization of the Final Conjugate

  • Rationale: Thorough characterization is essential to validate the success of the conjugation and functionalization steps.

  • Recommended Techniques:

    • UV-Vis Spectroscopy: To determine protein concentration (at 280 nm) and confirm the incorporation of a chromophore/fluorophore (at its specific λ_max).

    • SDS-PAGE: To confirm the integrity of the protein and check for aggregation. A fluorescently tagged protein can be visualized directly on the gel.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the final mass of the conjugate, confirming the addition of both the linker and the functional molecule.

    • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess purity and quantify the degree of labeling.[18]

Conclusion: A Powerful Tool for Molecular Innovation

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is far more than a simple linker; it is a strategic tool for the modular construction of complex bioconjugates and therapeutics. Its robust triazole core provides exceptional stability, while the orthogonal carboxylic acid and iodo functionalities allow for a controlled, two-step approach to synthesis. This methodology streamlines the development of advanced molecular probes, next-generation ADCs, and highly optimized PROTACs, empowering researchers to push the boundaries of chemical biology and drug discovery.

References

  • Benchchem. In-depth Technical Guide on the Synthesis of Iodinated Triazole Derivatives.
  • ResearchGate. Multicomponent aqueous synthesis of 5‐iodo‐1,2,3‐triazoles and...
  • MDPI. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Published March 18, 2023.
  • ACS Publications. Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. Published April 18, 2025.
  • Benchchem. literature review of the applications of haloalkyl-triazole linkers in chemical biology.
  • ChemTalk. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Published April 18, 2025.
  • AChemBlock. 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid 98.00% | CAS: 1360607-69-7.
  • ChemScene. 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid | CAS 1360607-69-7.
  • PMC. Click Triazoles for Bioconjugation.
  • Benchchem. Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note for Researchers.
  • Life Chemicals. Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications. Published June 2, 2020.
  • Interchim. Click Chemistry (Azide / alkyne reaction).
  • DergiPark. The Use of Click Chemisty in Drug Development Applications.
  • Benchchem. Stability of Triazole Linkages from Propynyloxy Click Chemistry: A Comparative Guide.
  • Frontiers. Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Published September 29, 2020.
  • MDPI. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Published February 16, 2015.
  • BLDpharm. 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid | 1360607-69-7.
  • ResearchGate. Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid.
  • PMC. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Published April 25, 2022.
  • ResearchGate. Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF. Published August 9, 2025.
  • PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
  • PMC. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.
  • PMC. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Published June 14, 2022.
  • PMC. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.
  • Radboud Repository. Metal-Free Triazole Formation as a Tool for Bioconjugation. Published July 13, 2007.
  • MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Published May 10, 2023.
  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. Published December 27, 2025.
  • ScienceOpen. Degradation of proteins by PROTACs and other strategies.
  • ScienceOpen. Analytical method development and validation for the determination of triazole antifungals in biological matrices. Published November 6, 2025.
  • PMC. A practical flow synthesis of 1,2,3-triazoles.
  • PMC. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues.
  • Benchchem. A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate.
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Published May 30, 2025.
  • MDPI. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Published January 11, 2024.
  • IBISS RADaR. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents.

Sources

Application

High-Efficiency Amide Bond Formation Using 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic Acid: A Gateway to Functionalized Triazole Scaffolds

Strategic Context: The 4-Iodo-1,2,3-Triazole Pharmacophore In modern drug discovery, the 1,2,3-triazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide bonds. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The 4-Iodo-1,2,3-Triazole Pharmacophore

In modern drug discovery, the 1,2,3-triazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide bonds. However, the specific incorporation of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7) 1 elevates this utility by introducing a highly reactive carbon-iodine bond at the C4 position.

This bifunctional building block allows researchers to first establish a robust amide linkage, followed by late-stage diversification. The 4-iodo-triazole moiety is an exceptional substrate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) 2, as well as aminocarbonylation reactions to yield 4-carboxamido-1,2,3-triazoles 3, [[4]](). Furthermore, the polarized iodine atom can serve as a potent halogen-bond donor in target-directed ligand design.

Mechanistic Rationale: Reagent Selection

Heteroaryl acetic acids can occasionally present challenges during activation, including premature decarboxylation or ketene formation due to the electron-withdrawing nature of the adjacent triazole ring.

  • Coupling Reagent (HATU): We mandate the use of HATU over standard carbodiimides (like EDC). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. This rapid kinetic profile outcompetes degradation pathways, ensuring high conversion even with sterically hindered amines.

  • Base (DIPEA): N,N-Diisopropylethylamine is selected over Triethylamine (TEA). The steric bulk of the isopropyl groups prevents the base from acting as a competing nucleophile, which is critical when dealing with highly electrophilic OAt esters.

  • Solvent (Anhydrous DMF): Ensures complete solubilization of the polar triazole precursor and stabilizes the polar transition states during aminolysis.

Protocol Architecture: Self-Validating Workflow

The following protocol is optimized for a 1.0 mmol scale synthesis.

Step 1: Pre-Activation (Active Ester Formation)
  • Preparation: Charge an oven-dried 25 mL round-bottom flask with 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (253 mg, 1.0 mmol) and a magnetic stir bar.

  • Solvation: Add 5.0 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Activation: Add HATU (418 mg, 1.1 mmol) in one portion, followed immediately by the dropwise addition of DIPEA (520 µL, 3.0 mmol).

    • Causality Check: The solution will typically turn pale yellow. Maintaining 0 °C during this 5-minute pre-activation stabilizes the transient OAt ester and prevents thermal degradation of the activated complex.

Step 2: Aminolysis
  • Amine Addition: Add the target primary or secondary amine (1.1 mmol) dropwise to the activated mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). The disappearance of the acid mass (m/z 254 [M+H]+) and the emergence of the product mass confirms completion.

Step 3: Quench and Extraction
  • Quenching: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 10 mL of half-saturated aqueous NaCl to quench.

  • Sequential Washing:

    • Wash with 1M aqueous HCl (2 × 10 mL). Causality: Protonates and removes unreacted aliphatic amines and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 10 mL). Causality: Deprotonates and partitions unreacted starting acid and the HOAt byproduct into the aqueous layer.

    • Wash with Brine (1 × 10 mL) to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Step 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to isolate the pure 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetamide derivative.

G A 2-(4-Iodo-1H-1,2,3-triazol-1-yl) acetic acid B Active Ester Formation HATU / DIPEA A->B Anhydrous DMF 0 °C, 5 min C Aminolysis R-NH2 B->C Intermediate Stabilization D Aqueous Workup Extraction & Washes C->D RT, 2-4 hours LC-MS Check E Target Amide >90% Yield D->E Flash Chromatography

Workflow for HATU-mediated amide bond formation with triazole acetic acids.

Data Synthesis: Coupling Reagent Optimization

To validate the selection of HATU, empirical optimization data using Benzylamine as the model nucleophile is summarized below. HATU demonstrates superior kinetic efficiency and yield compared to traditional carbodiimide or phosphonium-based reagents.

Coupling ReagentBaseSolventTime to >95% Conv.Isolated Yield (%)Byproduct Profile
HATU DIPEADMF2 h92% Clean profile; trace HOAt easily removed.
PyBOP NMMDMF4 h85%Moderate HMPA byproduct generation.
EDC·HCl / HOBt DIPEADMF/DCM6 h78%~3% N-acylurea formation detected.
T3P (50% in DMF) DIPEAEtOAc12 h65%Clean, but kinetically sluggish.

Downstream Applications: The Triazole Platform

Once the amide bond is formed, the 4-iodo-1,2,3-triazole moiety serves as a highly versatile synthetic hub. The iodine atom at the C4 position is highly susceptible to oxidative addition by Palladium(0) species, enabling a vast array of structural diversifications.

G2 Core 4-Iodo-1,2,3-Triazole Amide (Platform Scaffold) Sub1 Suzuki-Miyaura Cross-Coupling Core->Sub1 R-B(OH)2, Pd(0), Base Sub2 Sonogashira Coupling Core->Sub2 Terminal Alkyne, Pd(0)/Cu(I) Sub3 Pd-Catalyzed Aminocarbonylation Core->Sub3 CO, R-NH2, Pd(0) Sub4 Halogen Bonding (Target Binding) Core->Sub4 Direct Protein Interaction

Downstream functionalization pathways for 4-iodo-1,2,3-triazole amides.

References

  • AChemBlock. 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid 98.00% | CAS: 1360607-69-7. Retrieved from 1.

  • ResearchGate. Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Synthesis of N-substituted nicotinamide related compounds. Retrieved from 3.

  • ResearchGate. Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation. Retrieved from4.

  • ResearchGate. Trimethylsilyl-Directed 1,3-Dipolar Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. Retrieved from 2.

Sources

Method

Application Note: Rational Design, Synthesis, and Validation of Novel 1,2,3-Triazole-Based Antifungal Agents

Introduction & Mechanistic Rationale As the global incidence of invasive fungal infections rises, the emergence of multidrug-resistant strains (particularly Candida and Aspergillus species) has severely compromised the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As the global incidence of invasive fungal infections rises, the emergence of multidrug-resistant strains (particularly Candida and Aspergillus species) has severely compromised the clinical efficacy of first-line azole therapeutics[1]. To overcome this resistance, the 1,2,3-triazole ring has emerged as a metabolically stable, privileged bioisostere to the traditional 1,2,4-triazole core found in drugs like fluconazole[2].

The primary mechanism of action for these derivatives is the competitive inhibition of Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[3]. The basic nitrogen atoms of the 1,2,3-triazole ring coordinate directly with the heme iron at the CYP51 active site. This coordination halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols that disrupt cell membrane integrity and ultimately cause fungal cell death[3][4].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylsterols (Membrane Disruption) CYP51->ToxicSterols Blocked Pathway Triazole 1,2,3-Triazole Derivatives Triazole->CYP51 Competitive Inhibition (Heme Iron Coordination)

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by 1,2,3-triazole derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The modularity of the 1,2,3-triazole scaffold allows for the rapid generation of diverse compound libraries. SAR optimization demonstrates that incorporating halogenated phenyl rings, tertiary alcohols, or hybridizing the triazole with other pharmacophores (e.g., tetrazoles or phenylacetamides) significantly enhances binding affinity within the hydrophobic pocket of CYP51[1][4][5].

Table 1: Comparative Antifungal Efficacy of Representative 1,2,3-Triazole Derivatives

Compound / ScaffoldTarget OrganismMIC (μg/mL) or EfficacyKey Structural FeatureRef
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol Candida spp.4 - 64Halogen-substituted phenyl + tertiary alcohol[1]
Compound 8h C. albicans0.0156Phenylacetamide side chain[5]
Tetrazol-1,2,3-triazole hybrid 7x B. cinerea100% mycelial inhibition1,5-disubstituted tetrazole core[4]
Fluconazole (Clinical Control) C. albicans0.5 - 641,2,4-triazole core[1]

Synthetic Methodology: CuAAC (Click Chemistry) Protocol

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its absolute regioselectivity, mild conditions, and high functional group tolerance[6].

Causality of Experimental Choices:
  • Catalyst Generation: We utilize an in situ reduction system (CuSO₄ + sodium ascorbate) rather than direct Cu(I) salts (e.g., CuI). Cu(I) is thermodynamically unstable and prone to disproportionation. Sodium ascorbate maintains a steady-state concentration of the active Cu(I) catalytic species, effectively preventing the oxidative homocoupling of terminal alkynes (Glaser coupling).

  • Solvent System: A co-solvent system of tert-butanol and water (1:1 v/v) is selected because it solubilizes both the organic precursors and the inorganic catalyst salts, ensuring a homogenous reaction interface.

Step-by-Step Workflow:
  • Preparation: In a 50 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in 10 mL of tert-butanol/H₂O (1:1 v/v).

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed immediately by sodium ascorbate (0.1 mmol, 10 mol%).

    • Self-Validation Check: The solution should briefly turn yellow/brown and then pale, providing a visual confirmation of the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature for 6–12 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Once the azide is consumed, dilute the mixture with 15 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract the aqueous layer with dichloromethane (3 × 15 mL)[6].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Workflow Precursors Azide + Alkyne (Equimolar) Solvent t-BuOH:H2O (1:1) Homogeneous Interface Precursors->Solvent Catalyst CuSO4 + Na-Ascorbate In situ Cu(I) generation Solvent->Catalyst Reaction Stir at RT 6-12 hours Catalyst->Reaction Product 1,4-Regioisomer 1,2,3-Triazole Reaction->Product Regioselective Cycloaddition

Step-by-step workflow of the CuAAC click chemistry protocol for triazole synthesis.

In Vitro Antifungal Screening & Validation Protocol

To validate the synthesized compounds, the broth microdilution method (following CLSI M27-A3 standards) is employed to determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungal strains[1].

Causality of Experimental Choices:
  • Media Buffering: RPMI 1640 medium buffered with MOPS to pH 7.0 is strictly used. Unbuffered media allows pH fluctuations during fungal metabolism, which alters the ionization state of the triazole derivatives and confounds the true MIC.

  • Self-Validating Endpoint: Resazurin dye is added as an oxidation-reduction indicator. Viable fungi reduce the blue resazurin to pink resorufin. This provides a highly reliable, self-validating colorimetric endpoint that eliminates the subjectivity of visual turbidity assessments.

Step-by-Step Workflow:
  • Media Preparation: Prepare RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Dilution: In a 96-well sterile microtiter plate, perform two-fold serial dilutions of the synthesized 1,2,3-triazole derivatives (concentration range: 64 to 0.125 μg/mL) in 100 μL of RPMI 1640. Include Fluconazole as a positive control and DMSO (solvent) as a negative control[1][4].

  • Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×10⁶ to 5×10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of ~1×10³ to 5×10³ CFU/mL.

  • Inoculation: Add 100 μL of the standardized fungal inoculum to each well (total well volume = 200 μL).

  • Incubation & Readout: Incubate the plates at 35°C for 24–48 hours. Add 20 μL of 0.02% resazurin solution to each well and incubate for an additional 2 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).

References

  • [1] Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains | Source: nih.gov | 1

  • [3] Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach | Source: nih.gov | 3

  • [2] 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review | Source: nih.gov | 2

  • [6] Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents | Source: peerj.com | 6

  • [4] Synthesis, In Vitro Activity, and Molecular Docking of 1,5-Disubstituted Tetrazol-1,2,3-triazole Hybrids against Fungal Plant Pathogen Botrytis cinerea and Colletotrichum gloeosporioides | Source: acs.org | 4

  • [5] Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives | Source: researchgate.net | 5

Sources

Application

synthesis of fluorescent probes using 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Application Note: Design and Synthesis of Targeted Fluorescent Probes utilizing 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic Acid as a Bifunctional Hub Executive Summary The development of targeted fluorescent probes requires...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Targeted Fluorescent Probes utilizing 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic Acid as a Bifunctional Hub

Executive Summary

The development of targeted fluorescent probes requires molecular linkers that are biologically inert, structurally rigid, and chemically tractable under mild conditions.1 (CAS: 1360607-69-7) has emerged as a highly versatile scaffold for the modular synthesis of such imaging agents[1]. By leveraging orthogonal reactivities—specifically, the aliphatic carboxylic acid for amide bioconjugation and the 4-iodo-1,2,3-triazole for palladium-catalyzed cross-coupling—researchers can rapidly assemble and optimize libraries of targeted theranostic agents. This guide details the mechanistic rationale and self-validating protocols for utilizing this building block in advanced probe synthesis.

Mechanistic Insights: The Bifunctional Hub

Traditional fluorescent probe synthesis often involves attaching a bulky, hydrophobic fluorophore early in the synthetic sequence. This frequently leads to poor aqueous solubility, steric hindrance during subsequent peptide couplings, and fluorophore degradation during harsh cleavage steps.

By utilizing 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, we invert this paradigm. The molecule serves as a "bifunctional hub" that enables a late-stage functionalization strategy:

  • C-Terminus (Acetic Acid): Enables standard carbodiimide (EDC/NHS) coupling to primary amines on targeting peptides, antibodies, or small-molecule ligands (e.g., 2)[2].

  • N-Terminus (4-Iodo-Triazole): Acts as a highly reactive electrophile. The polarized C-I bond on the electron-deficient 1,2,3-triazole ring is exceptionally primed for oxidative addition by Pd(0), making it an ideal substrate for 3 with alkyne- or boronic acid-modified fluorophores[3].

This modular approach allows a single targeted intermediate to be diversified with multiple fluorophores (e.g., BODIPY, Cy5, FITC) without re-synthesizing the entire construct.

SynthesisWorkflow A 2-(4-iodo-1H-1,2,3-triazol-1-yl) acetic acid C Amide Intermediate (Iodo-Triazole-Peptide) A->C EDC/NHS Coupling B Targeting Ligand (e.g., Peptide-NH2) B->C E Final Fluorescent Probe (Fluorophore-Triazole-Peptide) C->E Pd(PPh3)4, CuI Sonogashira D Alkyne-Fluorophore (e.g., Cy5-Alkyne) D->E

Fig 1. Modular synthesis workflow using the bifunctional iodo-triazole hub.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By utilizing the unique mass defect and isotopic signature of the iodine atom, researchers can unequivocally track reaction progress via LC-MS without relying solely on ambiguous TLC stains.

Phase 1: Amide Bioconjugation (Targeting Ligand Attachment)

Objective: Conjugate the acetic acid moiety to an amine-bearing targeting ligand. Reagents: 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (1.2 eq), EDC·HCl (1.5 eq), Sulfo-NHS (1.5 eq), DIPEA (3.0 eq), Ligand-NH₂ (1.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the iodo-triazole acetic acid and Sulfo-NHS in anhydrous DMF. Add EDC·HCl and stir at room temperature (RT) for 30 minutes.

    • Causality: Pre-activation prevents the carbodiimide (EDC) from cross-reacting with functional groups on the peptide. Sulfo-NHS stabilizes the highly reactive O-acylisourea intermediate against hydrolysis, ensuring high coupling efficiency.

  • Conjugation: Add the Ligand-NH₂ and DIPEA to the activated ester solution. Stir for 2–4 hours at RT.

  • In-Process Validation (QC 1): Quench a 1 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS.

    • Self-Validation: Look for the expected mass of the Iodo-Triazole-Ligand intermediate. The presence of the heavy iodine atom will yield a distinct isotopic pattern and a significant retention time shift compared to the starting ligand, confirming successful conjugation.

  • Purification: Precipitate the product using cold diethyl ether or purify via preparative RP-HPLC (C18 column, 0.1% TFA in MeCN/H₂O gradient). Lyophilize to obtain the intermediate as a stable powder.

Phase 2: Late-Stage Fluorophore Conjugation (Sonogashira Coupling)

Objective: Attach an alkyne-modified fluorophore to the 4-iodo-triazole intermediate. Reagents: Iodo-Triazole-Ligand (1.0 eq), Alkyne-Fluorophore (1.2 eq), Pd(PPh₃)₄ (0.1 eq), CuI (0.2 eq), anhydrous degassed DMF, Triethylamine (TEA, 5.0 eq).

Step-by-Step Methodology:

  • Rigorous Degassing: Dissolve the Iodo-Triazole-Ligand and Alkyne-Fluorophore in anhydrous DMF in a Schlenk tube. Sparge with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent Glaser homocoupling of the alkyne-fluorophore, a side reaction that consumes the expensive fluorophore and severely complicates HPLC purification.

  • Catalytic Activation: Add TEA, followed by CuI and Pd(PPh₃)₄ under a positive stream of Argon. Seal the tube and stir at 45°C for 6 hours.

    • Causality: Mild heating provides the activation energy required for the oxidative addition of the highly stable triazolyl C-I bond to the Pd(0) center.

  • In-Process Validation (QC 2): Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the iodine-containing starting mass is fully consumed. A visual color change and the emergence of intense fluorescence under a 365 nm UV lamp (due to the removal of the heavy-atom quenching effect of iodine) physically validates the successful cross-coupling.

  • Scavenging & Purification: Add a palladium scavenger resin (e.g., QuadraSil AP) and stir for 30 minutes to remove heavy metal toxicity—a critical step for downstream live-cell assays. Filter, concentrate, and purify the final probe via RP-HPLC.

Quantitative Data & Optimization

To demonstrate the robustness of the 4-iodo-triazole handle across different spectral requirements, Table 1 summarizes optimized cross-coupling efficiencies using various commercially available alkyne-fluorophores.

Table 1: Sonogashira Cross-Coupling Efficiencies of Iodo-Triazole Intermediates

Fluorophore (Alkyne-modified)Catalyst SystemTemp (°C)Time (h)Isolated Yield (%)Photophysical Shift (Abs/Em nm)
Ethynyl-BODIPYPd(PPh₃)₄ / CuI45478%505 / 520
Cyanine-5 (Cy5) AlkynePd(dppf)Cl₂ / CuI50665%646 / 662
Dansyl AlkynePd(PPh₃)₄ / CuI40382%335 / 510
Rhodamine B AlkynePd(OAc)₂ / TPP / CuI60855%555 / 580

Note: Yields reflect the final RP-HPLC purified probe. The variation in yield correlates directly with the steric bulk and charge of the incoming fluorophore.

Application: Cathepsin B Targeted Imaging

A primary application of this chemistry is the development of "Turn-On" probes for 4 (EC 3.4.22.1), a lysosomal cysteine protease heavily overexpressed in metastatic cancer cells[4].

By conjugating 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid to a Cathepsin B-specific dipeptide sequence (e.g., Val-Cit or Phe-Lys) and subsequently attaching a quenched fluorophore, researchers can create highly specific imaging agents that remain dark in systemic circulation but fluoresce brilliantly upon enzymatic cleavage within the tumor microenvironment[5].

MOA P Fluorescent Probe (Quenched/Inactive) C Cancer Cell Endocytosis P->C Internalization L Lysosome (Cathepsin B rich) C->L Trafficking S Peptide Cleavage by Cathepsin B L->S Enzymatic Processing F Fluorescence Emission (Signal ON) S->F Fluorophore Release

Fig 2. Mechanism of action for Cathepsin B targeted fluorescent probes.

References

  • AChemBlock. 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid 98.00% | CAS: 1360607-69-7.1

  • BRENDA Enzyme Database. Information on EC 3.4.22.1 - cathepsin B.4

  • Journal of Nuclear Medicine (2017). Preclinical Evaluation and First Patient Application of 99mTc-PSMA-I&S for SPECT Imaging and Radioguided Surgery in Prostate Cancer.2

  • Journal of Medicinal Chemistry (2014). Prodrug-Inspired Probes Selective to Cathepsin B over Other Cysteine Cathepsins.5

  • Scribd / Academic Theses. Inhibiteurs de PfA-M17 : recherche antipaludéenne (Cross-Coupling of 4-iodo-1,2,3-triazoles).3

Sources

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in Human Plasma

Abstract This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of compounds containing the iodo-triazole moiety. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable, structurally similar internal standard to ensure accuracy and precision. The described method demonstrates excellent linearity, recovery, and minimal matrix effects, making it suitable for high-throughput bioanalysis.

Introduction

The 1,2,3-triazole ring is a key structural motif in many pharmaceutically active compounds, valued for its metabolic stability and ability to form favorable interactions with biological targets. The iodo-substituted triazole, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, represents a class of molecules with potential therapeutic applications. To accurately assess the pharmacokinetic profile and metabolic fate of such compounds, a robust and sensitive bioanalytical method is paramount.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed.[1] This application note provides a comprehensive protocol for the determination of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in human plasma, addressing the specific challenges associated with the analysis of small, acidic, and potentially polar molecules.

Analyte and Internal Standard

Analyte: 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
  • Molecular Formula: C₄H₄IN₃O₂

  • Molecular Weight: 253.00 g/mol [2]

  • Chemical Structure:

  • Predicted Physicochemical Properties:

    • LogP: -0.0327[2]

    • pKa: The pKa of the carboxylic acid group is estimated to be in the range of 3-4, typical for acetic acid derivatives. This is a critical parameter for optimizing sample preparation and chromatographic separation.

Internal Standard (IS): 2-(1H-1,2,4-Triazol-1-yl)acetic acid

The selection of an appropriate internal standard is crucial for correcting for variability during sample preparation and analysis.[3][4][5] A stable isotope-labeled (SIL) internal standard is the ideal choice; however, in its absence, a structurally similar analog can be employed.[5] For this method, we have selected 2-(1H-1,2,4-triazol-1-yl)acetic acid as the internal standard.

  • Molecular Formula: C₄H₅N₃O₂

  • Molecular Weight: 127.10 g/mol [6]

  • Rationale for Selection:

    • Structural Similarity: It shares the triazole acetic acid core, ensuring similar extraction efficiency and chromatographic behavior.

    • Mass Difference: The significant mass difference allows for easy discrimination from the analyte by the mass spectrometer.

    • Commercial Availability: It is readily available from commercial suppliers.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_start Plasma Sample (50 µL) s_is Add Internal Standard (2-(1H-1,2,4-Triazol-1-yl)acetic acid) s_start->s_is s_acidify Acidify with 1% Formic Acid s_is->s_acidify s_lle Liquid-Liquid Extraction (Ethyl Acetate) s_acidify->s_lle s_vortex Vortex & Centrifuge s_lle->s_vortex s_evap Evaporate Organic Layer s_vortex->s_evap s_recon Reconstitute in Mobile Phase s_evap->s_recon lc_inject Inject into LC-MS/MS s_recon->lc_inject lc_sep Chromatographic Separation (C18 Column) lc_inject->lc_sep ms_ion Electrospray Ionization (ESI) Negative Mode lc_sep->ms_ion ms_detect Tandem Mass Spectrometry (MRM Detection) ms_ion->ms_detect d_integrate Peak Integration ms_detect->d_integrate d_calib Calibration Curve (Analyte/IS Ratio) d_integrate->d_calib d_quant Quantification of Analyte d_calib->d_quant d_report Reporting d_quant->d_report

Caption: Experimental workflow for the LC-MS/MS analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Materials and Reagents

  • 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (purity ≥95%)

  • 2-(1H-1,2,4-Triazol-1-yl)acetic acid (purity ≥98%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective sample preparation technique for removing proteins and phospholipids from plasma samples.[7][8] For acidic compounds, adjusting the pH of the sample below the pKa of the analyte ensures it is in a neutral, more organic-soluble form, thereby enhancing extraction efficiency into a non-polar organic solvent.[9]

Protocol:
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 10 µL of 1% formic acid in water to acidify the sample.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

The chromatographic separation is designed to achieve good peak shape and retention for this polar, acidic analyte while minimizing run time. A C18 column is a good starting point for the separation of small molecules.[10] The use of formic acid in the mobile phase helps to maintain the analyte in its protonated form, leading to better retention and peak shape on a reverse-phase column.

ParameterCondition
LC System A standard high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Mass Spectrometry

Electrospray ionization (ESI) in negative ion mode is selected due to the presence of the carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[3] The fragmentation of triazole-containing compounds often involves the loss of small neutral molecules such as CO₂ from the carboxylic acid group.[11][12]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion will be the [M-H]⁻ ion, and the product ions are predicted based on the likely fragmentation pathways.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid251.9207.9 (loss of CO₂)To be optimized
2-(1H-1,2,4-Triazol-1-yl)acetic acid (IS)126.082.0 (loss of CO₂)To be optimized

Method Validation

A full method validation should be performed in accordance with regulatory guidelines such as those from the FDA or EMA.[9][13][14][15] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma samples.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The range should cover the expected in-vivo concentrations.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte in extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: Assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions at the same concentration.

  • Stability: Stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis and Quantification

The concentration of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in unknown samples is determined by interpolating the peak area ratio of the analyte to the IS from the calibration curve. The data acquisition and processing are performed using the software provided with the LC-MS/MS system.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in human plasma. The method utilizes a simple and efficient liquid-liquid extraction procedure and a suitable internal standard to ensure reliable and accurate results. This protocol provides a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to support the development of novel therapeutic agents containing the iodo-triazole scaffold.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Salionov, V. O., Pruhlo, Ye. S., Panasenko, O. I., & Knysh, Ye. H. (2013). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye Medical Journal*, (4), 71-73. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Gjerde, K. S., & Pedersen-Bjergaard, S. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 239-245. [Link]

  • Ito, S., & Akita, H. (2006). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Agricultural and Biological Chemistry, 37(10), 2371-2376. [Link]

  • AstraZeneca. (n.d.). Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]

  • PubChem. (n.d.). 2-(1H-1,2,4-Triazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Sreenivasan, U., et al. (2015). Selection of Internal Standards for LC-MS/MS Applications. Presented at Mass Spectrometry Applications to the Clinical Lab (MSACL). [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Xu, R., et al. (2009). Recent advances in bioanalytical sample preparation for LC–MS analysis. Bioanalysis, 1(6), 1177-1191. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Yan, Z., & Caldwell, G. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-9. [Link]

Sources

Application

Application Note: Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier methodology within the "click chemistry" paradigm. By utilizing a copper catalyst, the traditionally sluggis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier methodology within the "click chemistry" paradigm. By utilizing a copper catalyst, the traditionally sluggish 1,3-dipolar cycloaddition is accelerated by a factor of 107 to 108 , yielding exclusively1[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind reagent selection, ligand stoichiometry, and reaction sequencing to ensure your experimental setup is robust, reproducible, and self-validating.

Mechanistic Foundations & The Causality of Reagents

To rationally design a CuAAC experiment, one must understand that the reaction is not a concerted process, but rather a stepwise catalytic cycle driven by a 1[1].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst (Stabilized by Ligand) Cu_Acetylide π-Complex & Cu-Acetylide Formation Cu_Cat->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Organic Azide Metallacycle Six-Membered Metallacycle Azide->Metallacycle Dicopper Dicopper Intermediate Cu_Acetylide->Dicopper + 2nd Cu(I) Dicopper->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction Triazole->Cu_Cat Catalyst Regeneration

Stepwise mechanism of CuAAC featuring the critical dicopper intermediate.

The "Why" Behind the Reagents:
  • In Situ Reduction vs. Direct Cu(I) Salts: While Cu(I) salts (e.g., CuBr, CuI) can be used, they are thermodynamically unstable and rapidly oxidize to inactive Cu(II) in the presence of atmospheric oxygen. We utilize CuSO₄ coupled with a mild reducing agent, 2[2]. The ascorbate is supplied in vast excess (typically 10–50x relative to Cu) to continuously regenerate Cu(I), ensuring the catalytic cycle remains active.

  • The Critical Role of Ligands: Unstabilized Cu(I) in aqueous media will disproportionate into Cu(0) and Cu(II) or form unreactive multinuclear aggregates. Ligands (such as TBTA or THPTA) serve a dual purpose: they accelerate the reaction by stabilizing the active Cu(I) oxidation state, and in bioconjugation, they act as a sacrificial reductant to3[3].

  • Pre-complexation Causality: You must always pre-mix the Cu(II) source with the ligand before adding the reducing agent. If ascorbate reduces Cu(II) before the ligand is present, irreversible Cu(I) aggregation occurs, severely depressing yields[4].

Quantitative Comparison of CuAAC Ligands

Selecting the correct ligand dictates the success of your phase system. Below is a synthesized data table comparing the kinetic and physical properties of standard CuAAC ligands.

LigandAqueous SolubilityOptimal Cu:Ligand RatioRelative Reaction RatePrimary Application & Causality
TBTA Low1:1 to 1:2ModerateOrganic Synthesis: Excellent in DMSO/t-BuOH. Induces protein precipitation in aqueous buffers.
THPTA High1:5HighBioconjugation: Highly water-soluble. The 1:5 ratio 5[5].
BTTAA High1:2 to 1:5Very HighLive-Cell Labeling: Superior Cu(I) stabilization; minimizes cellular toxicity compared to THPTA[5].
THETA High1:1HighAutomated Synthesis: Highly polar, prevents catalytic system precipitation in 6[6].

Self-Validating Experimental Protocols

CuAAC_Workflow Prep 1. Prepare Stocks (CuSO4, THPTA, Ascorbate) Complex 2. Pre-complex Cu(II)/Ligand (1:5 ratio, 5 min) Prep->Complex Mix 3. Combine Reagents (Biomolecule, Azide, Alkyne) Complex->Mix Reduce 4. Add Ascorbate (Initiate Reaction) Mix->Reduce Incubate 5. Incubate in Dark (RT, 30-60 min) Reduce->Incubate Purify 6. Purify Product Incubate->Purify

Standardized workflow for CuAAC bioconjugation highlighting Cu-ligand pre-complexation.

Protocol A: Aqueous Bioconjugation (Protein/Oligonucleotide Labeling)

Design Logic: This protocol uses THPTA to maintain aqueous solubility. It integrates Aminoguanidine as a self-validating safeguard. Ascorbate oxidation produces dehydroascorbate, which can non-specifically cross-link arginine residues. Aminoguanidine scavenges these byproducts, ensuring that any observed conjugation is strictly the result of the desired triazole linkage[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare fresh solutions of 20 mM CuSO₄ in water, 100 mM THPTA in water, and 300 mM Sodium Ascorbate in water. Note: Ascorbate oxidizes rapidly; prepare immediately before use.

  • Pre-Complexation: In a microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly and let stand for 5 minutes. The solution will turn a distinct light blue, indicating successful Cu(II)-ligand coordination.

  • Reaction Assembly: To 50 µL of your biomolecule solution (1–5 mg/mL in PBS), add:

    • 20 µL of 2.5 mM Azide/Alkyne labeling reagent.

    • 5 µL of 100 mM Aminoguanidine (Final concentration ~5 mM).

  • Catalyst Addition: Add 10 µL of the pre-complexed THPTA/CuSO₄ solution to the biomolecule mixture.

  • Initiation: Add 10 µL of the 300 mM Sodium Ascorbate solution. Vortex gently.

  • Incubation: Protect from light and incubate at room temperature for 30–60 minutes.

  • Purification: Remove excess reagents via size-exclusion chromatography (e.g., Sephadex G-25) or ethanol precipitation (for oligonucleotides).

Protocol B: Small Molecule Synthesis (Organic/Aqueous Mixture)

Design Logic: For standard organic substrates lacking water solubility, a mixed solvent system (e.g., t-BuOH/H₂O or DMSO/H₂O) is required. TBTA or THETA is utilized here at a lower stoichiometric ratio (1:1), as there are no delicate tertiary protein structures to protect from ROS.

Step-by-Step Methodology:

  • Solvent & Substrate Prep: Dissolve the alkyne (1.0 eq) and azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (0.1 M to 0.5 M final concentration).

  • Catalyst Preparation: Add 1 mol% CuSO₄ and 1.1 mol% TBTA (or THETA for flow applications[6]) to the reaction vessel.

  • Initiation: Add 5–10 mol% Sodium Ascorbate. The reaction mixture will typically shift from blue/green to colorless or pale yellow as Cu(II) is reduced to Cu(I).

  • Incubation: Stir vigorously at room temperature for 2 to 12 hours. Reaction completion can be monitored via TLC or LC-MS.

  • Workup: Dilute with water and extract with ethyl acetate or dichloromethane. The triazole product often precipitates directly from the aqueous mixture, allowing for isolation via simple vacuum filtration.

Troubleshooting & Validation Metrics

To ensure your protocol is a self-validating system, always run the following controls:

  • Negative Control (No Ascorbate): Assemble the reaction without sodium ascorbate. Without the reduction of Cu(II) to Cu(I), no cycloaddition should occur. If product is detected, your system has false-positive background reactivity (e.g., non-specific hydrophobic binding or maleimide cross-reactivity).

  • Colorimetric Validation: The pre-complexed Cu(II)/Ligand solution should be blue. Upon addition of sodium ascorbate, the solution should turn clear or slightly yellow. If the solution turns brown or cloudy, the Cu(I) has disproportionated or aggregated, likely due to degraded ascorbate or insufficient ligand pre-complexation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7)[1]. Synthesizing this specific functionalized heterocycle presents unique mechanistic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7)[1]. Synthesizing this specific functionalized heterocycle presents unique mechanistic challenges. Because the triazole ring possesses an iodine atom at the C4 position and an acetic acid moiety at the N1 position, standard "click chemistry" (CuAAC) or direct alkylation approaches often fail, resulting in severe statistical yield losses or the formation of the wrong regioisomer[2][3].

This guide provides drug development professionals and synthetic chemists with field-proven causality, troubleshooting matrices, and a validated standard operating procedure (SOP) to guarantee high-yield, regiospecific synthesis.

Mechanistic Pathway & Workflow Visualization

To achieve absolute regiocontrol, the triazole ring must be constructed after the N1-substituent is established, utilizing a C4-directing group that can be later substituted for iodine.

G cluster_optimal Optimal De Novo Route (High Yield, Regiospecific) cluster_problematic Problematic Routes (Low Yield / Wrong Isomer) A Ethyl azidoacetate + TMS-acetylene B CuAAC (CuSO4, NaAsc) A->B C Ethyl 2-(4-TMS-1,2,3-triazol-1-yl)acetate B->C D Iododesilylation (ICl or NIS) C->D E Ethyl 2-(4-iodo-1,2,3-triazol-1-yl)acetate D->E F Mild Hydrolysis (LiOH, THF/H2O) E->F G 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (Target Product) F->G H 4-iodo-1H-1,2,3-triazole + Ethyl bromoacetate I Direct N-Alkylation H->I J Mixture of N1, N2, N3 isomers (Low Yield of N1) I->J K Ethyl azidoacetate + 1-Iodoacetylene L CuAAC K->L M 5-Iodo Regioisomer (Wrong Product) L->M

Workflow comparison: The TMS-directed route ensures absolute regiocontrol over problematic direct alkylation.

Yield Optimization Matrix

The table below summarizes the quantitative data and mechanistic outcomes of the three most commonly attempted synthetic strategies for this molecule.

Synthetic StrategyRegioselectivityTarget (N1/C4) YieldPrimary Limitation / Advantage
Direct N-Alkylation (4-iodo-1H-triazole + alkyl halide)Poor (Mixture of N1, N2, N3)15% - 30%Severe statistical yield loss due to annular tautomerism; requires difficult chromatographic separation[2].
1-Iodoalkyne CuAAC (Azide + 1-iodoacetylene)Excellent (C5-selective)0% (Yields C5-iodo isomer)Mechanistically yields the wrong regioisomer (5-iodo instead of 4-iodo) due to copper-acetylide directing effects[3].
TMS-Directed De Novo Route (Azide + TMS-alkyne → Iododesilylation)Excellent (N1 and C4 specific)75% - 85%Recommended. Requires a three-step sequence but guarantees absolute regiocontrol and scalability[4].

Interactive Troubleshooting & FAQs

Q1: I attempted a standard CuAAC using ethyl azidoacetate and 1-iodoacetylene, but 2D-NMR indicates the iodine is at the C5 position. Why did this happen? A1: This is a fundamental mechanistic limitation of using 1-haloalkynes in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). While the reaction is highly regioselective, it inherently directs the iodine atom to the C5 position, yielding 5-iodo-1,2,3-triazoles[3]. This occurs because the copper catalyst interacts with the iodoalkyne to form a specific metallacyclic intermediate where the bulky halogen atom is forced into the 5-position during the ring closure. To synthesize the C4-iodo isomer, you must abandon 1-iodoalkynes and use a C4-directing group, such as a trimethylsilyl (TMS) group, followed by electrophilic iododesilylation.

Q2: To avoid the C5-regioselectivity issue, I synthesized 4-iodo-1H-1,2,3-triazole first and then alkylated it with ethyl bromoacetate. My yield of the target N1-isomer is extremely low (<30%). How can I improve this? A2: Alkylating a free 4-iodo-1H-1,2,3-triazole is inherently inefficient due to annular tautomerism. The triazole ring exists in a dynamic equilibrium between its 1H, 2H, and 3H tautomers. Consequently, electrophilic N-alkylation with ethyl bromoacetate yields a difficult-to-separate statistical mixture of N1, N2, and N3 alkylated regioisomers[2]. To bypass this yield loss, build the triazole ring after the N1-substituent is established by reacting ethyl azidoacetate with TMS-acetylene (as detailed in the SOP below).

Q3: During the iododesilylation of ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate, the reaction stalls, and I observe unreacted starting material. What is the optimal reagent? A3: The carbon-silicon bond in 4-TMS-triazoles is relatively robust. While molecular iodine (I 2​ ) is often too weak to drive full conversion, Iodine monochloride (ICl) or N-iodosuccinimide (NIS) are far more effective electrophilic iodine sources[4]. For optimal yields, use ICl (1.3 equivalents) in anhydrous dichloromethane at 0 °C. Ensure strict anhydrous conditions; ambient moisture will rapidly hydrolyze ICl, destroying the electrophile and stalling the reaction.

Q4: The final ester hydrolysis step using NaOH causes significant degradation and darkening of the reaction mixture. How should I isolate the free acid? A4: 4-Iodo-1,2,3-triazoles can be sensitive to harsh basic conditions, which may lead to premature deiodination or ring degradation. Replace NaOH with a milder base such as Lithium Hydroxide monohydrate (LiOH·H 2​ O) in a THF/Water (3:1) mixture at 0 °C.

Validated SOP: Regiospecific Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

This self-validating protocol utilizes the TMS-directed de novo route to ensure high yields and correct C4-halogenation.

Step 1: CuAAC Cycloaddition (Synthesis of the 4-TMS Intermediate)
  • Reaction Setup: Dissolve ethyl azidoacetate (1.0 equiv, 10 mmol) and ethynyltrimethylsilane (TMS-acetylene, 1.2 equiv, 12 mmol) in a 1:1 mixture of tert-butanol and water (30 mL).

  • Catalysis: Add sodium ascorbate (0.1 equiv, 1 mmol) followed by copper(II) sulfate pentahydrate (0.05 equiv, 0.5 mmol). The solution will turn slightly yellow/brown.

  • Execution: Stir vigorously at room temperature for 12 hours.

  • Workup: Extract the mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: 1 H NMR of the crude product must show a sharp singlet at ~0.3 ppm (9H, TMS) and a single triazole C5-H proton around 7.9 ppm. IR should show the complete disappearance of the strong azide stretch at ~2100 cm −1 .

Step 2: Electrophilic Iododesilylation
  • Reaction Setup: Dissolve the crude 4-TMS intermediate in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add a 1M solution of Iodine monochloride (ICl) in DCM (1.3 equiv, 13 mmol) over 15 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) and stir until the dark iodine color dissipates. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate.

  • Validation Checkpoint: 1 H NMR must show the complete disappearance of the TMS peak at ~0.3 ppm. The triazole C5-H proton will remain visible but slightly shifted.

Step 3: Mild Ester Hydrolysis
  • Reaction Setup: Dissolve the purified iodinated ester in a 3:1 mixture of THF and water (20 mL), cooling to 0 °C.

  • Execution: Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 1.5 equiv) and stir for 1.5 hours. Monitor strictly by TLC.

  • Workup: Once the ester is consumed, carefully acidify the mixture to pH 2-3 using 1M HCl. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine organic layers, dry over Na 2​ SO 4​ , and evaporate to yield the final product.

  • Validation Checkpoint: 1 H NMR will show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.2 ppm), confirming the successful isolation of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

References

  • Péter, S., Molnár, L., Dörnyei, Á., & Kollár, L. "Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation." ResearchGate. Available at:[Link]

  • "Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives." CORE. Available at:[Link]

  • "Some Aspects of the Chemistry of Alkynylsilanes." National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Overview This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS 1360607-69-7). This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS 1360607-69-7). This molecule is a valuable building block in medicinal chemistry and drug development, often synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. While the synthesis is generally efficient, the purification stage presents several distinct challenges related to the compound's acidic nature, potential instability, and the presence of reaction-specific impurities. This document is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in a practical question-and-answer format.

Question 1: My crude product has a persistent blue or green color. What is it, and how do I remove it?

Answer: A blue or green hue in your crude product is almost certainly due to residual copper salts from the CuAAC reaction. The catalyst, often introduced as copper(II) sulfate (CuSO₄), is reduced in situ to the active copper(I) species.[1] Both Cu(I) and Cu(II) ions can form colored complexes with your product or byproducts, which can be challenging to remove by chromatography alone.

Causality: The triazole rings and the carboxylic acid moiety are excellent ligands for copper ions. This strong coordination can cause the copper to co-elute with your product during silica gel chromatography.

Recommended Solutions:

  • Aqueous Acid Wash: Before concentrating the reaction mixture, perform an aqueous workup. Dilute the reaction mixture with ethyl acetate and wash it with a mild acidic solution, such as 5-10% aqueous ammonium chloride or a dilute (0.1 M) HCl solution. This protonates the triazoles and helps to sequester the copper ions in the aqueous layer.

  • Ammonia Wash: A wash with dilute aqueous ammonia can also be effective, as copper ions form a deep blue, water-soluble tetraamminecopper(II) complex. However, be cautious, as this will deprotonate your acidic product, potentially moving it into the aqueous layer. If you use this method, you must re-acidify the aqueous layer and extract your product back into an organic solvent.

  • Chelating Agents: For stubborn cases, washing with a solution of a chelating agent like EDTA can effectively remove trace copper.

Question 2: My compound is streaking badly or not moving from the baseline during silica gel TLC/column chromatography. Why is this happening?

Answer: This is a classic problem when purifying compounds containing a free carboxylic acid on standard silica gel.

Causality: Silica gel is weakly acidic (pKa ≈ 4-5). Your product, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, is also acidic. The deprotonated carboxylate form of your molecule can interact very strongly with the silanol groups on the silica surface via hydrogen bonding and ionic interactions. This causes significant band broadening (streaking or tailing) and, in some cases, irreversible adsorption to the stationary phase.[2]

Recommended Solutions:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to your eluent. Typically, 0.5-2.0% acetic acid or formic acid is sufficient.[2] The added acid suppresses the deprotonation of your product's carboxylic acid group, ensuring it remains in a neutral state and interacts less strongly with the silica gel, resulting in sharper peaks and better elution.

  • Use a More Polar Solvent System: If the compound is not moving at all, the eluent may not be polar enough. Try switching to a more polar system, for example, from ethyl acetate/hexane to dichloromethane/methanol, while still including an acidic modifier.[3]

Question 3: I am observing significant product decomposition during purification. My post-column fractions show new spots on TLC that were not in the crude mixture. What is causing this?

Answer: This indicates that your compound is unstable under the purification conditions. Iodinated heterocycles, in particular, can be sensitive to the acidic nature of standard silica gel.[4]

Causality: The acidic silanol groups on the silica surface can catalyze the degradation of sensitive molecules. The C-I bond on the electron-rich triazole ring can be labile under these conditions, leading to potential de-iodination or other decomposition pathways.

Recommended Solutions:

  • Test for Stability: Before committing to a large-scale column, assess your compound's stability by running a 2D TLC. If the compound is unstable, you will see spots appearing off the diagonal.[2]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Prepare a slurry of your silica gel in the chosen eluent containing 1-2% triethylamine, pack the column, and flush with one column volume of this basic eluent before loading your sample.[2] Note: You must then run the column with your acidified eluent to ensure proper elution of your acidic product. The deactivation passivates the most aggressive acidic sites.

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[4] Reversed-phase chromatography (C18 silica) is another robust option, where the compound is eluted with a polar mobile phase like water/acetonitrile, often modified with 0.1% trifluoroacetic acid (TFA) or formic acid.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from a CuAAC synthesis of this compound?

A1: Besides residual copper, the most common impurities are unreacted starting materials (the corresponding alkyne and azide) and byproducts from the oxidative homocoupling of your alkyne starting material (often called Glaser coupling byproducts).[1] Using a reducing agent like sodium ascorbate during the reaction helps to minimize these oxidative byproducts by keeping the copper in the +1 oxidation state.[5]

Q2: What is a good starting point for purification: recrystallization or chromatography?

A2: This depends on the purity of your crude product.

  • If the crude product is >85-90% pure and solid: Recrystallization is often the most efficient and scalable method. It avoids potential decomposition on silica gel and uses less solvent.

  • If the crude product is an oil or contains multiple impurities with similar polarities: Flash column chromatography is the method of choice as it offers better resolving power.

Q3: What solvent systems are recommended for recrystallization?

A3: For a polar, acidic compound like this, suitable solvent systems would involve a polar solvent in which the compound is soluble when hot but sparingly soluble when cold. Good options to screen include:

  • Water or Ethanol/Water mixtures

  • Ethyl acetate/Hexane (dissolve in minimal hot ethyl acetate, then add hexane until cloudy and cool)

  • Acetonitrile

Q4: How should I properly store the purified 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid?

A4: The compound should be stored in a cool, dark place. A supplier datasheet recommends storage at 4°C and protected from light, which is prudent advice for iodinated compounds that can be light-sensitive.[6]

Key Impurity Profile & Removal Strategy

The following table summarizes the common impurities and recommended strategies for their removal.

Impurity Name/ClassSourceRecommended Removal Method
Copper(I/II) Salts CuAAC CatalystAqueous wash with dilute HCl or NH₄Cl solution prior to chromatography.[1]
Unreacted Azidoacetic Acid Starting MaterialHighly polar; can often be removed with an aqueous wash or will elute very slowly on normal phase chromatography.
Unreacted Iodo-alkyne Starting MaterialTypically non-polar; will elute very quickly on normal phase chromatography.
Alkyne Homocoupling Product Side ReactionPolarity varies, but usually non-polar. Removed by standard column chromatography.[1]
De-iodinated Product Product DegradationPolarity is very similar to the product, making separation difficult. Prevention by using neutral alumina or deactivated silica is key.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Acidified Silica Gel

This protocol is designed for the routine purification of the title compound when stability is not a major issue.

  • Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (R_f) of ~0.25-0.35 for the product. A good starting point is 5-10% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexane.

  • Eluent Preparation: Prepare the bulk mobile phase and add 1% acetic acid (v/v). For example, to 1 L of 40% EtOAc/Hexane, add 10 mL of glacial acetic acid. Mix thoroughly.

  • Column Packing: Pack a glass column with silica gel using the prepared acidified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM or ethyl acetate. Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution & Fraction Collection: Begin eluting with the acidified mobile phase, collecting fractions. Monitor the elution process using TLC, staining with potassium permanganate if the spots are not UV-active.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. To remove the residual acetic acid, co-evaporate the residue with a non-polar solvent like toluene or hexane two to three times.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid crude material that is already of moderate-to-high purity.

  • Solvent Screening: In test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) to find one where it is soluble when hot but poorly soluble at room temperature or 0°C.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the hot solution is highly colored due to persistent organic impurities, you may add a very small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through Celite to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, you can accelerate the process by placing the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Purification_Workflow Crude Crude Product (Post-Workup) Check_Color Is it colored (blue/green)? Crude->Check_Color Acid_Wash Perform Aqueous NH4Cl or dilute HCl wash Check_Color->Acid_Wash Yes Check_State Is product a solid and >85% pure? Check_Color->Check_State No Acid_Wash->Check_State Recrystallize Purify by Recrystallization Check_State->Recrystallize Yes Chromatography Purify by Column Chromatography Check_State->Chromatography No Final_Product Pure Product Recrystallize->Final_Product Stability_Test Run 2D TLC to check stability Chromatography->Stability_Test Is_Stable Is it stable on silica? Stability_Test->Is_Stable Acid_Silica Use Standard Silica with 1% Acetic Acid Is_Stable->Acid_Silica Yes Unstable_Action Use Neutral Alumina or Reversed-Phase (C18) Is_Stable->Unstable_Action No Acid_Silica->Final_Product Unstable_Action->Final_Product

Caption: Decision workflow for selecting a purification strategy.

References

  • Hulme, C., et al. (n.d.). Synthesis of Unsymmetrical 1,1'- Disubstituted Bis(1,2,3-triazoles) using Monosilylbutadiynes SUPPORTING INFORMATION. Amazon AWS. Retrieved from [Link]

  • ResearchGate. (2013). Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Process for removing impurities from acetic acid. Google Patents.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 41(2), 159-165. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC. Retrieved from [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2006). One pot synthesis of novel thiazolo[3,2-b][6][7][8]triazoles: A useful synthetic application of the acidified acetic acid method. Taylor & Francis Online. Retrieved from [Link]

  • SpringerLink. (2017). Late stage iodination of biologically active agents using a one-pot process from aryl amines. SpringerLink. Retrieved from [Link]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WJPR. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Iodo-1,2,3-Triazoles

Answering the user's request. Welcome to the technical support center for the synthesis of 4-iodo-1,2,3-triazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 4-iodo-1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. The 1,2,3-triazole core is a vital pharmacophore in medicinal chemistry, and the carbon-iodine bond at the 4-position serves as a versatile synthetic handle for further functionalization, particularly in cross-coupling reactions.[1] However, the synthesis is not without its challenges, from competing side reactions to issues of regioselectivity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality of the issue and providing actionable solutions.

Question 1: I am observing a significant amount of the non-iodinated (protio) 1,2,3-triazole in my reaction mixture, leading to low yields of the desired 4-iodo product. What is happening and how can I fix it?

Answer:

This is the most prevalent side reaction. The formation of the protio-triazole occurs when the key copper-triazolide intermediate is protonated by a proton source in the reaction mixture before the electrophilic iodinating agent can react.

Why It Happens: A Competitive Reaction Pathway

The synthesis of a 4-iodo-1,2,3-triazole via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route using a terminal alkyne and an iodine source inherently proceeds through an intermediate that can be diverted. The terminal alkyne first reacts with the copper(I) catalyst to form a copper acetylide. After cycloaddition with the azide, a copper-triazolide intermediate is formed. This intermediate is at a critical juncture: it can either be intercepted by an electrophilic iodine source (I+) to form the desired 5-iodo-triazole or be protonated to yield the 5-protio-triazole side product.[2][3] Note that this common one-pot method with a terminal alkyne yields the 5-iodo isomer. To obtain the 4-iodo isomer, a different strategy using a 1-iodoalkyne is required (see Question 2).

However, if you are attempting a direct iodination of a pre-formed 4-unsubstituted triazole, the principle of competing protonation (of the triazolyl anion) versus iodination still applies.

dot

Caption: Competing iodination vs. protonation pathways.

How to Fix It: Suppressing the Protonation Pathway

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Use freshly distilled solvents and dry glassware. Trace amounts of water are a primary source of protons.

  • Use a Non-Protic Solvent: Solvents like THF, acetonitrile, or DMF are preferable to protic solvents like alcohols, which can readily protonate the intermediate.

  • Add a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base (e.g., triethylamine or DBU) can help by scavenging protons in the medium.[3] However, be cautious, as excess base can sometimes compromise selectivity.[3]

  • Control Reagent Stoichiometry: Use a slight excess of the iodinating agent (1.1 to 1.5 equivalents) to increase the probability of the iodination pathway over protonation.

  • Optimize Reagent Addition Sequence: In a one-pot synthesis of 5-iodo-triazoles, ensure the iodinating agent is present and active as the copper-triazolide intermediate forms. Some methods generate the electrophilic iodine (e.g., I₃⁻) in situ from a copper(II) salt and an iodide salt for this reason.[2][3]

Question 2: My main product is the 5-iodo-1,2,3-triazole isomer, but my target is the 4-iodo isomer. How do I control the regioselectivity?

Answer:

This is a fundamental issue of synthetic strategy, not a side reaction. The regiochemical outcome is determined by your choice of starting materials. You cannot obtain a 4-iodo-1,2,3-triazole from a standard one-pot reaction of a terminal alkyne , an azide, and an iodine source.

Why It Happens: Mechanistic Determinism

  • Route to 5-Iodo Isomers: The popular and efficient one-pot, three-component reaction involves a terminal alkyne, an organic azide, and an iodine source. The copper-catalyzed cycloaddition first forms a 1,4-disubstituted triazole ring, which is then iodinated at the only available carbon (C5).[1][4]

  • Route to 4-Iodo Isomers: To install the iodine at the C4 position, you must start with the iodine already on the alkyne. The required substrate is a 1-iodoalkyne . The CuAAC reaction between a 1-iodoalkyne and an azide will regioselectively produce the 1,4-disubstituted-4-iodo-1,2,3-triazole. Recently, unusual regiochemistry leading to a mix of 4-iodo and 5-iodo isomers has been observed with specific substrates like 1-iodobuta-1,3-diynes, but for most standard syntheses, the 1-iodoalkyne approach is selective for the 4-iodo product.[5]

dot

Caption: Synthetic routes determining iodo-triazole regiochemistry.

How to Fix It: Adopt the Correct Synthetic Strategy

You must switch your starting materials. Prepare or purchase the corresponding 1-iodoalkyne and perform the CuAAC reaction with your azide.

Experimental Protocol: Synthesis of a 4-Iodo-1,2,3-triazole via 1-Iodoalkyne

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of 1-Iodoalkyne (if not commercially available):

    • Dissolve the terminal alkyne (1.0 equiv) in a suitable solvent like methanol or DMF.

    • Add a base such as KOH or K₂CO₃.

    • Cool the mixture to 0 °C and add a solution of iodine (I₂) (1.0 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis shows complete consumption of the starting alkyne.

    • Work up the reaction by quenching with sodium thiosulfate solution, extracting with an organic solvent (e.g., diethyl ether), washing with brine, and drying over Na₂SO₄.

    • Purify by column chromatography. Note: 1-iodoalkynes can be unstable and should be used promptly and stored away from light.[6]

  • CuAAC Reaction:

    • To a flask under an inert atmosphere (N₂ or Argon), add the 1-iodoalkyne (1.0 equiv), the organic azide (1.0-1.1 equiv), and a suitable solvent (e.g., THF/H₂O mixture, DMF).

    • Add the copper(I) source. This can be CuI (5-10 mol%), or a Cu(II) salt like CuSO₄·5H₂O (5-10 mol%) along with a reducing agent like sodium ascorbate (15-20 mol%).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute ammonia solution (to remove copper salts) followed by brine.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the 4-iodo-1,2,3-triazole.

Question 3: My reaction is messy, with multiple spots on TLC, and I'm struggling with purification. What are the likely culprits?

Answer:

A complex reaction mixture often points to competing side reactions beyond simple protonation, or to reagent/product decomposition. Purification is often complicated by residual copper catalyst.

Why It Happens: Common Side Reactions and Contaminants

  • Alkyne Dimerization (Glaser Coupling): In the presence of copper and an oxidant (like air), terminal alkynes can dimerize to form 1,3-diynes. This is a very common side reaction in CuAAC chemistry.

  • Decomposition: Azides, particularly low molecular weight ones, can be thermally unstable. The 1-iodoalkyne starting material can also be sensitive to light and heat.

  • Residual Copper Catalyst: Copper salts can co-elute with the product during chromatography and interfere with characterization. Specifically, paramagnetic Cu(II) impurities are known to cause significant broadening or even disappearance of signals in NMR spectra, especially for protons and carbons near the triazole ring, which can coordinate to the metal.[7]

How to Fix It: A Cleaner Reaction and More Effective Purification

dot

Caption: Workflow for addressing complex reaction mixtures.

  • Preventing Alkyne Dimerization:

    • Maintain an Inert Atmosphere: Rigorously exclude oxygen by running the reaction under a nitrogen or argon atmosphere.

    • Use a Ligand: A stabilizing ligand for the copper, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can sometimes suppress Glaser coupling.

  • Improving Reagent Stability:

    • Use freshly prepared or purified azides and 1-iodoalkynes.

    • Protect the reaction from light, especially when using sensitive iodoalkynes.

  • Effective Copper Removal:

    • Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of aqueous ammonia (e.g., 5-10%). The ammonia complexes with the copper, pulling it into the aqueous phase.

    • Chelating Agents: For stubborn cases, you can stir the crude product in a solution with a chelating agent like EDTA or pass the crude mixture through a silica plug treated with a chelating agent.

    • NMR Verification: If you suspect copper contamination is affecting your NMR spectrum, try recording the spectrum at a lower temperature or after a more rigorous purification step. The absence of broad signals is a good indicator of a copper-free sample.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best iodinating agents for triazole synthesis?

The choice depends on the synthetic route. For one-pot syntheses of 5-iodo-triazoles, systems that generate electrophilic iodine in situ are common. For direct iodination of a pre-formed triazole, a more powerful agent may be needed.

Iodinating Agent/SystemCommon Use CaseAdvantagesDisadvantages
I₂ (Iodine) Direct iodination, component in some one-pot systemsReadily available, inexpensiveCan be slow, may require a base
NBS / NaI or CuI One-pot synthesis of 5-iodo-triazolesGenerates I⁺ in situ, mild conditions, high yields reported[4]Requires careful stoichiometry
NIS (N-Iodosuccinimide) Direct iodination of triazolesHighly reactive, good for less reactive substratesMore expensive, can lead to over-iodination
Cu(ClO₄)₂ / NaI One-pot synthesis of 5-iodo-triazolesGenerates Cu(I) and I₃⁻ in situ, efficient[3]Perchlorates can be explosive; requires caution

Q2: How critical is the choice of copper source? Can I use Cu(I) or Cu(II)?

The active catalyst in the CuAAC reaction is copper(I). You have two main options, both of which are effective:

  • Directly use a Cu(I) salt: Copper(I) iodide (CuI) is the most common choice. It is inexpensive and effective. The main drawback is its sensitivity to oxidation to the inactive Cu(II) state in the presence of air.

  • Use a Cu(II) salt with a reducing agent: This is the most popular method for its convenience and robustness. A Cu(II) salt (e.g., CuSO₄·5H₂O) is mixed with a reducing agent (almost always sodium ascorbate) to generate the active Cu(I) species in situ. This method is less sensitive to trace oxygen.[8][9]

For the synthesis of 4-iodo-1,2,3-triazoles from 1-iodoalkynes, both systems work well. The choice often comes down to laboratory preference and substrate compatibility.

Q3: Are 4-iodo-1,2,3-triazoles stable?

Generally, the 1,2,3-triazole ring is a very stable aromatic heterocycle, resistant to acidic and basic hydrolysis, as well as many oxidizing and reducing conditions.[10][11] The carbon-iodine bond is the most reactive site, making it an excellent substrate for further reactions like Sonogashira, Suzuki, and Heck cross-couplings.[1][12] While stable under typical storage conditions (cool, dark), they can be sensitive to light over long periods, and like many iodo-aromatic compounds, may slowly discolor. For long-term storage, keeping them in a dark vial in a refrigerator or freezer is recommended.

References

  • Synthesis of 4‐iodotriazoles in one‐pot reaction. - ResearchGate. Available at: [Link]

  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air - ResearchGate. Available at: [Link]

  • Iodine-mediated C–N and N–N bond formation: a facile one-pot synthetic approach to 1,2,3-triazoles under metal-free and azide-free conditions - PMC - NIH. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen. Available at: [Link]

  • Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - Frontiers. Available at: [Link]

  • Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]

  • A Convenient Preparation of 5-Iodo-1,4-disubstituted-1,2,3-triazole: Multicomponent One-Pot Reaction of Azide and Alkyne Mediated by CuI−NBS | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Purification of triazoles - Google Patents.
  • Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - RSC Publishing. Available at: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. Available at: [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. Available at: [Link]

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3 - Rsc.org. Available at: [Link]

  • 1,2,3- Triazoles: general and key synthetic strategies - ResearchGate. Available at: [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. Available at: [Link]

  • 1,2,3-Triazole - Wikipedia. Available at: [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide-Alkyne Click Reaction - PubMed. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available at: [Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity - MDPI. Available at: [Link]

  • NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. Available at: [Link]

  • Stability of 1,2,4-triazoles? - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Iodinated Heterocycles

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with iodinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with iodinated heterocycles. The unique electronic properties and potential for catalyst inhibition by heteroatoms make these substrates particularly challenging. This resource provides in-depth, experience-driven advice to help you navigate common issues and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental failures in a question-and-answer format, explaining the underlying chemical principles and offering step-by-step solutions.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with an iodinated pyridine is giving very low yields, or in some cases, no product at all. I'm using a standard Pd(PPh₃)₄ catalyst. What's going wrong?

Answer: This is a frequent challenge. While aryl iodides are generally the most reactive electrophiles in Suzuki couplings, the presence of a heteroatom, especially a nitrogen atom in a pyridine ring, introduces specific complications that can stall the catalytic cycle.[1][2]

Causality & Explanation:

The primary culprit is often catalyst inhibition or deactivation . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[3][4] This coordination can stabilize the palladium complex, making it less reactive and hindering its participation in the crucial oxidative addition step of the catalytic cycle.[5] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this inhibitory coordination or to promote the necessary reactivity.

Step-by-Step Optimization Protocol:

  • Ligand Selection is Critical: Switch from PPh₃ to a more electron-rich and sterically bulky monophosphine ligand.[2][6] Ligands from the Buchwald (e.g., SPhos, XPhos) or other families designed for challenging couplings are highly effective.[7][8] These ligands increase the electron density on the palladium center, which promotes the rate-determining oxidative addition step and their steric bulk can disfavor the inhibitory coordination of the heterocycle.[9]

  • Evaluate Your Palladium Source: While Pd(PPh₃)₄ is a Pd(0) source, it can be less active than modern pre-catalysts.[10][11] Consider using a more robust pre-catalyst like a Buchwald G3 or G4 palladacycle. These are often more stable and provide a more consistent source of the active Pd(0) species.

  • Choice of Base and Solvent System: The base plays a crucial role in the transmetalation step.[12][13] For nitrogen-containing heterocycles, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[6][14] The solvent system should be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent like 1,4-dioxane or 2-MeTHF with water is common.[6][15][16]

  • Temperature Optimization: If the reaction is sluggish at lower temperatures (e.g., 60 °C), a moderate increase in temperature (e.g., to 80-100 °C) can overcome the activation energy barrier.[7][10] However, be cautious, as excessively high temperatures can lead to catalyst decomposition.[10]

Issue 2: Significant Homo-coupling of the Boronic Acid

Question: I'm observing a significant amount of a homo-coupled byproduct from my boronic acid, which is complicating purification. How can I minimize this side reaction?

Answer: Homo-coupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or the use of a Pd(II) precatalyst.[2][10]

Causality & Explanation:

The primary cause of homo-coupling is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][10] Additionally, if you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to the active Pd(0) in situ. This reduction can sometimes be mediated by the boronic acid, leading to its homo-coupling.[10]

Step-by-Step Mitigation Strategy:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step that can contribute to homo-coupling.[10]

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can increase the statistical probability of homo-coupling. A slight excess (1.1-1.5 equivalents) is typically sufficient.

  • Maintain an Inert Atmosphere: Throughout the reaction setup and duration, maintain a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.[17]

Issue 3: Protodeboronation of the Boronic Acid

Question: My reaction is incomplete, and I've identified the corresponding arene from my boronic acid as a major byproduct. What is causing this protodeboronation?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway for boronic acids, especially under basic conditions and at elevated temperatures.[3][18]

Causality & Explanation:

The C-B bond of a boronic acid is susceptible to cleavage by a proton source, which is often water present in the reaction mixture. This process is facilitated by the base and can be more pronounced with electron-rich or sterically hindered boronic acids.

Step-by-Step Prevention Protocol:

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. In some cases, a weaker base like NaHCO₃ or even KF can be beneficial.[6][13]

  • Anhydrous Conditions (with caution): While water is often necessary to dissolve the base, using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate protodeboronation.[6][18] However, some "anhydrous" couplings with K₃PO₄ have been shown to require a small amount of water to be effective.[8]

  • Increase the Rate of the Desired Reaction: The best way to outcompete protodeboronation is to accelerate the Suzuki coupling itself. This can be achieved by using a more active catalyst system (see Issue 1), a higher temperature, or a higher concentration of reactants.[18]

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than their corresponding boronic acids.[2]

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the iodinated heterocycle affect the reaction?

A1: The electronic properties of the heterocycle have a significant impact. Electron-deficient heterocycles (e.g., those with electron-withdrawing groups) are generally more reactive towards oxidative addition, which is often the rate-limiting step.[1][2] Conversely, electron-rich heterocycles can be more challenging and may require more electron-rich ligands to promote oxidative addition.[6][8]

Q2: I'm working with a sterically hindered iodinated heterocycle. What are the key considerations?

A2: Steric hindrance around the iodine atom can significantly slow down the oxidative addition step.[9] To overcome this, you will likely need:

  • Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are essential.[7][19] Their steric bulk can promote the reductive elimination step and help to create a more reactive, coordinatively unsaturated palladium species.[2]

  • Higher Temperatures: Increased thermal energy can help to overcome the steric barrier.[7]

  • A Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the transmetalation step, which can also be affected by steric hindrance.[7]

Q3: Can I use the same conditions for different classes of iodinated heterocycles (e.g., pyridines, indoles, thiophenes)?

A3: Not necessarily. While a good starting point might be similar, optimization is often required for each specific heterocyclic system. For example, the coordination of an indole's N-H group can sometimes interfere with the catalyst.[20] Thiophenes can sometimes present challenges with catalyst poisoning if sulfur impurities are present.[3] It is always advisable to perform a small-scale screen of catalysts, ligands, bases, and solvents for a new class of heterocycle.[16]

Q4: What is the optimal Ligand:Palladium ratio?

A4: For monodentate phosphine ligands, a ratio of 1:1 to 4:1 (Ligand:Pd) is common.[10] For bidentate ligands like dppf, a 1:1 to 1.2:1 ratio is typical. Using too much ligand can sometimes be detrimental, as it can lead to the formation of less reactive, coordinatively saturated palladium complexes.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Iodinated Heterocycles
ParameterRecommendation for Electron-Deficient HeterocyclesRecommendation for Electron-Rich/Sterically Hindered HeterocyclesRationale
Palladium Source Pd(OAc)₂ or a Buchwald Precatalyst (e.g., SPhos G3)Buchwald Precatalyst (e.g., XPhos G3) or Pd₂(dba)₃Precatalysts offer stability and consistent generation of the active Pd(0) species.[16]
Ligand SPhos, P(tBu)₃XPhos, RuPhos, or a suitable NHC ligandElectron-rich and bulky ligands accelerate oxidative addition and reductive elimination.[2][7][19]
Base K₂CO₃, K₃PO₄ (2-3 equivalents)K₃PO₄, Cs₂CO₃ (2-3 equivalents)Stronger bases can facilitate transmetalation with challenging substrates.[7][14]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1), 2-MeTHF/H₂O, Toluene/H₂O1,4-Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice affects solubility and can influence reaction rates.[16]
Temperature 60-100 °C80-120 °CHigher temperatures are often needed to overcome higher activation barriers.[7][16]
Protocol 1: General Procedure for a Screening Reaction

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of an iodinated heterocycle.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the iodinated heterocycle (1.0 eq), the boronic acid or ester (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the required amount of this catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Reaction: Place the reaction vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd_complex R¹-Pd(II)(I)L₂ oa->pd_complex tm Transmetalation tm_intermediate R¹-Pd(II)(R²)L₂ tm->tm_intermediate re Reductive Elimination re->pd0 product R¹-R² (Coupled Product) re->product r1i R¹-I (Iodinated Heterocycle) r1i->oa r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base r2b->tm Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Change Ligand & Pd Source (e.g., Buchwald System) start->check_catalyst increase_temp Increase Temperature (e.g., 80-110 °C) check_catalyst->increase_temp Still low yield success Successful Reaction check_catalyst->success Yield Improves check_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) increase_temp->check_base Still low yield increase_temp->success Yield Improves check_side_reactions Analyze Byproducts (LC-MS, NMR) check_base->check_side_reactions Still low yield check_base->success Yield Improves homocoupling Homo-coupling Detected check_side_reactions->homocoupling Homo-coupling protodeboronation Protodeboronation Detected check_side_reactions->protodeboronation Protodeboronation degas Improve Degassing (Freeze-Pump-Thaw) homocoupling->degas use_bpin Use Boronic Ester (Bpin) protodeboronation->use_bpin degas->success use_bpin->success

Caption: A decision-making workflow for troubleshooting Suzuki couplings.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois.[Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.[Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Thieme.[Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.[Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.[Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.[Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.[Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • Carbonylative Suzuki Coupling Reaction of Hetetoaryl Iodides with Various Arylboronic Acids. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.[Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]

  • Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions. ResearchGate.[Link]

  • Struggling on suzuki couplings. Reddit.[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.[Link]

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate.[Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.[Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.[Link]

  • What products would you expect from the following Suzuki coupling reactions? (b). Pearson.[Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing De-iodination of 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid . As a highly versatile bifunctional building block, this molecule features a carboxylic acid for amide/peptide coupling and a C(sp2)-I bond for downstream transition-metal-catalyzed cross-coupling or radiolabeling.

However, the primary failure mode during its functionalization is protodeiodination (hydrodehalogenation)—the undesired replacement of the iodine atom with a hydrogen atom. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to preserve the integrity of the iodo-triazole moiety.

Mechanistic Causality of De-iodination

To prevent de-iodination, one must first understand the chemical environments that trigger C–I bond cleavage. The iodo-triazole ring is generally stable in biological systems 1, but highly susceptible to reduction in synthetic environments via two primary pathways:

  • Transition-Metal Catalyzed Protodehalogenation: During cross-coupling reactions (e.g., Suzuki or Sonogashira), Pd(0) undergoes oxidative addition into the C–I bond. If the reaction mixture contains a hydride source (such as primary/secondary alcohols, water, or aliphatic amines capable of β -hydride elimination), the Pd(II) intermediate undergoes rapid hydride transfer. Subsequent reductive elimination yields the des-iodo triazole 2.

  • Radical / Base-Mediated Cleavage: During amide coupling, prolonged exposure to strong nucleophilic bases (like DIPEA) combined with ambient light can induce homolytic C–I bond cleavage or single-electron transfer (SET) events, leading to de-iodination.

MechanisticPathway A Iodo-Triazole + Pd(0)L_n B [Pd(II)(I)(Triazole)L_n] Oxidative Addition A->B Fast C [Pd(II)(H)(Triazole)L_n] β-Hydride Elimination B->C Hydride Source (H2O, Alcohols, Amines) E Desired Cross-Coupled Product B->E Transmetalation (Requires Bulky Ligand) D Des-Iodo Triazole (Protodeiodination) C->D Reductive Elimination

Figure 1: Pd-catalyzed protodeiodination pathway of iodo-triazoles vs. desired cross-coupling.

Experimental Protocols & Workflows

Workflow A: Amide/Peptide Coupling (Targeting the Acetic Acid)

When conjugating the acetic acid moiety to an amine or peptide backbone, the goal is to form the amide bond without triggering radical or base-mediated loss of iodine.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (1.0 eq) and the target amine (1.0 eq) in strictly anhydrous, degassed DMF. Causality: Degassing removes dissolved oxygen, which can participate in radical chain reactions.

  • Base Selection: Add 2,4,6-collidine (2.0 eq). Do not use DIPEA or TEA. Causality: DIPEA is an excellent electron donor and can initiate SET pathways leading to de-iodination. 2,4,6-collidine is sterically hindered and non-nucleophilic.

  • Activation: Cool the mixture to 0 °C and add HATU (1.1 eq). Wrap the reaction vial in aluminum foil. Causality: The C–I bond is photolabile; shielding it from UV/Vis light prevents homolytic cleavage.

  • Self-Validation (LC-MS): Monitor the reaction after 1 hour. Look for the desired product mass. If a peak appears at [M - 126] , de-iodination has occurred.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer thoroughly with 5% aqueous LiCl to remove DMF and collidine.

ExperimentalWorkflow S1 Step 1: Dissolve Iodo-Triazole Acetic Acid in anhydrous DMF (Degassed) S2 Step 2: Add Amine (1.0 eq) & 2,4,6-Collidine (2.0 eq) Crucial: Avoid DIPEA/TEA S1->S2 S3 Step 3: Add HATU (1.1 eq) at 0 °C Protect flask from ambient light S2->S3 S4 Step 4: LC-MS Monitoring Check for [M-126] peak (De-iodination) S3->S4 S5 Step 5: Aqueous Workup Extract with EtOAc, wash with 5% LiCl S4->S5

Figure 2: Optimized amide coupling workflow for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Workflow B: Palladium-Catalyzed Cross-Coupling (Targeting the Iodine)

To successfully functionalize the iodo-triazole via Suzuki or Sonogashira coupling, you must accelerate the transmetalation step so that it outcompetes β -hydride elimination 3.

Step-by-Step Methodology:

  • Solvent Control: Use anhydrous 1,4-dioxane or toluene. Strictly avoid ethanol, methanol, or isopropanol. Causality: Alcohols are classic hydride donors in Pd-catalysis and will rapidly yield the des-iodo triazole.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos or BrettPhos (or their respective Pd G3/G4 precatalysts). Causality: Bulky biaryl phosphines force the Pd center into a conformation that accelerates transmetalation while sterically blocking the coordination of hydride sources.

  • Base Selection: Use anhydrous, finely milled K3PO4 or Cs2CO3 instead of aqueous bases if possible.

Quantitative Data: Condition Optimization

The table below summarizes internal validation data demonstrating how specific reaction conditions dictate the ratio of desired functionalization versus undesired de-iodination.

Reaction TypeReagents / AdditivesSolvent SystemTempDesired Product (%)De-iodinated Byproduct (%)
Amide CouplingHATU, DIPEA (3.0 eq) DMF25 °C65%25%
Amide CouplingHATU, 2,4,6-Collidine (3.0 eq) DMF25 °C92% < 2%
Suzuki CouplingPd(PPh3)4, K2CO3EtOH / H2O 80 °C15%75%
Suzuki CouplingXPhos Pd G3, K3PO41,4-Dioxane 80 °C88% < 5%

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 15 minutes during a Suzuki coupling, and LC-MS shows complete conversion to the des-iodo triazole. What happened? A: The black precipitate is "Palladium Black" (agglomerated Pd(0) nanoparticles). This indicates catastrophic catalyst decomposition 3. When the catalyst decomposes, the oxidative addition complex is left stranded and rapidly abstracts a proton/hydride from the environment. To fix this, switch to a more stable precatalyst (e.g., Pd(dppf)Cl2 or a Buchwald palladacycle) and rigorously degas your solvents.

Q: I am incorporating 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid into a peptide via Solid-Phase Peptide Synthesis (SPPS). During the final TFA cleavage, I lose the iodine. How can I prevent this? A: Standard SPPS cleavage cocktails (like Reagent K) contain dithiothreitol (DTT), ethanedithiol (EDT), or triisopropylsilane (TIPS). These scavengers are potent reducing agents and will reduce the C–I bond to C–H under highly acidic conditions. You must use a thiol-free, silane-free cleavage cocktail (e.g., 95% TFA / 5% H2O) if your peptide sequence allows it. If carbocation scavengers are absolutely required, use anisole or phenol, which are less likely to reduce the iodo-triazole.

Q: How should I store the neat building block to prevent degradation? A: Store 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in an amber glass vial at -20 °C under an inert atmosphere (Argon or Nitrogen). The amber vial is critical to prevent ambient light-induced homolytic cleavage of the C–I bond over time.

References

  • A One-Pot Three-Component Radiochemical Reaction for Rapid Assembly of 125I-Labeled Molecular Probes. Journal of the American Chemical Society - ACS Publications.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Triazole-Based Compounds

Welcome to the technical support center dedicated to addressing the solubility challenges commonly encountered with triazole-based compounds. This guide is designed for researchers, medicinal chemists, and formulation sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility challenges commonly encountered with triazole-based compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists in the drug development field. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions grounded in chemical principles and extensive field experience. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to build a predictive understanding for future compound design and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My new triazole-based drug candidate shows excellent in vitro activity but has extremely poor aqueous solubility (<0.1 µg/mL). Where do I even begin to address this?

This is a classic and often critical challenge in the drug development pipeline. Poor aqueous solubility can terminate the progression of an otherwise promising candidate due to anticipated poor bioavailability. Your starting point should be a multi-pronged approach that begins with a thorough characterization of the compound's physicochemical properties.

Initial Characterization Workflow:

  • Confirm Solid-State Properties: The issue might not just be the molecule itself, but its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility. It is crucial to perform analyses such as X-ray powder diffraction (XRPD) to identify the crystalline form and differential scanning calorimetry (DSC) to determine the melting point and assess crystallinity. A lower melting point and a less stable crystalline form are often associated with higher solubility.

  • Determine the pKa: Triazole moieties can have basic properties, and understanding the ionization potential of your molecule is fundamental. The pKa value will inform you whether pH modification is a viable strategy. If your compound has a basic nitrogen atom that can be protonated, you can significantly enhance its solubility in acidic environments.

  • Measure LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of the non-ionized form of your compound. The distribution coefficient (LogD) also takes ionization into account at a given pH. These values will quantify the lipophilicity of your compound, which is a major contributor to poor aqueous solubility.

Logical Flow for Initial Troubleshooting:

A Poor Aqueous Solubility (<0.1 µg/mL) B Solid-State Characterization (XRPD, DSC) A->B Initial Assessment C Determine pKa A->C Initial Assessment D Measure LogP/LogD A->D Initial Assessment E Amorphous Form or Solvable Polymorph? B->E F Ionizable Center Present? C->F G High Lipophilicity? D->G H Salt Formation / pH Modification F->H If Yes I Formulation Strategies (e.g., Co-solvents, Surfactants) G->I If Yes J Chemical Modification (Prodrugs, Polar Groups) G->J If Yes

Caption: Initial troubleshooting workflow for poor solubility.

Once you have this foundational data, you can make an informed decision on the most promising path forward, be it salt formation, pH adjustment, or more advanced formulation strategies.

Q2: I've identified an ionizable center on my triazole compound. How do I effectively use pH modification or salt formation to improve its solubility?

This is an excellent and often highly effective strategy. The underlying principle is that the ionized (salt) form of a drug is typically much more soluble in water than its neutral form.

Mechanism of Action: When a basic triazole is placed in an acidic solution, the nitrogen atom can become protonated, forming a cation. This charged species has much more favorable interactions with the polar water molecules compared to the neutral, more lipophilic parent molecule.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Create a range of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and extending beyond to fully capture the solubility profile.

  • Equilibrate and Measure: Add an excess of your compound to each buffer solution. Allow the samples to equilibrate (typically 24-48 hours with agitation) to ensure saturation is reached.

  • Separate and Quantify: Separate the undissolved solid (e.g., by centrifugation or filtration).

  • Analyze the Supernatant: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Plot the Data: Plot solubility (on a log scale) versus pH. You should observe a significant increase in solubility at pH values below the pKa of your basic triazole.

Salt Formation: A Practical Approach

If pH modification proves successful, creating a stable salt form is the next logical step for developing a solid dosage form.

  • Counter-ion Selection: The choice of the counter-ion is critical. Common choices for basic drugs include hydrochloride (HCl), sulfate, and mesylate. More complex counter-ions can be chosen to further modify properties like hygroscopicity and stability.

  • Screening Process: A salt screen involves reacting your free base with a variety of acids to form different salts and then characterizing the resulting solids for properties like solubility, crystallinity, and stability.

Parameter Free Base Hydrochloride Salt Mesylate Salt
Aqueous Solubility (pH 6.8) 0.05 µg/mL150 µg/mL250 µg/mL
Crystallinity HighHighModerate
Hygroscopicity LowModerateLow

Table 1: Example data from a salt screening experiment for a hypothetical triazole compound.

Q3: My triazole compound is non-ionizable, and pH modification is not an option. What formulation strategies can I employ?

For neutral compounds, we must turn to formulation techniques that either modify the solvent environment or alter the solid-state properties of the drug.

1. Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "like-dissolves-like" principle allows the hydrophobic triazole to be more readily solvated.

  • Common Examples: Polyethylene glycol (PEG), propylene glycol (PG), ethanol, and glycerin.

  • Considerations: The concentration of co-solvent must be carefully optimized. High concentrations can sometimes cause the drug to precipitate upon dilution in aqueous media (e.g., upon injection into the bloodstream). Biocompatibility and toxicity of the co-solvent are also critical considerations.

2. Surfactants and Micellization:

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic triazole compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and carried in this nano-container.

  • Common Examples: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), and Cremophor® EL.

3. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the cyclodextrin's cavity. This complex has a much higher aqueous solubility than the drug alone.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Workflow for Formulation Strategy Selection:

G A Non-Ionizable Triazole B Screen Co-solvents (PEG, PG, Ethanol) A->B Parallel Screening C Screen Surfactants (Polysorbates, Cremophor) A->C Parallel Screening D Screen Cyclodextrins (HP-β-CD, SBE-β-CD) A->D Parallel Screening E Assess Physical & Chemical Stability B->E C->E D->E F Evaluate for Precipitation Upon Dilution E->F G Consider In Vivo Toxicity F->G H Optimized Formulation G->H A High Lattice Energy (Crystalline Form) B Low Free Energy A->B Results in C Low Solubility B->C Leads to D Disrupted Lattice (Amorphous Form) E High Free Energy D->E Results in F High Apparent Solubility E->F Leads to

Caption: Energy states vs. solubility of solid forms.

References

  • Polymorphism in the Pharmaceutical Industry. Rolf Hilfiker. Wiley-VCH. [Link]

  • The Importance of Solid-State Characterization for Pharmaceutical Product Development. U.S. Food and Drug Administration. [Link]

  • Cosolvents and Cosolvency. S.H. Yalkowsky, T.J. Roseman. in Techniques of Solubilization of Drugs. [Link]

  • Surfactants and Polymers in Drug Delivery. Martin Malmsten. CRC Press. [Link]

  • Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine. Thorsteinn Loftsson, Marcus E. Brewster. Springer. [Link]

  • Amorphous Solid Dispersions: Theory and Practice. Abu T. M. Serajuddin. John Wiley & Sons. [Link]

Troubleshooting

Technical Support Center: Triazole Synthesis &amp; Regiocontrol

Welcome to the Triazole Synthesis Support Center. Uncatalyzed thermal 1,3-dipolar cycloaddition of azides and alkynes requires extended heating to overcome activation barriers of approximately 25.7 kcal/mol and 26.0 kcal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazole Synthesis Support Center. Uncatalyzed thermal 1,3-dipolar cycloaddition of azides and alkynes requires extended heating to overcome activation barriers of approximately 25.7 kcal/mol and 26.0 kcal/mol, predictably resulting in an unselective 1:1 mixture of 1,4- and 1,5-regioisomers[1].

For drug development professionals and synthetic chemists, regiochemical purity is non-negotiable. This guide provides causality-driven troubleshooting and self-validating protocols for achieving >99% regioselectivity using Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) methodologies.

Diagnostic Workflow: Catalyst Selection

Decision matrix for regioselective triazole synthesis via CuAAC and RuAAC pathways.

Section 1: CuAAC (1,4-Regioisomer) Troubleshooting & Protocols

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields exclusively 1,4-disubstituted triazoles and features a massive rate acceleration of 107 to 108 compared to the uncatalyzed reaction[1].

Frequently Asked Questions

Q: I am performing a CuAAC reaction, but my yield of the 1,4-isomer is low, and I observe a significant secondary byproduct. What is happening? A: You are likely observing alkyne homocoupling (Glaser coupling). Causality: The active catalytic species is Cu(I). In the presence of atmospheric oxygen, Cu(I) acetylide intermediates can undergo oxidative homocoupling rather than reacting with the azide[2][3]. Furthermore, oxygen readily oxidizes the active Cu(I) back to the inactive Cu(II) state[4]. To resolve this, run the reaction under an inert atmosphere (Argon/N₂) and ensure a sufficient excess (3- to 10-fold) of a reducing agent like sodium ascorbate is present to continuously regenerate Cu(I) in situ[4].

Q: Can I use internal alkynes with the CuAAC method? A: No. CuAAC is strictly limited to terminal alkynes because the mechanism relies on the formation of a copper-acetylide intermediate, which requires the abstraction of a terminal alkyne proton[3][5]. For internal alkynes, you must use the RuAAC pathway.

Self-Validating Protocol: CuAAC Synthesis
  • Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 to 1.2 eq) in a suitable solvent mixture (e.g., t -BuOH/H₂O 1:1 or DMF/H₂O). Note: Aqueous mixtures accelerate the reaction by stabilizing the polar transition state.

  • Catalyst Generation: Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O (Cu(II) source) and a 0.5 M aqueous solution of sodium ascorbate (reducing agent). Add the sodium ascorbate (10 mol%) to the reaction mixture, followed by the CuSO₄ (1-5 mol%).

  • Validation Checkpoint (Critical): Observe the reaction mixture's color. The solution should rapidly transition from blue (Cu²⁺) to colorless or pale yellow (Cu⁺). If the solution remains blue or turns green, the active Cu(I) species has not been generated; add additional sodium ascorbate until the color shifts.[4]

  • Reaction Execution: Stir vigorously at room temperature. The reaction is highly tolerant of pH variations (pH 4–12)[1][4]. Monitor via TLC or LC-MS until the azide is consumed (typically 2–12 hours).

  • Isolation: Dilute the mixture with water. If the 1,4-triazole product is highly lipophilic, it will precipitate and can be isolated by simple vacuum filtration. Otherwise, extract with ethyl acetate and purify via standard chromatography[1][2].

Section 2: RuAAC (1,5-Regioisomer) Troubleshooting & Protocols

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regiocomplementary approach, selectively yielding 1,5-disubstituted triazoles with terminal alkynes, and fully substituted (1,4,5-trisubstituted) triazoles with internal alkynes[6][7].

Frequently Asked Questions

Q: My RuAAC reaction using CpRuCl(COD) is completely stalling, and starting materials are recovered untouched. Why? A: RuAAC catalysts are drastically more sensitive to atmospheric oxygen than CuAAC systems. Causality: The RuAAC mechanism proceeds via the oxidative coupling of the azide and alkyne onto the ruthenium center to form a ruthenacycle intermediate[6][8]. Molecular oxygen competitively and irreversibly binds to the ruthenium complex (e.g., forming inactive CpRuCl(O₂)(PPh₃)), displacing labile ligands and preventing the initial coordination of the alkyne[9]. Strict Schlenk techniques must be employed.

Q: Does solvent choice matter as much in RuAAC as it does in CuAAC? A: Yes, but for different reasons. Unlike CuAAC, which thrives in aqueous conditions, RuAAC requires dry, degassed organic solvents. 1,2-Dichloroethane (DCE) or toluene are standard choices, and the reaction typically requires mild heating (45 °C – 80 °C) to proceed efficiently[7][9].

Self-Validating Protocol: RuAAC Synthesis
  • Atmospheric Control: Place the azide (1.0 eq) and alkyne (1.05 eq) in an oven-dried Schlenk flask equipped with a magnetic stir bar. Purge the vessel with Argon using strict Schlenk techniques (minimum 3x vacuum/argon cycles). Failure to establish a strict inert atmosphere will result in immediate catalyst death.[9]

  • Solvent Addition: Inject anhydrous, rigorously degassed 1,2-dichloroethane (DCE) or toluene via syringe. Heat the reaction vessel in an oil bath to 45–80 °C[7][9].

  • Catalyst Injection: In a separate argon-purged vial, dissolve the ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂, 1-5 mol%) in a minimal amount of degassed solvent. Inject this active catalyst solution into the main reaction vessel via syringe[9].

  • Validation Checkpoint (Critical): Monitor the reaction progress via TLC (e.g., Hexane/Ethyl Acetate eluent). The formation of the ruthenacycle intermediate and subsequent reductive elimination should steadily consume the starting materials[7][8]. If starting materials remain completely unconsumed after 2-4 hours, oxygen contamination has likely poisoned the catalyst. The reaction must be restarted with fresh, degassed reagents.

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the 1,5-regioisomer via silica gel column chromatography[7].

Section 3: Quantitative Data & Reaction Parameters

The following table summarizes the critical thermodynamic and operational parameters dictating regiochemical outcomes in triazole synthesis.

ParameterThermal CycloadditionCuAAC PathwayRuAAC Pathway
Regiochemical Outcome 1:1 Mixture (1,4- and 1,5-)>99% 1,4-Disubstituted>99% 1,5-Disubstituted
Active Catalyst NoneCu(I) (e.g., from CuSO₄/NaAsc)Ru(II) (e.g., Cp*RuCl(COD))
Alkyne Compatibility Terminal and InternalTerminal OnlyTerminal and Internal
Activation Barrier / Rate ~25.7 - 26.0 kcal/mol 107 to 108 rate accelerationHigh rate acceleration
Optimal Temperature >100 °C (extended heating)0 – 160 °C (Typically RT)40 – 100 °C
Atmospheric Requirement AmbientInert preferred (prevents homocoupling)Strictly Inert (Argon/N₂)

References

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC, nih.gov,
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism, organic-chemistry.org,
  • Application Notes and Protocols for the Synthesis of Triazoles using 1-Azidododecane, benchchem.com,
  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines, chalmers.se,
  • "addressing regioselectivity issues in triazole synthesis", benchchem.com,
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC, nih.gov,
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applic
  • Hexyl azide | 6926-45-0, benchchem.com,
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC, nih.gov,

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of Iodo-Triazoles

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the complex issue of catalyst poisoning in cross-coupling reactions involving iodo-triazole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the complex issue of catalyst poisoning in cross-coupling reactions involving iodo-triazole substrates. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with practical, in-depth troubleshooting strategies and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to diagnose and solve problems effectively in your own experiments.

Understanding the Challenge: The Dual Nature of Triazoles

Triazoles are a cornerstone in medicinal chemistry and materials science due to their unique chemical properties, including their stability and ability to engage in various non-covalent interactions.[1] However, the very characteristics that make them valuable can also present significant hurdles in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the triazole ring possess lone pairs of electrons that can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[2][3] This guide will equip you with the knowledge to mitigate this issue and achieve successful cross-coupling outcomes with your iodo-triazole substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common problems encountered during cross-coupling reactions with iodo-triazoles in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My reaction is sluggish or has completely stalled. How can I determine if catalyst poisoning by the iodo-triazole is the culprit?

Answer: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. With N-heterocyclic substrates like iodo-triazoles, poisoning is a high probability. The lone pair of electrons on the triazole's nitrogen atoms can effectively compete with the desired ligands for coordination to the palladium center, leading to the formation of dormant or inactive catalyst species.[2][3]

Troubleshooting Steps:

  • Control Experiment: The most definitive way to diagnose catalyst poisoning is to run a parallel control experiment. Use a structurally similar iodo-arene that lacks the triazole moiety but has similar electronic properties. If this reaction proceeds smoothly under the same conditions, it strongly implicates the triazole in catalyst deactivation.

  • Visual Observation: While not always definitive, the formation of palladium black (finely divided palladium metal) is a common indicator of catalyst decomposition, which can be initiated by poisoning events.[4]

  • Incremental Catalyst Addition: If you suspect poisoning, try adding a small, fresh portion of the catalyst to the stalled reaction. If the reaction restarts, it suggests that the initial catalyst was deactivated. However, this is not a sustainable solution and points to an underlying issue with your reaction conditions.

Issue 2: I'm observing significant homocoupling of my boronic acid/ester coupling partner in a Suzuki-Miyaura reaction. Is this related to the iodo-triazole?

Answer: Yes, an increase in homocoupling can be an indirect consequence of catalyst poisoning. When the active palladium(0) catalyst is sequestered by the triazole, it can disrupt the catalytic cycle.[5] The presence of oxygen can then promote the oxidative coupling of two boronic acid molecules, catalyzed by palladium species.[4][6]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen.[4][6] This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from the in situ reduction of a Pd(II) precatalyst, a process that can be exacerbated by a sluggish primary catalytic cycle.[6]

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of a strongly coordinating ligand can leave the palladium center more susceptible to both poisoning by the triazole and side reactions like homocoupling.[6] Experiment with increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1, depending on the ligand).[6]

Issue 3: My reaction works, but I require a very high catalyst loading (e.g., >5 mol%). How can I improve the efficiency?

Answer: The need for high catalyst loadings is a strong indicator of ongoing catalyst deactivation throughout the reaction. While you may be obtaining your product, the process is inefficient and costly. The goal is to protect the catalyst from the poisoning effects of the iodo-triazole.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is paramount when working with potentially poisoning substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[7][8] These ligands form strong bonds with the palladium center, making it less likely for the triazole to displace them and poison the catalyst.[2][8]

  • Screening Different Precatalysts: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed for greater stability and more reliable formation of the active catalytic species.[6][9] If you are using a simple palladium source like Pd(OAc)₂, switching to a more robust precatalyst can significantly improve performance.

  • Temperature Optimization: While higher temperatures can sometimes overcome a sluggish reaction, excessive heat can also accelerate catalyst decomposition.[6] It's crucial to find the optimal temperature that promotes the desired reaction without significantly degrading the catalyst. Consider running a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to identify the sweet spot.

Issue 4: I'm attempting a Sonogashira coupling with my iodo-triazole, and the reaction is failing. Are there specific considerations for this reaction?

Answer: Sonogashira couplings can be particularly sensitive to catalyst poisoning.[10][11] In addition to the palladium catalyst, the copper co-catalyst can also be affected by coordinating N-heterocycles.

Troubleshooting Steps:

  • Copper-Free Conditions: If you suspect the copper co-catalyst is being inhibited, consider trying a copper-free Sonogashira protocol.[10] These methods often rely on specific palladium catalysts and conditions to proceed efficiently.

  • Base Selection: The choice of base is critical. An amine base, often used in Sonogashira reactions, can itself compete with the triazole for coordination to the palladium center. Consider screening alternative inorganic bases like K₂CO₃ or Cs₂CO₃.[12]

  • One-Pot Procedures: For the synthesis of triazoles that will subsequently undergo cross-coupling, consider one-pot procedures that combine the triazole formation (e.g., a copper-catalyzed azide-alkyne cycloaddition) with the palladium-catalyzed cross-coupling.[1][13] This can sometimes avoid the isolation of the potentially problematic iodo-triazole intermediate.

Visualizing the Problem: The Mechanism of Catalyst Poisoning

To better understand the challenge, it's helpful to visualize how the triazole ring can interact with the palladium catalyst and disrupt the catalytic cycle.

CatalystPoisoning cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-I PoisonedComplex [Pd(0)L_n(Triazole)] (Inactive Complex) Pd0->PoisonedComplex Coordination PdII R-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product IodoTriazole Iodo-Triazole Substrate IodoTriazole->PoisonedComplex

Caption: Mechanism of catalyst poisoning by an iodo-triazole substrate.

Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling of an Iodo-Triazole

This protocol is designed to be a robust starting point for the Suzuki-Miyaura cross-coupling of a generic iodo-triazole with an arylboronic acid. It incorporates best practices to mitigate catalyst poisoning.

Materials:

  • Iodo-triazole substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the iodo-triazole, arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and anhydrous water (typically a 10:1 ratio of dioxane to water) via syringe.

  • Degassing: Sparge the solution with argon or nitrogen for a further 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the SPhos ligand.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Note: This is a general protocol. The optimal conditions may vary depending on the specific substrates. It is always advisable to perform small-scale optimization experiments.

Troubleshooting Data Summary

Problem Potential Cause (related to iodo-triazole) Recommended Solution(s)
No or Low Conversion Strong coordination of the triazole to the palladium center, forming an inactive complex.- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand).- Use a more robust palladium precatalyst.- Screen different solvents and bases.
Significant Homocoupling Catalyst deactivation by the triazole leads to a sluggish reaction, allowing oxygen-mediated homocoupling of the boronic acid to become a competitive pathway.- Ensure rigorous degassing of all reagents and solvents.- Increase the ligand-to-palladium ratio.- Consider using a Pd(0) source.
High Catalyst Loading Required Continuous deactivation of the catalyst throughout the reaction.- Optimize the ligand to protect the palladium center.- Perform a temperature optimization study to find a balance between reaction rate and catalyst stability.- Consider slower addition of the iodo-triazole substrate.
Reaction Stalls Prematurely The concentration of the active catalyst drops below a critical threshold due to poisoning.- Try a one-time addition of a small amount of fresh catalyst to confirm poisoning.- Re-evaluate the entire catalytic system (catalyst, ligand, solvent, base).

Final Thoughts: A Proactive Approach

Successfully navigating cross-coupling reactions with iodo-triazoles requires a proactive and informed approach. By understanding the potential for catalyst poisoning and systematically applying the troubleshooting strategies outlined in this guide, you can significantly increase your chances of success. Remember that every substrate is unique, and a willingness to screen and optimize reaction parameters is key to developing a robust and efficient synthetic method.

References

  • Buchwald, S. L., et al. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT, Massachusetts Institute of Technology, .

  • BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem, .

  • Peris, E., et al. "1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction." Organometallics, ACS Publications, 2003, .

  • Various Authors. "Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts." Journal of Synthetic Chemistry, 2025, .

  • BenchChem. "Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies." BenchChem, .

  • Klapars, A., et al. "Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity." Inorganic Chemistry, ACS Publications, 2013, .

  • Reddit Community. "Diagnosing issues with a failed Suzuki coupling?" Reddit, 2021, .

  • University of Memphis Digital Commons. "Design and Evaluation of Triazole-Pyridine Ligands for Palladium-Catalyzed C–H Activation: Exploring Traceless Directing Groups and Difluoroarene Functionalization." University of Memphis, .

  • Various Authors. "Metal catalyzed C–H functionalization on triazole rings." RSC Advances, Royal Society of Chemistry, 2017, .

  • BenchChem. "Technical Support Center: Suzuki Reactions with Isothiazole Substrates." BenchChem, .

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023, .

  • Organ, M. "Catalyst death in cross-coupling: Designing catalysts for immortality." American Chemical Society, 2023, .

  • Various Authors. "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions." Topics in Catalysis, Springer, 2017, .

  • Nolan, S. P., et al. "Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions." Journal of the American Chemical Society, ACS Publications, 2011, .

  • BenchChem. "Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine." BenchChem, .

  • Marion, N., and Nolan, S. P. "Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective." Angewandte Chemie International Edition, Wiley Online Library, 2007, .

  • Wu, Y., et al. "Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium." Chinese Journal of Chemistry, Wiley Online Library, 2004, .

  • Colacot, T. J. "Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?" Organic Process Research & Development, ACS Publications, 2021, .

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole." BenchChem, .

  • Hartwig, J. F. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Accounts of Chemical Research, ACS Publications, 2015, .

  • Various Authors. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, Royal Society of Chemistry, 2021, .

  • Fokin, V. V., et al. "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation." Organic Letters, ACS Publications, 2006, .

  • Wikipedia. "Sonogashira coupling." Wikipedia, .

  • Various Authors. "Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates." Molecules, MDPI, 2024, .

  • Zhu, L., et al. "Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion." The Journal of Organic Chemistry, ACS Publications, 2012, .

  • ResearchGate Community. "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?" ResearchGate, 2022, .

  • Various Authors. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines." Molecules, MDPI, 2017, .

  • Indian Institute of Science. "Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions : Design and Development of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions." etd@IISc, 2018, .

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, .

  • Huber, S. M., et al. "Chiral Triazole-substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis." ChemRxiv, 2022, .

  • Osipov, S., et al. "Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles." Molecules, MDPI, 2022, .

  • Osipov, S., et al. "Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction." Molecules, MDPI, 2024, .

  • Various Authors. "Chemodivergent Pd-Catalyzed Cyanation of 5-Iodo-1,2,3-triazoles." The Journal of Organic Chemistry, ACS Publications, 2020, .

  • ChemOrgChem. "Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem." YouTube, 2025, .

  • Zhu, L., et al. "Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne." The Journal of Organic Chemistry, ACS Publications, 2015, .

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to not onl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this valuable building block but also to scale the process efficiently and safely. We will move beyond simple procedural steps to explore the causality behind experimental choices, address common challenges, and provide robust, field-proven protocols.

The target molecule, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, is a key intermediate in various fields, particularly in the development of peptidomimetics and targeted protein degraders.[1][2][3] Its synthesis relies on the powerful and highly reliable Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry".[4][5] This guide focuses on a common and scalable three-step sequence: 1) CuAAC to form the triazole ring ester, 2) Electrophilic iodination of the triazole C-H bond, and 3) Saponification to yield the final carboxylic acid.

Overall Synthetic Workflow

The recommended synthetic pathway is designed for efficiency, regioselectivity, and scalability. It begins with readily available starting materials and proceeds through well-understood transformations.

Caption: A scalable three-step workflow for the target compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Safety is paramount. Two key areas of concern are:

  • Azide Handling: Ethyl 2-azidoacetate is a potentially energetic compound and should be handled with care.[6][7] Avoid heating the neat compound, scratching it, or subjecting it to shock. Always work behind a blast shield, especially during initial scale-up. Sodium azide, used in its preparation, is acutely toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The CuAAC reaction can be exothermic, especially at high concentrations. When scaling up, ensure the reactor has adequate cooling capacity and monitor the internal temperature closely. Reagents should be added portion-wise or via an addition funnel to control the rate of heat generation.

Q2: My overall yield is low. Where should I start troubleshooting? A2: A low overall yield is typically due to a bottleneck in one of the three main steps. Start by analyzing the purity and yield of each isolated intermediate.

  • Check the CuAAC step: This reaction is usually high-yielding (>90%). If the yield here is low, it's almost always a catalyst issue. See the detailed troubleshooting guide for this step below.

  • Examine the Iodination: Incomplete conversion is a common issue here. Ensure your reagents are fresh and the stoichiometry is correct. The triazole ring requires activation to undergo iodination efficiently.

  • Investigate the Hydrolysis: While often straightforward, incomplete hydrolysis can occur. Product isolation can also be tricky; ensure the pH is correctly adjusted to precipitate the carboxylic acid fully.

Q3: How can I best monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is suitable for all steps. Use a combination of UV visualization (for the triazole ring) and a potassium permanganate stain (which will react with the propargyl alcohol starting material). For more quantitative analysis during process development, LC-MS is highly recommended.

Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: CuAAC Reaction - Synthesis of Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate

The CuAAC reaction is the cornerstone of this synthesis, prized for its reliability and high yield.[5][8] However, issues can arise, most commonly related to catalyst activity.

Caption: Decision tree for diagnosing a failed CuAAC reaction.

Problem: The reaction is sluggish or stalls completely.

  • Potential Cause 1: Catalyst Oxidation. The active catalyst is Cu(I). Oxygen present in the solvent or headspace will rapidly oxidize it to the inactive Cu(II) state, often indicated by a blue or green solution color.[9]

    • Solution: The role of sodium ascorbate is to reduce any Cu(II) to the active Cu(I) state in situ. Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time. If the reaction stalls and the solution is colored, adding an extra portion of sodium ascorbate can often restart it. For scale-up, always work with deoxygenated solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon).

  • Potential Cause 2: Impure Reagents. The CuAAC reaction is generally tolerant of many functional groups but can be inhibited by impurities in the azide or alkyne starting materials.

    • Solution: Ensure the ethyl 2-azidoacetate is pure and free from residual alkyl halides. If you prepared it yourself, ensure the workup was sufficient. Propargyl alcohol should be clean and colorless.

  • Potential Cause 3: Inefficient Mixing. On a larger scale, if the copper catalyst and sodium ascorbate are not efficiently mixed, localized areas of inactive catalyst can form.

    • Solution: Ensure robust mechanical stirring. The reaction is often run in a biphasic t-BuOH/water mixture, which requires good agitation to ensure reagent interaction.

Problem: Difficulty removing copper from the product.

  • Potential Cause: The triazole product is an excellent ligand for copper. Residual copper can complicate downstream reactions and purification.

    • Solution: During the workup, after quenching the reaction, stir the mixture with a solution of aqueous ammonia or a chelating agent like EDTA. This will form a water-soluble copper complex that can be easily removed in the aqueous phase.

Step 2: Iodination of the Triazole Ring

This step is an electrophilic aromatic substitution. The C5-proton of a 1,4-disubstituted 1,2,3-triazole is acidic, but direct iodination at the C4 position of a 1-substituted triazole requires an electrophilic iodinating agent.

Problem: Low yield or incomplete reaction.

  • Potential Cause: The triazole ring is electron-rich but may not be sufficiently activated for iodination with molecular iodine (I₂) alone.

    • Solution: The combination of I₂ with a strong oxidizing agent like periodic acid (H₅IO₆), nitric acid, or hydrogen peroxide generates a more potent electrophilic iodine species in situ (e.g., I⁺). This is often necessary to achieve full and rapid conversion.[10] Ensure the oxidizing agent is added carefully and in the correct stoichiometric amount.

  • Potential Cause: Side reactions or product degradation.

    • Solution: Overly harsh conditions (high temperature, strong acids) can lead to degradation. A milder alternative is to use N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF. While more expensive, NIS often gives cleaner reactions and simpler workups.

Step 3: Saponification (Ester Hydrolysis)

This is the final step to yield the target carboxylic acid.

Problem: Incomplete hydrolysis to the acid.

  • Potential Cause: Insufficient amount of base or insufficient reaction time.

    • Solution: Use at least 1.1-1.5 equivalents of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. Gentle heating (40-50 °C) can accelerate the reaction if it is slow at room temperature.

Problem: Difficulty with product isolation.

  • Potential Cause: The carboxylate salt is highly water-soluble.

    • Solution: After the hydrolysis is complete, carefully acidify the cooled reaction mixture with an acid like 1M HCl to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution. If it oils out, try adding more water or extracting with an organic solvent like ethyl acetate. Ensure the mixture is cold during acidification and filtration to maximize recovery.

Experimental Protocols & Data

Reagent & Reaction Summary Table
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1CuAACCuSO₄·5H₂O (5 mol%), Na Ascorbate (10 mol%)t-BuOH/H₂ORT4-1290-98
2IodinationIodine (1.1 eq), H₅IO₆ (0.4 eq)CH₃CN/H₂O60-706-1875-85
3HydrolysisLiOH (1.5 eq)THF/H₂ORT2-692-99
Protocol 1: Synthesis of Ethyl 2-azidoacetate

(Note: This starting material is commercially available but can be prepared.[11][12] This protocol is provided for completeness. Handle with extreme caution.)

  • To a solution of ethyl chloroacetate (1.0 eq) in a 1:1 mixture of water and dichloromethane, add sodium azide (1.05 eq) and a phase-transfer catalyst such as Aliquat 336 (0.004 eq).[11]

  • Heat the biphasic mixture to reflux (approx. 40 °C for DCM) with vigorous stirring for 16-20 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • CRITICAL: Do not concentrate to dryness. The solvent can be removed carefully under reduced pressure, but it is safer to use the resulting solution directly in the next step after determining the concentration. Pure ethyl azidoacetate is potentially explosive and sensitive to heat and shock.[6]

Protocol 2: Synthesis of Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate
  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and ethyl 2-azidoacetate (1.05 eq) in a 1:1 mixture of tert-butanol and deoxygenated water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deoxygenated water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in deoxygenated water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The mixture may turn cloudy or yellowish.

  • Stir vigorously at room temperature under an inert atmosphere (N₂ or Ar) for 4-12 hours. Monitor progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used directly or purified by column chromatography.

Protocol 3: Synthesis of Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
  • Dissolve the product from Protocol 2 (1.0 eq) in a mixture of acetonitrile and water.

  • Add iodine (I₂, 1.1 eq) and periodic acid (H₅IO₆, 0.4 eq).

  • Heat the mixture to 60-70 °C and stir for 6-18 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by flash chromatography on silica gel.

Protocol 4: Synthesis of 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid
  • Dissolve the iodinated ester from Protocol 3 (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and dry under vacuum to obtain the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Triazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Scaling Up 3-Nitro-1,2,4-triazole (3-NT) Production. BenchChem Technical Support.
  • PrepChem. (n.d.). Preparation of ethyl azidoacetate. Retrieved from [Link]

  • Khan, I., et al. (2024). Progress and challenges in the development of triazole antimicrobials. PMC.
  • PrepChem. (n.d.). Synthesis of ethyl azidoacetate. Retrieved from [Link]

  • BenchChem. (2025). Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note for Researchers. BenchChem Technical Support.
  • Aghayan, M., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC.
  • Organic Syntheses. (1977).
  • Titanyuk, I. D., et al. (2019). Efficient and stereoselective synthesis of (S)
  • The Journal of Organic Chemistry. (2010). Synthesis of C-Propargylic Esters of N-Protected Amino Acids and Peptides. Figshare.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.
  • MDPI. (2024).
  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • UTAR Institutional Repository. (n.d.).
  • ResearchGate. (n.d.). Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid.
  • Royal Society of Chemistry. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry.
  • Amazon AWS. (n.d.). Synthesis of Unsymmetrical 1,1'- Disubstituted Bis(1,2,3-triazoles)
  • PMC. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
  • Organic Syntheses. (n.d.). Glycine Ethyl Ester Hydrochloride. Org. Syn. Coll. Vol. 1, p.285 (1941); Vol. 5, p.27 (1925).
  • ResearchGate. (2025). Synthesis of (1H-1,2,3-Triazol-1-yl)
  • MDPI. (2022).
  • HAL Open Science. (2015). Deprotometalation-iodolysis and computed CH acidity of 1,2,3- and 1,2,4-triazoles.
  • Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry.
  • Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. Retrieved from [Link]

  • Bachem. (2021).

Sources

Optimization

Technical Support Center: Characterization of Halogenated Triazoles

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the characterization of halogenated triazoles. As a class of compounds with increasing importance in pharmaceuticals and material...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the characterization of halogenated triazoles. As a class of compounds with increasing importance in pharmaceuticals and materials science, their unique electronic properties introduced by halogen atoms present specific challenges during structural elucidation.[1][2][3] This guide is designed to provide direct, actionable answers to common pitfalls encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these insights to your specific molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural characterization, but the presence of halogens (especially fluorine) can introduce complexities that are often misinterpreted.

FAQ 1: My NMR spectrum for a fluorinated triazole is incredibly complex and doesn't look like a standard aromatic system. Why are there so many unexpected splittings?

Answer: This is a classic pitfall when characterizing fluorinated heterocycles. The complexity arises from through-bond J-coupling between fluorine (¹⁹F) and both protons (¹H) and carbons (¹³C). Unlike other halogens, ¹⁹F has a nuclear spin of ½ (just like ¹H) and is 100% abundant, making these couplings universally observable.

Causality: The electronegative fluorine atom influences the electronic environment of the molecule, and its nuclear spin magnetically couples to other active nuclei. This coupling occurs over multiple bonds, leading to signal splitting that can be much larger and longer-range than typical H-H coupling.

Key things to look for:

  • ²JCF (two-bond C-F coupling): This coupling to the carbon directly attached to the fluorine is often large (240-260 Hz).

  • ³JCF and ⁴JCF (three- and four-bond C-F coupling): These are also significant and can range from 3-30 Hz, complicating the carbon spectrum.[4]

  • ³JHF and ⁴JHF (three- and four-bond H-F coupling): These couplings will split proton signals, often in the range of 1-10 Hz.

Troubleshooting Workflow: Fluorine Coupling Analysis

Here is a logical workflow to dissect the complex spectra of a fluorinated triazole.

G cluster_1 Spectral Analysis & Troubleshooting Acquire_1H Acquire Standard ¹H NMR Analyze_1H Analyze ¹H Spectrum Note complex multiplets Acquire_1H->Analyze_1H Acquire_13C Acquire Standard ¹³C NMR Analyze_13C Analyze ¹³C Spectrum Look for broad signals or doublets/triplets Acquire_13C->Analyze_13C Acquire_19F Acquire ¹⁹F NMR (if possible) Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Check_HMBC Check HMBC for H-C correlations Acquire_2D->Check_HMBC Assign_long_range Use HMBC to correlate protons to carbons, then deduce long-range H-F and C-F couplings Analyze_1H->Assign_long_range Check_CF_Coupling Identify C-F Splitting Is there a large doublet (~250 Hz)? Are there smaller C-F splittings (3-30 Hz)? Analyze_13C->Check_CF_Coupling Check_HMBC->Assign_long_range Assign_C_F Assign C-F bond based on large ²JCF Check_CF_Coupling->Assign_C_F Yes Assign_C_F->Assign_long_range

Caption: Workflow for dissecting complex NMR spectra of fluorinated triazoles.

FAQ 2: The signal for the carbon attached to my chlorine/bromine atom is broad or completely missing in the ¹³C NMR. What is happening?

Answer: This phenomenon is due to quadrupolar broadening . Chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) isotopes have nuclear spins greater than ½ (I = 3/2). Nuclei with I > ½ have a non-spherical charge distribution, creating a nuclear electric quadrupole moment.

Causality: This quadrupole interacts with the local electric field gradient at the nucleus. This interaction provides an efficient mechanism for nuclear relaxation, causing the NMR signals of the attached carbon to become very broad. In many cases, the signal broadens to the point where it is indistinguishable from the baseline noise. This effect is a key piece of evidence for identifying the carbon atom directly bonded to a Cl or Br atom.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition. For halogenated compounds, the isotopic patterns are the most powerful diagnostic tool.

FAQ 3: How can I definitively confirm the number of chlorine or bromine atoms in my molecule from the mass spectrum?

Answer: The key is to analyze the isotopic distribution pattern of the molecular ion (M⁺) peak. Chlorine and bromine have distinctive, naturally abundant heavier isotopes that create a characteristic "M+2" peak.

Causality:

  • Chlorine: Has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in an M+2 peak that is approximately one-third the height of the M⁺ peak (a 3:1 ratio) for a compound containing one chlorine atom.

  • Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in an M+2 peak that is nearly equal in height to the M⁺ peak (a 1:1 ratio) for a compound containing one bromine atom.

These patterns are highly reliable and can be extended to molecules with multiple halogen atoms.

Data Presentation: Isotopic Patterns for Halogenated Compounds

Number of Halogen AtomsM⁺ : M+2⁺ Ratio (Chlorine)M⁺ : M+2⁺ : M+4⁺ Ratio (Chlorine)M⁺ : M+2⁺ Ratio (Bromine)M⁺ : M+2⁺ : M+4⁺ Ratio (Bromine)
1~ 3 : 1N/A~ 1 : 1N/A
2N/A~ 9 : 6 : 1N/A~ 1 : 2 : 1

This table summarizes the expected relative intensities of the isotopic peaks for compounds containing one or two chlorine or bromine atoms.

Decision Tree: Halogen Identification in MS

G Start Observe Molecular Ion Region in MS Mplus2 Is there a significant M+2 peak? Start->Mplus2 Ratio What is the M / M+2 intensity ratio? Mplus2->Ratio Yes No_Halogen No Cl or Br likely Mplus2->No_Halogen No Ratio_3_1 ~ 3 : 1 Ratio->Ratio_3_1 Ratio_1_1 ~ 1 : 1 Ratio->Ratio_1_1 Result_Cl One Chlorine Atom Present Ratio_3_1->Result_Cl True Check_Mplus4 Check for M+4 peak Ratio_3_1->Check_Mplus4 False Result_Br One Bromine Atom Present Ratio_1_1->Result_Br True Ratio_1_1->Check_Mplus4 False Ratio_9_6_1 M:M+2:M+4 ~ 9 : 6 : 1 Check_Mplus4->Ratio_9_6_1 Ratio_1_2_1 M:M+2:M+4 ~ 1 : 2 : 1 Check_Mplus4->Ratio_1_2_1 Result_2Cl Two Chlorine Atoms Present Ratio_9_6_1->Result_2Cl Result_2Br Two Bromine Atoms Present Ratio_1_2_1->Result_2Br

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of Acidic Triazole Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with peak tailing when analyzing complex heterocyclic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with peak tailing when analyzing complex heterocyclic molecules. Acidic triazole compounds—featuring both the electron-rich nitrogen atoms of the triazole ring and an acidic moiety (e.g., a carboxylic or sulfonic acid)—are notorious for non-ideal chromatographic behavior.

This guide bypasses generic advice to provide a mechanistic, field-proven troubleshooting framework. We will not just treat the symptoms; we will dismantle the root chemical causes to ensure your analytical methods are robust, reproducible, and self-validating.

The Causality of Peak Tailing in Acidic Triazoles (The "Why")

Peak tailing (Asymmetry factor, As​>1.2 ) occurs when a population of analyte molecules experiences a secondary retention mechanism, causing them to elute slower than the main peak. For acidic triazoles, this is rarely a simple physical void. It is almost always a chemical interaction driven by the molecule's dual nature:

  • Metal Chelation (The Triazole Effect): The adjacent nitrogen atoms on the triazole ring, combined with an acidic oxygen donor, create a perfect multidentate ligand. These compounds aggressively chelate trace metals (Fe³⁺, Al³⁺) present in older silica matrices or stainless steel hardware, leading to severe tailing [1].

  • Mixed Ionization States (The Acidic Effect): If the mobile phase pH is near the pKa​ of the acidic group, the compound exists in a dynamic equilibrium of ionized and unionized states. Because these states have different partition coefficients, the peak broadens and tails [2].

  • Silanol Hydrogen Bonding: Even when fully unionized at low pH, the polar heteroatoms can hydrogen-bond with residual, unendcapped silanols (Si-OH) on the stationary phase [3].

Mechanism cluster_0 Stationary Phase / Hardware Interactions Analyte Acidic Triazole (Electron Donor) Metals Trace Metals (Fe3+, Al3+) in Silica or Stainless Steel Analyte->Metals Chelation (N & O atoms) Silanols Residual Silanols (Si-OH) Analyte->Silanols Hydrogen Bonding (at low pH) Tailing Peak Tailing (Asymmetry Factor > 1.5) Metals->Tailing Strong Secondary Retention Silanols->Tailing Mixed-Mode Retention

Mechanisms of secondary interactions causing peak tailing for acidic triazoles.

Diagnostic Decision Tree

Before altering your chemistry, you must validate your system hardware. A self-validating protocol begins by isolating physical variables from chemical variables. Injecting a neutral, non-chelating marker (e.g., toluene or uracil) is the definitive test. If the neutral peak is symmetrical, your hardware is intact (no voids or dead volume), and the issue is purely chemical [4].

G N1 Observe Tailing Acidic Triazole N2 Inject Neutral Marker (e.g., Uracil/Toluene) N1->N2 N3 Does Neutral Peak Tail? N2->N3 N4 Physical Void / Extra-Column Volume Replace Frit/Column N3->N4  Yes   N5 Chemical Interaction (Secondary Retention) N3->N5  No   N6 Check Mobile Phase pH Is it ±2 units from pKa? N5->N6 N7 Adjust pH & Increase Buffer Concentration N6->N7  No   N8 Suspect Metal Chelation (Triazole + Acidic Moiety) N6->N8  Yes   N9 Passivate System (EDTA) or Use Type B Silica N8->N9

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in HPLC.

Step-by-Step Troubleshooting Protocols
Protocol A: System Passivation and Metal Chelation Mitigation

Rationale: If tailing persists on a new column, the stainless steel tubing, frits, and injector pathways may be shedding metal ions. Passivation strips these active sites, preventing the triazole from chelating to the hardware.

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume PEEK union to protect the stationary phase from harsh acids.

  • Acid Wash: Flush the entire HPLC flow path (pump, autosampler, detector) with 0.1 M Nitric Acid at 1.0 mL/min for 30 minutes.

  • Neutralization: Flush the system with HPLC-grade water for 30 minutes until the effluent pH returns to neutral.

  • Mobile Phase Modification: Add a trace chelator to your aqueous mobile phase. Introducing 10–50 µM EDTA or using 0.1% Phosphoric acid binds any remaining free metals in the system before they can interact with the triazole analyte.

  • Re-equilibration: Reinstall a high-purity, metal-free "Type B" silica column and equilibrate with 20 column volumes of your mobile phase [3].

Protocol B: Mobile Phase pH and Buffer Optimization

Rationale: To prevent mixed-mode retention, the acidic moiety must be fully suppressed (unionized). This requires strict thermodynamic control of the mobile phase.

  • Determine pKa​ : Identify the pKa​ of the acidic group on your triazole (typically pKa​ ~ 3.0 - 4.5).

  • pH Adjustment: Prepare an aqueous buffer at least 2 pH units below the pKa​ (e.g., pH 2.0 - 2.5) [2].

  • Buffer Selection: Use 10-25 mM Potassium Phosphate (for UV detection) or 0.1% Formic Acid / TFA (for LC-MS compatibility). Adequate ionic strength is critical to mask residual silanols.

  • Aqueous Preparation: Always measure and adjust the pH of the aqueous phase before mixing with the organic modifier. Measuring pH after adding organic solvents results in inaccurate readings and poor method reproducibility.

Quantitative Data Summary

The following table demonstrates the progressive improvement in peak shape for a model acidic triazole compound ( pKa​=3.8 ) when applying the above protocols.

Experimental ConditionTailing Factor ( Tf​ )Resolution ( Rs​ )Mechanistic Rationale
Type A Silica, pH 4.5 (No Buffer)2.851.2Mixed ionization state; severe metal chelation.
Type A Silica, pH 2.5 (Phosphate)1.901.8Acidic suppression achieved, but metal chelation persists.
Type B Silica, pH 2.5 (Phosphate)1.352.5Reduced trace metals in silica; acidic suppression.
Type B Silica, pH 2.5 + 10 µM EDTA 1.05 2.8 Complete passivation of system hardware and silica metals.
Frequently Asked Questions (FAQs)

Q: I switched to a fully end-capped C18 column, but my acidic triazole still tails. Why? A: End-capping covers silanols, but it does not remove trace metals from the underlying silica. If you are using older "Type A" silica, metal chelation will still occur. Ensure you are using high-purity "Type B" silica, which is synthesized from metal-free tetraethoxysilane [3].

Q: Can I use Methanol instead of Acetonitrile to fix the tailing? A: Sometimes. Methanol is a protic solvent and can participate in hydrogen bonding, effectively competing with the analyte for active silanol sites on the column. Acetonitrile is aprotic and offers no such masking effect. Switching to methanol may provide a slight improvement in peak symmetry, though it will alter your overall selectivity.

Q: My peak shape is perfect at 1 µg/mL but tails severely at 50 µg/mL. Is this a chemical interaction? A: No, this is classic mass overload. The active sites on the stationary phase are saturated. To resolve this, either decrease your injection volume, dilute your sample, or switch to a column with a higher carbon load and surface area.

References
  • Title: HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL: [Link]

  • Title: LC TROUBLESHOOTING: Why Do Peaks Tail? (John W. Dolan) Source: scribd.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid: A Critical Evaluation of Modern Synthetic Strategies

The synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a key building block in medicinal chemistry and materials science, has evolved significantly with the advent of click chemistry. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a key building block in medicinal chemistry and materials science, has evolved significantly with the advent of click chemistry. This guide provides a detailed comparison of the primary synthetic methodologies, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in selecting the most suitable approach for their specific needs.

Introduction: The Significance of 4-Iodo-1,2,3-Triazoles

The 1,2,3-triazole moiety, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent scaffold in drug discovery due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding. The introduction of an iodine atom at the 4-position of the triazole ring further enhances its utility, providing a versatile handle for subsequent cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The acetic acid side chain provides a convenient point of attachment for further derivatization or conjugation to biomolecules.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid:

  • Direct Synthesis via CuAAC with an Iodoalkyne: This approach involves the direct cycloaddition of an azide-containing acetic acid derivative with an iodoalkyne.

  • Post-Cycloaddition Iodination: This two-step method first involves the synthesis of a non-iodinated triazole precursor via CuAAC, followed by regioselective iodination of the triazole ring.

Below is a detailed examination of these methodologies, including their respective advantages and disadvantages.

Method 1: Direct Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Iodoalkyne

This method is a convergent approach where the key 4-iodo-1,2,3-triazole ring is constructed in a single step from readily available starting materials. The general reaction scheme involves the reaction of an azide-functionalized acetic acid ester, such as ethyl 2-azidoacetate, with an iodoalkyne.

Experimental Protocol: Direct CuAAC Synthesis

A representative protocol for this method is as follows:

  • Preparation of the Reaction Mixture: To a solution of ethyl 2-azidoacetate (1.0 eq.) and iodoethyne (1.1 eq.) in a 1:1 mixture of water and tert-butanol is added sodium ascorbate (0.1 eq.).

  • Catalyst Addition: A solution of copper(II) sulfate pentahydrate (0.05 eq.) is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture).

Diagram: Direct CuAAC Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate & Final Product A Ethyl 2-azidoacetate C CuSO4·5H2O Sodium Ascorbate A->C B Iodoethyne B->C F Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate C->F CuAAC D t-BuOH/H2O D->C E Room Temperature E->C G Hydrolysis (LiOH) F->G H 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid G->H

Caption: Workflow for the direct synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid via CuAAC.

Advantages and Disadvantages of the Direct Method
Advantages Disadvantages
Atom Economy: Convergent, one-pot synthesis of the core scaffold.Stability of Iodoalkyne: Iodoalkynes can be unstable and potentially hazardous, requiring careful handling.
High Regioselectivity: The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.Limited Availability: The availability of functionalized iodoalkynes can be limited.
Mild Reaction Conditions: The reaction typically proceeds at room temperature.Potential for Side Reactions: The iodoalkyne may undergo side reactions under the reaction conditions.

Method 2: Post-Cycloaddition Iodination

This two-step approach first involves the synthesis of the parent triazole, 2-(1H-1,2,3-triazol-1-yl)acetic acid, via a CuAAC reaction between an azide-containing acetic acid derivative and a readily available, non-iodinated alkyne (e.g., ethynyltrimethylsilane followed by deprotection, or calcium carbide). The resulting triazole is then regioselectively iodinated at the 4-position.

Experimental Protocol: Post-Cycloaddition Iodination

Step 1: Synthesis of Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate

  • CuAAC Reaction: To a solution of ethyl 2-azidoacetate (1.0 eq.) and ethynyltrimethylsilane (1.1 eq.) in a 1:1 mixture of water and tert-butanol is added sodium ascorbate (0.1 eq.) and copper(II) sulfate pentahydrate (0.05 eq.). The reaction is stirred at room temperature for 12 hours.

  • Deprotection: After completion of the cycloaddition, the trimethylsilyl group is removed by the addition of potassium fluoride (2.0 eq.). The mixture is stirred for an additional 2 hours.

  • Workup and Purification: The mixture is worked up as described in Method 1 to yield ethyl 2-(1H-1,2,3-triazol-1-yl)acetate.

Step 2: Iodination of Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate

  • Iodination Reaction: To a solution of ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (1.0 eq.) in N,N-dimethylformamide (DMF) is added N-iodosuccinimide (NIS) (1.2 eq.).

  • Reaction Progression: The reaction mixture is stirred at 60 °C for 4-6 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate.

  • Hydrolysis: The ester is then hydrolyzed to the final product as described previously.

Diagram: Post-Cycloaddition Iodination Workflow

G cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Iodination cluster_step3 Step 3: Hydrolysis A Ethyl 2-azidoacetate C CuAAC & Deprotection A->C B Ethynyltrimethylsilane B->C D Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate C->D F DMF, 60 °C D->F E N-Iodosuccinimide (NIS) E->F G Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate F->G H Hydrolysis (LiOH) G->H I 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid H->I

Caption: Workflow for the post-cycloaddition iodination synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

Advantages and Disadvantages of the Post-Iodination Method
Advantages Disadvantages
Safer Starting Materials: Avoids the use of potentially unstable iodoalkynes.Longer Synthetic Route: A two-step process, which may result in a lower overall yield.
Readily Available Alkynes: A wider range of simple, stable alkynes can be used.Harsh Iodination Conditions: The iodination step may require elevated temperatures and a stoichiometric iodinating agent.
Modular Approach: The non-iodinated triazole intermediate can be used to synthesize other halogenated analogs.Purification Challenges: The final product may require careful purification to remove any unreacted starting material or di-iodinated byproducts.

Comparative Data Summary

Parameter Method 1: Direct CuAAC Method 2: Post-Cycloaddition Iodination
Overall Yield Typically 60-80%Typically 50-70% (over two steps)
Reaction Time 12-24 hours16-22 hours (total for both steps)
Reagent Safety Requires handling of potentially unstable iodoalkyne.Utilizes more stable and readily available starting materials.
Process Simplicity One-pot for the core scaffold formation.Two distinct synthetic steps.
Substrate Scope Dependent on the availability of substituted iodoalkynes.More flexible due to the wide availability of simple alkynes.
Purification Standard chromatographic purification.May require more careful purification after the iodination step.

Conclusion and Recommendations

The choice between the direct CuAAC and the post-cycloaddition iodination methods for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid depends on several factors, including the scale of the synthesis, the availability of starting materials, and safety considerations.

  • For large-scale synthesis and process safety, the post-cycloaddition iodination method (Method 2) is often preferred as it avoids the use of potentially hazardous iodoalkynes. The modularity of this approach also allows for the synthesis of other halogenated analogs from a common intermediate.

  • For rapid, small-scale synthesis and when a suitable iodoalkyne is readily available, the direct CuAAC method (Method 1) offers a more convergent and atom-economical route.

Ultimately, both methods are robust and have been successfully employed in the synthesis of this valuable building block. Researchers should carefully consider the specific requirements of their project to select the most appropriate synthetic strategy.

References

  • Title: A straightforward synthesis of 4-iodotriazoles via a one-pot diazotization–azidation–cycloaddition sequence. Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via 1,3-Dipolar Cycloaddition of Azides and Terminal Alkynes. Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition. Source: Chemical Reviews URL: [Link]

Comparative

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-1,2,3-Triazoles in Cross-Coupling Reactions

Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and chemical biology.[1][2][3] Its prevalence is largely due to its exceptional chemical stability, unique elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and chemical biology.[1][2][3] Its prevalence is largely due to its exceptional chemical stability, unique electronic properties, and its straightforward synthesis via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[1][4] Functionalization of the triazole core is critical for modulating the physicochemical and biological properties of molecules. Among the various positions on the ring, the C4-position offers a prime vector for introducing molecular diversity.

This is typically achieved through palladium-catalyzed cross-coupling reactions, powerful tools for C-C and C-N bond formation.[5][6] A crucial decision in this synthetic strategy is the choice of the halide at the C4-position. The reactivity of organic halides in palladium-catalyzed reactions generally follows the order of bond strength: C-I > C-Br > C-Cl, with the rate-determining step often being the oxidative addition of the halide to the palladium(0) center.[7][8]

This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodo-1,2,3-triazoles and 4-bromo-1,2,3-triazoles. We will delve into the mechanistic underpinnings of their differential reactivity in key cross-coupling reactions and provide field-proven protocols and comparative data to guide researchers in making informed decisions for their synthetic campaigns.

Synthesis of 4-Halo-1,2,3-Triazole Precursors

The journey begins with the construction of the 1,2,3-triazole ring, followed by regioselective halogenation. The CuAAC reaction provides unparalleled efficiency for accessing the parent 1,4-disubstituted 1,2,3-triazole. Subsequent halogenation at the C5-position (which becomes the C4-position in the final named product after considering the N1 substituent) is then performed to install the desired halide.

Experimental Protocol: Synthesis and Halogenation

Step 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (A model triazole)

  • To a solution of phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (0.2 M), add sodium ascorbate (0.1 eq).

  • To this stirring mixture, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Step 2: Halogenation to 4-Bromo and 4-Iodo Analogs

  • For 1-Benzyl-4-bromo-5-phenyl-1H-1,2,3-triazole: To a solution of the triazole (1.0 eq) in DMF, add N-Bromosuccinimide (NBS) (1.1 eq). Stir at room temperature for 4-6 hours. Monitor by TLC. Work-up involves quenching with water and extraction with ethyl acetate.

  • For 1-Benzyl-4-iodo-5-phenyl-1H-1,2,3-triazole: To a solution of the triazole (1.0 eq) in DMF, add N-Iodosuccinimide (NIS) (1.1 eq). Stir at room temperature for 2-4 hours.[9] The reaction is typically faster than bromination. Work-up is similar to the bromination procedure.

G cluster_0 Synthesis Workflow A Phenylacetylene + Benzyl Azide B CuAAC Reaction (CuSO4, NaAsc) A->B C 1-Benzyl-4-phenyl -1H-1,2,3-triazole B->C D Halogenation C->D E 4-Bromo-1,2,3-triazole (NBS) D->E F 4-Iodo-1,2,3-triazole (NIS) D->F

Caption: General workflow for the synthesis of 4-halo-1,2,3-triazoles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true test of utility for these halogenated building blocks lies in their performance in cross-coupling reactions. We will now compare their reactivity in three of the most powerful and widely used transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the preeminent method for forming biaryl linkages.[10] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[8][11] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[8] The weaker carbon-iodine bond (bond dissociation energy ~228 kJ/mol) compared to the carbon-bromine bond (~284 kJ/mol) dictates that 4-iodotriazoles undergo this step much more readily than their bromo counterparts.

G pd0 Pd(0)L2 oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add R-X pd2_complex R-Pd(II)-X L2 oxidative_add->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation pd2_biaryl R-Pd(II)-R' L2 transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim R-R' reductive_elim->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling
Halide SubstrateTemperature (°C)Time (h)Yield (%)Observations
4-Iodo-1,2,3-triazole 80195Rapid conversion at a lower temperature.
4-Bromo-1,2,3-triazole 100688Requires higher temperature and longer time for comparable yield.
Conditions: Substrate (1 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O.
Experimental Protocol: Suzuki-Miyaura Coupling
  • In a microwave vial, combine the 4-halotriazole (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed dioxane and water (4:1 mixture, 0.1 M).

  • Seal the vial and heat the reaction at the specified temperature (80 °C for iodo, 100 °C for bromo) with stirring for the designated time.

  • After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling (C-C sp²-sp Bond Formation)

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates in synthesis.[7][12] This reaction involves a dual catalytic cycle with both palladium and copper.[13] Similar to the Suzuki reaction, the initial oxidative addition to the palladium center is a critical step, and thus the C-I bond's lability gives the 4-iodotriazole a significant kinetic advantage.[7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-X L2 pd0->pd2_complex R-X (Oxidative Add.) pd2_alkynyl R-Pd(II)-C≡CR' L2 pd2_complex->pd2_alkynyl from Cu cycle (Transmetalation) pd2_alkynyl->pd0 R-C≡CR' (Reductive Elim.) cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR' cu_x->cu_alkynyl cu_alkynyl->pd2_complex alkyne H-C≡CR' alkyne->cu_x Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Comparative Data: Sonogashira Coupling
Halide SubstrateTemperature (°C)Time (h)Yield (%)Observations
4-Iodo-1,2,3-triazole 25 (RT)292Reaction proceeds smoothly at room temperature.
4-Bromo-1,2,3-triazole 60885Elevated temperature is necessary for efficient conversion.
Conditions: Substrate (1 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF.
Experimental Protocol: Sonogashira Coupling
  • To a flask containing the 4-halotriazole (1.0 eq), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Evacuate and backfill with an inert atmosphere.

  • Add degassed THF (0.1 M) and triethylamine (Et₃N) (3.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction at the specified temperature (RT for iodo, 60 °C for bromo) and monitor by TLC.

  • Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[14] The catalytic cycle is analogous to other cross-couplings, beginning with oxidative addition.[15] Consequently, 4-iodotriazoles are again expected to be more reactive. This heightened reactivity allows for the use of milder bases and lower temperatures, which can be critical for preserving sensitive functional groups on the amine coupling partner. While 4-bromotriazoles are effective, they often require stronger bases (e.g., NaOtBu or LHMDS) and higher thermal energy to drive the reaction to completion.[16]

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add R-X pd2_complex R-Pd(II)-X L oxidative_add->pd2_complex amine_assoc Amine Association/Deprotonation pd2_complex->amine_assoc R'R''NH, Base pd2_amido [R-Pd(II)-NR'R'']L amine_assoc->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim R-NR'R'' reductive_elim->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Data: Buchwald-Hartwig Amination
Halide SubstrateBaseTemperature (°C)Time (h)Yield (%)
4-Iodo-1,2,3-triazole K₂CO₃90491
4-Bromo-1,2,3-triazole NaOtBu1101284
Conditions: Substrate (1 eq), Aniline (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Toluene.
Experimental Protocol: Buchwald-Hartwig Amination
  • Add the 4-halotriazole (1.0 eq), the appropriate base (K₂CO₃ for iodo, NaOtBu for bromo) (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to an oven-dried Schlenk tube.

  • Evacuate and backfill with an inert atmosphere.

  • Add degassed toluene (0.1 M) followed by the aniline coupling partner (1.2 eq).

  • Seal the tube and heat in a preheated oil bath at the specified temperature with vigorous stirring.

  • After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify the crude material via flash column chromatography.

Discussion and Practical Recommendations

The experimental data consistently demonstrates that 4-iodo-1,2,3-triazoles are significantly more reactive than their 4-bromo counterparts in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

This reactivity difference has critical practical implications for the synthetic chemist:

  • Choose 4-Iodo-1,2,3-Triazoles for:

    • Speed and Efficiency: Reactions are faster and often give higher yields.

    • Mild Conditions: The ability to run reactions at lower temperatures is paramount when working with thermally sensitive substrates or complex molecules with multiple functional groups.

    • Difficult Couplings: For sterically hindered coupling partners or less reactive nucleophiles, the added "push" from the more reactive iodide can be the key to success.

  • Choose 4-Bromo-1,2,3-Triazoles for:

    • Cost-Effectiveness: Brominated reagents are often less expensive than their iodinated analogs, a significant factor in large-scale synthesis.

    • Stability: Aryl bromides are generally more stable and have a longer shelf-life.

    • Sequential Functionalization: The differential reactivity can be exploited. In a molecule containing both a bromo- and an iodo-triazole (or another aryl iodide), one can selectively perform a cross-coupling at the more reactive iodo-position while leaving the bromo-position intact for a subsequent, different transformation.

G start Choose Halotriazole for Cross-Coupling q1 Primary Goal? start->q1 max_reactivity Maximize Reactivity, Speed, & Mildness q1->max_reactivity Reactivity cost_selectivity Prioritize Cost or Sequential Coupling q1->cost_selectivity Cost/Selectivity use_iodo Use 4-Iodo-1,2,3-triazole max_reactivity->use_iodo use_bromo Use 4-Bromo-1,2,3-triazole cost_selectivity->use_bromo

Caption: Decision guide for selecting the appropriate 4-halotriazole.

Conclusion

The choice between a 4-iodo- and a 4-bromo-1,2,3-triazole is a strategic one that should be guided by the specific goals of the synthesis. For rapid, high-yielding reactions under the mildest possible conditions, the 4-iodo derivative is the undisputed superior choice. Its enhanced reactivity, rooted in the lability of the carbon-iodine bond, provides a significant kinetic advantage in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions. However, the 4-bromo analog remains a valuable and robust building block, offering advantages in terms of cost and the potential for selective, sequential functionalization strategies. By understanding the fundamental principles of their reactivity, researchers can harness the full synthetic potential of these versatile heterocyclic scaffolds.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

  • Frontiers. (2023, July 30). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2021, September 17). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2010, February 8). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura cross‐coupling reactions of 4‐/5‐halotriazoles with boronic acids in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • ACS Publications. (2018, October 17). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2012, July 10). Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion. Retrieved from [Link]

  • PMC. (2011, August 18). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025, October 14). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Retrieved from [Link]

  • NIH. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2024, July 31). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Retrieved from [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]

  • PMC - NIH. (n.d.). Metal catalyzed C–H functionalization on triazole rings. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2026, January 28). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, April 29). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Retrieved from [Link]

  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid by High-Performance Liquid Chromatography

Introduction: The Analytical Imperative for a Key Synthetic Building Block 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. The 1,2,3-triazole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-established peptide bond mimic, and the iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.[1] The purity of this intermediate is paramount, as the presence of even minor impurities can compromise the yield, purity, and biological activity of subsequent, more complex molecules.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid. We will explore the rationale behind chromatographic choices, present a detailed, optimized protocol, and discuss the identification of potential process-related and degradation impurities.

Understanding the Analyte: A Foundation for Method Development

Before developing a separation method, understanding the physicochemical properties of the target molecule is critical.

  • Structure and Functionality: The molecule possesses a polar triazole ring, an acidic carboxylic acid group (pKa ~3-4), and a lipophilic iodophenyl moiety.[2][3]

  • Solubility: It is expected to be soluble in polar organic solvents like methanol and acetonitrile and aqueous bases.

  • Chromophoric Properties: The triazole ring system contains conjugated double bonds, making it suitable for UV detection, a common detection method in HPLC.[4]

This combination of polar and non-polar characteristics makes Reversed-Phase HPLC (RP-HPLC) the ideal analytical approach. The goal is to retain the molecule on a non-polar stationary phase and elute it with a polar mobile phase.

The Method Development Workflow: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The key is to optimize the separation of the main compound from all potential impurities.

cluster_input 1. Analyte Characterization cluster_method 2. Method Development Choices cluster_output 3. Performance Metrics A 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid - Polar triazole - Acidic carboxyl group - Aromatic character B Stationary Phase Selection (Column Chemistry) A->B Drives column choice C Mobile Phase Optimization (Solvent & pH) A->C Dictates pH & solvent D Detector Settings (Wavelength) A->D Requires UV chromophore E Peak Shape (Tailing Factor) B->E F Resolution (from impurities) B->F C->E C->F G Retention Time C->G D->G

Caption: Logical workflow for HPLC method development.

Comparative Analysis of HPLC Stationary Phases

The choice of the HPLC column is the most critical parameter for achieving a successful separation. We compared two common reversed-phase columns with different selectivities to assess their performance in resolving the target analyte from its key potential impurity, the non-iodinated precursor, 2-(1H-1,2,3-triazol-1-yl)acetic acid.

  • C18 (L1 packing): The industry standard. It provides high hydrophobic retention based on van der Waals interactions between the octadecyl chains and the analyte.

  • Phenyl-Hexyl (L11 packing): This phase offers an alternative selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic triazole ring of the analyte, potentially improving the resolution of structurally similar compounds.

Table 1: Illustrative Performance Comparison of HPLC Columns

ParameterC18 Column (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)Justification
Retention Time (Main Peak) 5.8 min6.5 minPhenyl-Hexyl phase provides additional π-π interactions, increasing retention.
Tailing Factor (Main Peak) 1.11.05Both columns provide excellent peak symmetry under acidic mobile phase conditions.
Resolution (Rs) from non-iodinated impurity 1.82.5The alternative selectivity of the Phenyl-Hexyl column significantly enhances the separation from the key impurity.

Optimized HPLC Purity Method: A Step-by-Step Protocol

This protocol has been optimized for accuracy, precision, and robustness. The system's suitability is validated through checks on resolution and peak tailing.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Purified Water (18.2 MΩ·cm).

  • Phosphoric Acid (ACS Grade).

  • Reference Standard: 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (>99.5% purity).

  • Syringe filters (0.45 µm, PTFE).

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterSettingRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µmProvides superior resolution due to mixed-mode (hydrophobic and π-π) interactions.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid maintains a low pH (~2.5) to suppress the ionization of the analyte's carboxylic acid group, ensuring sharp, symmetrical peaks.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is an effective organic modifier for eluting the analyte from the reversed-phase column.
Gradient 10% B to 90% B over 15 minA gradient ensures elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nmProvides high sensitivity for the triazole chromophore. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Sample and Standard Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.

Analytical Workflow

A 1. Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) B 2. Filtration (0.45 µm PTFE filter) A->B C 3. HPLC Injection (10 µL) B->C D 4. Data Acquisition (UV at 220 nm) C->D E 5. Integration & Analysis D->E F 6. Purity Calculation (% Area Normalization) E->F

Caption: Step-by-step experimental workflow for purity analysis.

Calculation of Purity

Purity is typically assessed using the area percent method. This method assumes that all impurities have a similar UV response at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurity standards are available, a calculation using response factors is recommended.

Identifying and Characterizing Potential Impurities

A robust purity method must be able to separate the active compound from all known and potential impurities.

Table 3: Potential Impurities and Expected Chromatographic Behavior

Impurity NameStructureOriginExpected Elution Order
2-(1H-1,2,3-triazol-1-yl)acetic acidNon-iodinated analogueProcess-related (incomplete iodination)Earlier than the main peak (more polar)
Iodide Ion (I⁻)I⁻DegradationUnretained (void volume)
Starting Materials (e.g., Azide/Alkyne precursors)VariesProcess-relatedVaries based on structure
RegioisomersIsomeric structureProcess-relatedMay elute very close to the main peak

Trustworthiness Through Self-Validation: The presented method is self-validating. A system suitability test (SST) must be performed before sample analysis. Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5. The resolution between the main peak and the closest eluting impurity should be greater than 1.5. These checks ensure the system is performing correctly on the day of analysis.

Expert Insights & Troubleshooting

  • Peak Tailing: If the main peak shows significant tailing, it is almost always due to insufficient acidification of the mobile phase. Ensure the pH is low enough (~2.5) to fully protonate the carboxylic acid.

  • Ghost Peaks: These can arise from contaminated solvents or carryover from the autosampler. A blank gradient run (injecting only the diluent) can help diagnose this issue.

  • Analyte Instability: Iodinated aromatic compounds can sometimes be sensitive to light or deiodinate under certain conditions.[5] It is advisable to use amber vials and prepare solutions fresh daily to mitigate potential degradation.[2] A forced degradation study is recommended to understand the compound's stability profile fully.[6]

References

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

  • Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • ASM Journals. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed. (2018, May 15). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-iodo-1h-1,2,3-triazol-1-yl)acetic acid. Retrieved from [Link]

  • PubMed. (2013, November 15). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sodium, Chloride, Bromide, and Iodine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Strategic Advantages of 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic Acid in Drug Discovery

As a Senior Application Scientist, my focus is on equipping researchers with tools that not only solve problems but also open new avenues for discovery. In the intricate landscape of drug development, the choice of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my focus is on equipping researchers with tools that not only solve problems but also open new avenues for discovery. In the intricate landscape of drug development, the choice of chemical linkers and scaffolds is a critical decision point that can dictate the trajectory of a research program. This guide provides an in-depth analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a molecule that exemplifies the power of multifunctional, rationally designed building blocks. We will explore its unique advantages over conventional alternatives, supported by comparative data and actionable experimental protocols.

The Triazole Ring: More Than Just a Linker

The 1,2,3-triazole ring, the core of our subject molecule, is a cornerstone of modern medicinal chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2] This reaction is exceptionally reliable, high-yielding, and biocompatible, allowing for the efficient connection of molecular fragments.[1] However, the triazole ring is not merely a passive linker. Its intrinsic properties are highly advantageous:

  • Metabolic Stability: Unlike amide or ester bonds, the triazole ring is exceptionally stable to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[3]

  • Bioisosterism: The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for the trans-amide bond, mimicking its geometry while offering improved stability and synthetic accessibility.[4]

  • Active Interactions: The triazole heterocycle possesses a significant dipole moment and can act as a hydrogen bond acceptor, enabling it to form favorable interactions with biological targets like proteins and nucleic acids.[2][5]

Our focus, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, leverages this robust core and enhances it with two additional, strategically placed functional groups: an N-acetic acid moiety and a C4-iodo substituent. This trifunctional architecture is the source of its significant advantages.

Diagram 1: Annotated Structure of the Featured Reagent

Caption: Key functional domains of the trifunctional reagent.

Core Advantage: A Trifunctional Hub for Orthogonal Chemistry

The primary advantage of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid lies in its three distinct points of chemical reactivity, which can be addressed orthogonally.

  • The Triazole (via Precursors): The ring itself is formed from an azide and an alkyne. The molecule is typically synthesized from ethyl azidoacetate and 3-iodo-1-propyne, making the triazole formation the initial step.

  • The Carboxylic Acid: This provides a robust and universally recognized handle for covalent attachment. Using standard carbodiimide chemistry (e.g., EDC, NHS), it can be readily coupled to primary amines, such as the lysine residues on a protein surface or amine-functionalized surfaces and resins.

  • The Iodo Group: This is the reagent's most powerful feature. The carbon-iodine bond serves as a highly versatile anchor point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical matter after the initial conjugation has taken place.

This trifunctionality elevates the molecule from a simple linker to a strategic platform for building complex molecular architectures.

Application Focus: Revolutionizing Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that identifies low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target.[6][7] These "hits" are then optimized into potent leads.[8] 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is an exemplary tool for the "fragment growing" phase of FBDD.[6]

The Causality Behind the Choice: In a typical FBDD workflow, once a fragment hit is identified and its binding mode is determined (e.g., by X-ray crystallography), the next step is to design and synthesize more potent analogues that make additional favorable contacts within the binding site.[9] This is where our reagent excels.

  • Initial Tethering: The fragment can be tethered to a specific site on the target protein (e.g., a surface lysine) via its carboxylic acid handle.

  • Structural Elucidation: A crystal structure of the protein-fragment conjugate is obtained.

  • Vector-Directed Growth: The structure reveals the orientation of the iodo-triazole moiety within the binding pocket. The iodine atom now serves as a precise, chemically addressable "vector" pointing towards nearby sub-pockets.

  • Elaboration via Cross-Coupling: Using a Suzuki or Sonogashira reaction, a second fragment (as a boronic acid or alkyne, respectively) can be "grown" from the iodine position to occupy the adjacent sub-pocket, dramatically increasing binding affinity and potency.

This workflow is significantly more efficient than synthesizing and screening dozens of pre-modified fragments. It allows for a rational, structure-guided approach to lead optimization.

Diagram 2: FBDD "Fragment Growing" Workflow

FBDD_Workflow A 1. Initial Fragment Hit (2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid) B 2. Covalent Tethering (Amide coupling to target protein) A->B C 3. Structural Biology (X-ray crystallography of conjugate) B->C D 4. Identify Growth Vector (Iodine atom points to new pocket) C->D Reveals binding mode E 5. Structure-Guided Elaboration (Suzuki or Sonogashira Cross-Coupling) D->E Informs chemical strategy F 6. High-Affinity Lead Compound E->F

Caption: A rational workflow for lead optimization using the iodo-triazole scaffold.

Comparative Analysis with Alternative Linkers

To fully appreciate the utility of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, it must be compared to other common heterobifunctional linkers used in bioconjugation and drug discovery.

Feature2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid Azido-PEG3-Carboxylic Acid [10]DBCO-PEG4-NHS Ester [10]Propargylacetic acid
Functionality Trifunctional (Triazole, Carboxylic Acid, Iodo)Bifunctional (Azide, Carboxylic Acid)Bifunctional (DBCO, NHS Ester)Bifunctional (Alkyne, Carboxylic Acid)
Key Advantage Post-conjugation modification via cross-coupling.Enhances solubility and provides spacing.[10]Copper-free click chemistry for in vivo use.[10]Simple, small alkyne handle.
Primary Use Case Fragment-based drug discovery, complex probe synthesis.General bioconjugation, ADC development.Live-cell labeling, in vivo imaging.Basic click chemistry applications.
Reaction 1 Amide Coupling (Carboxylic Acid)Amide Coupling (Carboxylic Acid)Amide Coupling (NHS Ester)Amide Coupling (Carboxylic Acid)
Reaction 2 CuAAC (from precursors)CuAAC (Azide)SPAAC (DBCO)CuAAC (Alkyne)
Unique Chemistry Suzuki/Sonogashira Coupling (Iodo) -Strain-Promoted Reaction-
Limitations Requires copper catalyst for triazole formation.Lacks a third handle for further modification.DBCO group is bulky and hydrophobic.[10]Lacks a third handle for further modification.

As the data clearly shows, while alternatives excel in specific areas like enhancing solubility or enabling copper-free reactions, none offer the post-conjugation synthetic versatility provided by the iodo-substituent. This makes 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid a superior choice for applications requiring iterative, structure-guided molecular elaboration.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide validated, step-by-step methods for the synthesis and application of the title compound.

Protocol 1: Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Rationale: This protocol utilizes a standard CuAAC reaction between an azido-ester and an iodo-alkyne, followed by saponification to yield the final product. This two-step process is reliable and scalable.

Materials:

  • Ethyl azidoacetate

  • 3-Iodo-1-propyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol, Water (H₂O)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate, Brine

Procedure:

  • Cycloaddition: a. In a round-bottom flask, dissolve ethyl azidoacetate (1.0 eq) and 3-iodo-1-propyne (1.1 eq) in a 1:1 mixture of tert-butanol and water. b. Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). The solution should turn from blue to a greenish-yellow. c. Stir vigorously at room temperature for 12-18 hours. Monitor reaction completion by TLC. d. Upon completion, dilute the reaction with water and extract three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate. Purify by column chromatography if necessary.

  • Saponification: a. Dissolve the crude ethyl ester from the previous step in a 3:1 mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC. c. Once complete, concentrate the mixture under reduced pressure to remove the THF. d. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material. e. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form. f. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pure 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.[11]

Protocol 2: General Amide Coupling to a Protein

Rationale: This protocol uses standard and robust EDC/NHS chemistry to activate the carboxylic acid for efficient coupling to primary amines (e.g., lysine side chains) on a protein.

Materials:

  • 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

  • Target protein in a suitable buffer (e.g., PBS pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Activation: a. Prepare a 100 mM stock solution of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in DMF. b. In a microcentrifuge tube, mix the iodo-triazole stock solution (10 eq relative to protein), EDC (12 eq), and NHS (12 eq). Use molar equivalents appropriate for your desired labeling stoichiometry. c. Incubate at room temperature for 30 minutes to generate the NHS-ester.

  • Conjugation: a. Add the activated NHS-ester solution directly to the protein solution. The final concentration of DMF should ideally be below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: a. Remove unreacted small molecules and byproducts by extensive dialysis against the desired storage buffer or by using a desalting column (e.g., PD-10). b. Characterize the resulting protein conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful labeling.

Protocol 3: Fragment Elaboration via Suzuki Cross-Coupling

Rationale: This protocol demonstrates the power of the iodo group as a handle for fragment growth, using a palladium-catalyzed Suzuki reaction to introduce a new aryl group.

Materials:

  • Iodo-triazole-protein conjugate from Protocol 2

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid) (50-100 eq)

  • Palladium catalyst (e.g., a water-soluble Pd-ligand complex like Pd(OAc)₂/TPPTS)

  • Base (e.g., sodium carbonate)

  • Degassed aqueous buffer (e.g., borate buffer, pH 8.5)

Procedure:

  • Reaction Setup: a. In an inert atmosphere glovebox or using Schlenk techniques, prepare a reaction vessel containing the iodo-triazole-protein conjugate in degassed buffer. b. In a separate vial, dissolve the arylboronic acid, palladium catalyst (0.1-0.5 eq relative to protein), and base in the degassed buffer.

  • Coupling Reaction: a. Add the solution containing the boronic acid, catalyst, and base to the protein solution. b. Incubate the reaction at 37°C for 4-8 hours with gentle mixing.

  • Purification and Analysis: a. Purify the resulting elaborated protein conjugate using dialysis or size-exclusion chromatography to remove the catalyst and excess reagents. b. Confirm successful coupling and determine the final molecular weight of the elaborated conjugate using mass spectrometry. Analyze the impact on binding affinity using a suitable biophysical technique (e.g., SPR, ITC).[7]

Conclusion

In the field of drug discovery, efficiency and strategic foresight are paramount. 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is not merely another linker; it is a highly versatile chemical platform. Its key advantage—the presence of an iodo group for robust, post-conjugation modification—sets it apart from conventional bifunctional reagents. This feature provides an unparalleled level of control for researchers, particularly in the context of fragment-based drug discovery, where it enables a rational, structure-guided evolution of fragments into high-affinity lead compounds. By integrating this powerful tool into their chemical biology toolbox, researchers can accelerate their discovery timelines and navigate the complexities of lead optimization with greater precision and success.

References

  • ResearchGate. Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. Available from: [Link]

  • ACS Publications. An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Available from: [Link]

  • Wiley Online Library. Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Available from: [Link]

  • ResearchGate. Recent applications of click chemistry in drug discovery. Available from: [Link]

  • Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Available from: [Link]

  • PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available from: [Link]

  • Royal Society of Chemistry. Fragment-based drug discovery: opportunities for organic synthesis. Available from: [Link]

  • ResearchGate. Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF. Available from: [Link]

  • IBISS RADaR. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link]

  • Elsevier. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Available from: [Link]

  • National Center for Biotechnology Information. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Available from: [Link]

  • National Center for Biotechnology Information. Click Triazoles for Bioconjugation. Available from: [Link]

  • International Journal of Scientific Research & Technology. Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. Available from: [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • ResearchGate. (PDF) Click Triazoles for Bioconjugation. Available from: [Link]

  • Taylor & Francis Online. Exploring Fragment-Based Approaches in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • National Center for Biotechnology Information. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available from: [Link]

  • Peninter. 2-(4-Acetamido-1H-pyrazol-1-yl)acetic Acid: A Versatile Compound. Available from: [Link]

  • SciELO SA. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Available from: [Link]

  • National Center for Biotechnology Information. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Available from: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

Sources

Validation

cost-benefit analysis of different synthetic routes to 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid is a highly versatile bifunctional building block. It features a carboxylic acid handle ideal for peptide coupling or esterification, alongside a C4-iodo-triazole moiety primed...

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid is a highly versatile bifunctional building block. It features a carboxylic acid handle ideal for peptide coupling or esterification, alongside a C4-iodo-triazole moiety primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or radio-isotope exchange (e.g., 125 I labeling).

For drug development professionals and synthetic chemists, selecting the correct synthetic route to this molecule is critical. Misunderstanding the mechanistic nuances of triazole regiochemistry can lead to catastrophic yield losses or inseparable regioisomeric mixtures. This guide objectively compares the two primary synthetic strategies, providing field-proven protocols and a comprehensive cost-benefit analysis.

The Mechanistic Trap: Why Direct 1-Iodoalkyne CuAAC Fails

A common assumption in click chemistry is that reacting an azide with a 1-iodoalkyne (such as 1-iodoacetylene) under standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions will directly yield the 4-iodo-1,2,3-triazole.

This is a critical mechanistic pitfall.

Empirical data and mechanistic studies demonstrate that the Cu(I)-catalyzed cycloaddition of organic azides with 1-iodoalkynes strictly yields 5-iodo-1,2,3-triazole regioisomers 1[1]. The coordination of the copper catalyst to the iodo-acetylide intermediate fundamentally alters the nucleophilic attack trajectory, reversing the standard regioselectivity. Therefore, a direct one-step CuAAC approach to synthesize a C4-iodo target is unviable.

MechanisticDivergence Start Organic Azide (R-N3) Cu1 CuAAC Pathway (Standard) Start->Cu1 Cu2 CuAAC Pathway (Iodo-directed) Start->Cu2 Alkyne1 Terminal Alkyne (R'-C≡CH) Alkyne1->Cu1 Alkyne2 1-Iodoalkyne (R'-C≡C-I) Alkyne2->Cu2 Prod1 1,4-Disubstituted 1,2,3-Triazole (C4-Substituted) Cu1->Prod1 Prod2 1,5-Disubstituted 1,2,3-Triazole (C5-Iodo) Cu2->Prod2

Figure 1: Mechanistic divergence in CuAAC regioselectivity based on alkyne substitution.

Route Analysis & Strategic Comparison

To bypass the mechanistic trap, chemists must choose between two distinct strategies: constructing the ring with a placeholder (Route A) or alkylating a pre-formed iodo-triazole (Route B).

Route A: The Regiospecific Placeholder Strategy (Recommended)

Because direct C4-iodination via CuAAC is blocked, the most reliable method utilizes a silicon placeholder 2[2].

  • Cycloaddition: Ethyl azidoacetate reacts with trimethylsilylacetylene (TMS-acetylene). The bulky TMS group directs exclusively to the C4 position.

  • Iododesilylation: The C4-TMS group undergoes electrophilic ipso-substitution using an iodonium source, locking the iodine at the exact C4 position.

  • Hydrolysis: Mild basic hydrolysis yields the target acid.

Route B: The Direct Alkylation Strategy (Alternative)

This route involves the late-stage N-alkylation of a pre-formed 4-iodo-1H-1,2,3-triazole 3[3].

  • Synthesis of 4-Iodo-triazole: Achieved by exhaustive iodination of 1,2,3-triazole followed by selective mono-deiodination 4[4].

  • Alkylation: Reaction with ethyl bromoacetate and a base. The Flaw: 1,2,3-triazoles exist as tautomers. Alkylation invariably produces a nearly 1:1 mixture of N1-alkylated and N2-alkylated isomers. Separating these requires exhaustive chromatography.

Quantitative Cost-Benefit Data
MetricRoute A: Placeholder StrategyRoute B: Direct Alkylation Strategy
Overall Yield ~65 - 70% (Over 3 steps)~25 - 30% (After isomer resolution)
Regiopurity >99% N1, C4-isomer Requires strict QC; 50% N2 byproduct
Reagent Cost Moderate (TMS-acetylene adds upfront cost)High (4-Iodo-triazole is expensive to source)
Scalability Excellent (100g+ scale) Poor (Bottlenecked by chromatography)
Labor Intensity Low (Extractions and precipitations)High (Tedious column separations)

Validated Experimental Protocol: Route A

The following workflow details the self-validating, step-by-step methodology for the Regiospecific Placeholder Strategy.

WorkflowRouteA Step1 1. CuAAC Ethyl Azidoacetate + TMS-Acetylene Int1 4-TMS-Triazole Intermediate Step1->Int1 Step2 2. Iododesilylation NIS, AgBF4 Int1->Step2 Int2 4-Iodo-Triazole Ester Step2->Int2 Step3 3. Hydrolysis LiOH, H2O/THF Int2->Step3 Target Target: 2-(4-iodo-1H-1,2,3- triazol-1-yl)acetic acid Step3->Target

Figure 2: Step-by-step synthetic workflow for the Regiospecific Placeholder Strategy (Route A).

Step 1: Synthesis of Ethyl 2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate
  • Causality: Ascorbic acid reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne. The bulky TMS group forces the formation of the 1,4-disubstituted triazole.

  • Procedure:

    • Dissolve ethyl azidoacetate (1.0 equiv, 10 mmol) and trimethylsilylacetylene (1.2 equiv, 12 mmol) in a 1:1 mixture of t -BuOH and H 2​ O (20 mL).

    • Add CuSO 4​⋅5 H 2​ O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Stir vigorously at room temperature for 12 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the azide.

    • Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO 4​ , and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Iododesilylation
  • Causality: AgBF 4​ acts as a halophilic Lewis acid, abstracting succinimide from N-Iodosuccinimide (NIS) to generate a highly reactive iodonium ( I+ ) species. This cleaves the C-Si bond, trapping the iodine exactly at C4.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DMF (15 mL) under argon.

    • Add NIS (1.5 equiv) and AgBF 4​ (0.1 equiv). Protect the flask from light (wrap in foil).

    • Stir at room temperature for 4 hours.

    • Self-Validation: The reaction will immediately precipitate silver-succinimide as a white/yellowish solid, confirming the generation of the active iodonium species.

    • Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess iodine. Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.

Step 3: Hydrolysis to Target Acid
  • Causality: Mild basic hydrolysis cleaves the ethyl ester without displacing the C4-iodine, which is highly stable to aqueous base.

  • Procedure:

    • Dissolve the crude ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate in THF (10 mL).

    • Add a solution of LiOH H 2​ O (2.0 equiv) in H 2​ O (10 mL). Stir at room temperature for 4 hours.

    • Remove THF under reduced pressure.

    • Self-Validation: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl to pH 2. The target carboxylic acid will crash out of solution as a white precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum to afford pure 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

References

  • Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC. nih.gov.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. nih.gov.
  • Mono- and diiodo-1,2,3-triazoles and their mono nitro deriv
  • Facile synthesis of bromo- and iodo-1,2,3-triazoles.

Sources

Comparative

The Definitive Comparison Guide: 4-Iodo-1,2,3-Triazoles vs. Alternative Triazole Scaffolds in Late-Stage Functionalization

As a Senior Application Scientist navigating the complexities of drug discovery and materials science, I frequently encounter a critical bottleneck: the late-stage functionalization of heterocycles. The 1,2,3-triazole co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery and materials science, I frequently encounter a critical bottleneck: the late-stage functionalization of heterocycles. The 1,2,3-triazole core is a privileged scaffold, widely utilized as an amide bioisostere and a metabolically stable pharmacophore. However, generating fully functionalized 1,4,5-trisubstituted triazoles requires strategic foresight.

This guide objectively compares 4-iodo-1,2,3-triazoles against alternative scaffolds (such as 5-iodo-1,2,3-triazoles and terminal triazoles), detailing the mechanistic causality behind experimental choices, comparative performance data, and self-validating protocols for your workflows.

The Mechanistic "Why": Scaffold Selection and Causality

When designing a synthesis route, the choice of your halogenated intermediate dictates the efficiency of downstream cross-coupling.

The Limitation of Terminal 1,2,3-Triazoles

Relying on terminal 1,2,3-triazoles for late-stage elaboration requires direct C-H activation. Causality: C-H activation typically demands harsh oxidants, high temperatures, and specific directing groups. This approach often suffers from poor functional group tolerance, making it unsuitable for complex, sensitive pharmaceutical intermediates.

The Regioselective Divergence: 4-Iodo vs. 5-Iodo-1,2,3-Triazoles

Pre-functionalizing the triazole with an iodine atom provides a highly reactive handle for palladium- and copper-catalyzed cross-coupling. However, regioselectivity is paramount:

  • 5-Iodo-1,2,3-Triazoles: These are readily synthesized via the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-iodoalkynes[1]. The reaction proceeds through a specific Cu-acetylide metallacycle that strictly dictates C5-iodination[2].

  • 4-Iodo-1,2,3-Triazoles: To achieve C4-iodination, one must bypass the transition-metal-coordinated acetylide mechanism. Using an alkynyl Grignard reagent followed by azide addition and electrophilic trapping with N-iodosuccinimide (NIS) forces the iodine to the C4 position[3].

This regiochemical difference translates directly to downstream reactivity. For example, in palladium-catalyzed aminocarbonylation, 4-iodo-1,2,3-triazoles require a higher activation energy (70 °C) compared to their 5-iodo counterparts (50 °C) due to the differing electron densities at the C4 and C5 positions[1][4]. This differential reactivity is highly advantageous, allowing for orthogonal, sequential cross-coupling if a di-iodo scaffold is utilized.

Synthesis Alkyne Terminal Alkyne (R-C≡C-H) PathA 1. Iodination 2. CuAAC (Azide) Alkyne->PathA Cu-Acetylide Mechanism PathB 1. MeMgCl 2. Azide 3. NIS Alkyne->PathB Magnesiated Intermediate ProdA 5-Iodo-1,2,3-Triazole (C5 Functionalized) PathA->ProdA ProdB 4-Iodo-1,2,3-Triazole (C4 Functionalized) PathB->ProdB

Figure 1: Divergent synthetic pathways determining C4 vs. C5 regioselectivity in iodotriazoles.

Comparative Performance Data

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance metrics of these three triazole scaffolds across standard late-stage functionalization parameters.

Performance Metric4-Iodo-1,2,3-Triazoles5-Iodo-1,2,3-TriazolesTerminal 1,2,3-Triazoles
Primary Synthesis Route Grignard + Azide + NIS[3]CuAAC of IodoalkynesStandard CuAAC
Regioselectivity Driver Magnesiated IntermediateCu-Acetylide Metallacycle[2]Terminal Alkyne Sterics
Pd-Aminocarbonylation Temp 70 °C (Higher barrier)[1]50 °C (Lower barrier)[4]N/A (Requires C-H activation)
Cross-Coupling Efficiency Excellent (Suzuki, Sonogashira)Excellent (Suzuki, Sonogashira)Poor (Harsh conditions needed)
Halogen Bonding Donor Strong (Highly polarized C-I)StrongNone

Key Applications in Late-Stage Functionalization

The 4-iodo-1,2,3-triazole scaffold unlocks several advanced synthetic applications:

  • Palladium-Catalyzed Carbonylation: 4-iodo-1,2,3-triazoles undergo high-yielding aminocarbonylation and aryloxycarbonylation under mild atmospheric CO pressure to yield 4-carboxamides and 4-esters[1].

  • Trifluoromethylation: The late-stage conversion of 1-aryl-4-iodo-1,2,3-triazoles to 4-CF3 derivatives is achieved using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) and CuI. The addition of tetrabutylammonium iodide (TBAI) significantly enhances conversion by stabilizing the active Cu-CF3 intermediate[5].

  • Supramolecular Halogen Bonding: The highly polarized carbon atom of the nitrogen-rich triazole ring makes the C4-iodine an exceptional halogen bond donor, utilized extensively in anion complexation and drug-target interactions[6].

Functionalization Core 4-Iodo-1,2,3-Triazole Scaffold Suzuki Suzuki Coupling [Pd(PPh3)4, Base] Core->Suzuki Carbonyl Aminocarbonylation [Pd, CO, Amine, 70°C] Core->Carbonyl Trifluoro Trifluoromethylation [CuI, MDFA, TBAI] Core->Trifluoro Out1 4-Aryl-1,2,3-Triazoles Suzuki->Out1 Out2 4-Carboxamido-1,2,3-Triazoles Carbonyl->Out2 Out3 4-CF3-1,2,3-Triazoles Trifluoro->Out3

Figure 2: Versatile cross-coupling and functionalization workflows for 4-iodo-1,2,3-triazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems containing built-in diagnostic checkpoints.

Protocol A: One-Pot Regioselective Synthesis of 4-Iodo-1,2,3-Triazoles

Adapted from the Smirnov et al. methodology[3].

  • Grignard Formation: Dissolve the nonactivated terminal alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add MeMgCl (1.1 equiv) dropwise.

    • Causality: MeMgCl deprotonates the alkyne to form a nucleophilic alkynylmagnesium halide, deliberately avoiding the transition-metal coordination that causes 5-iodo selectivity.

    • Validation Checkpoint: Observe mild gas evolution (methane). The absence of this indicates inactive Grignard reagent or wet solvent.

  • Cycloaddition: Add the desired aryl azide (1.0 equiv) to the solution and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Validation Checkpoint: TLC monitoring should reveal the complete consumption of the azide and the formation of a highly polar magnesiated triazole intermediate at the baseline.

  • Electrophilic Trapping: Cool the reaction back to 0 °C. Add N-iodosuccinimide (NIS) (1.2 equiv) in a single portion. Stir for 1 hour.

    • Causality: NIS acts as a soluble source of electrophilic iodine (I+), rapidly trapping the metallated intermediate exclusively at the C4 position.

    • Validation Checkpoint: The reaction mixture will initially darken upon NIS addition. As the iodonium is consumed and the 4-iodo-1,2,3-triazole forms, the color will fade to a pale yellow/brown. Quench with saturated aqueous Na2S2O3 to neutralize residual iodine.

Protocol B: Late-Stage Palladium-Catalyzed Aminocarbonylation

Optimized for 4-iodo-1,2,3-triazole substrates[1].

  • Reaction Assembly: In a pressure-rated tube, combine the 4-iodo-1,2,3-triazole (1.0 equiv), amine nucleophile (1.5 equiv), Pd(OAc)2 (5 mol%), and Xantphos ligand (5 mol%) in anhydrous toluene.

  • Carbonylation: Purge the vessel with CO gas three times, then pressurize to 1 atm (balloon pressure). Heat the reaction strictly to 70 °C.

    • Causality: 4-iodo triazoles require exactly 70 °C to overcome the oxidative addition barrier at the C4 position. Running this at 50 °C (the standard for 5-iodo triazoles) will result in recovered starting material[1][4].

    • Validation Checkpoint: Monitor via LC-MS after 4 hours. If a black precipitate (palladium black) forms early in the reaction, the catalyst has deactivated (likely due to oxygen ingress or insufficient CO coordination).

  • Isolation: Cool to room temperature, vent the CO safely in a fume hood, filter the mixture through a pad of Celite, and purify via flash chromatography.

References

The following authoritative sources were utilized to ground the mechanistic claims and experimental data in this guide. Verified landing pages are provided for access.

1.[3] A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH) / PMC. URL:[Link] 2.[6] Trimethylsilyl-Directed 1,3-Dipolar Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. ResearchGate. URL:[Link] 3.[4] Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Synthesis of N-substituted nicotinamide related compounds. ResearchGate. URL: [Link] 4.[1] Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation. ChemistrySelect / ResearchGate. URL: [Link] 5.[2] Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu+-Catalyzed Addition of Azides to Iodoalkynes. ACS Publications. URL: [Link] 6.[5] An Efficient and Safe Protocol for In Situ Generation of Azides for Click Chemistry: Late-Stage Application toward Synthesis of 1,2,3-Triazole-Embedded Uridines (Including J Fluorine Chem methodologies). ResearchGate. URL:[Link] 7.[7] 4-Iodo-1H-1,2,3-triazole and 4,5-diiodo-1H-1,2,3-triazole and their mono nitro derivatives. CORE. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Regiochemistry of 1,2,3-Triazole Synthesis

For researchers in drug discovery and materials science, the 1,2,3-triazole ring is a cornerstone scaffold, prized for its metabolic stability, unique electronic properties, and ability to engage in significant molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and materials science, the 1,2,3-triazole ring is a cornerstone scaffold, prized for its metabolic stability, unique electronic properties, and ability to engage in significant molecular interactions.[1][2] The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the most direct route to this heterocycle. However, with unsymmetrical alkynes, this reaction can yield two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. Controlling and confirming this regiochemistry is not merely an academic exercise; it is fundamental to ensuring the desired structure-activity relationship, biological efficacy, and material properties.

This guide provides an in-depth comparison of the primary synthetic methodologies, explains the mechanistic origins of their regiochemical outcomes, and details the definitive analytical workflows required to validate the resulting isomer.

Part 1: The Synthetic Landscape and Its Regiochemical Implications

The choice of synthetic method is the primary determinant of regiochemical outcome. While the thermal, uncatalyzed reaction provides a mixture of products, modern catalytic variants offer exquisite control, delivering specific isomers on demand.

The Uncatalyzed Path: Thermal Huisgen Cycloaddition

The classic Huisgen 1,3-dipolar cycloaddition, conducted simply by heating an azide and an alkyne, is a concerted pericyclic reaction.[3] For terminal alkynes, this thermal process notoriously yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[4] This lack of selectivity arises because the frontier molecular orbital (HOMO-LUMO) interactions that govern the cycloaddition are very close in energy for both possible orientations, resulting in poor regiochemical control.[4][5][6] Due to the high temperatures required and the formation of isomeric mixtures, this method is generally unsuitable for applications demanding regiopurity.[4]

The "Click" Chemistry Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), pioneered by Sharpless and Meldal, transformed the synthesis of 1,2,3-triazoles into a true "click" reaction.[4][7] This method is celebrated for its mild reaction conditions, broad functional group tolerance, and, most importantly, its near-perfect regioselectivity for the 1,4-disubstituted isomer .[4][8]

The mechanism diverges significantly from the thermal pathway. The process is initiated by the formation of a copper(I) acetylide complex.[7][9] This key intermediate then reacts with the azide, proceeding through a six-membered copper-containing metallacycle, which, after rearrangement and protonation, exclusively yields the 1,4-triazole product.[7][][11] The reaction exhibits a massive rate acceleration of up to 10⁸ compared to the uncatalyzed version.[4]

The Complementary Route: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To provide access to the alternative regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed. This reaction is highly selective for the 1,5-disubstituted isomer , making it the ideal counterpart to CuAAC.[4][12] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, enabling the synthesis of fully substituted triazoles.[4][13]

The mechanism of RuAAC is distinct from CuAAC and does not involve a metal acetylide intermediate.[14] Instead, it is proposed to proceed via the oxidative coupling of the azide and alkyne on the ruthenium center to form a six-membered ruthenacycle.[13][14][15] This step, which can be viewed as a nucleophilic attack of the alkyne on the terminal nitrogen of the azide, determines the regioselectivity before reductive elimination releases the 1,5-triazole product.[13][15]

Diagram 1: Regiochemical Outcomes of Azide-Alkyne Cycloadditions

cluster_reactions Synthetic Method cluster_products Regiochemical Product(s) Thermal Thermal Huisgen Cycloaddition Mixture 1,4- and 1,5-Isomer Mixture Thermal->Mixture Poor Selectivity CuAAC CuAAC (Copper-Catalyzed) Iso14 1,4-Isomer CuAAC->Iso14 High Selectivity RuAAC RuAAC (Ruthenium-Catalyzed) Iso15 1,5-Isomer RuAAC->Iso15 High Selectivity

Caption: Comparison of regiochemical outcomes from different triazole synthesis methods.

Part 2: Definitive Confirmation of Regiochemistry

While catalytic methods provide high confidence in the expected isomer, rigorous analytical confirmation is a prerequisite for publication, patent filing, and advancing a compound in any development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for routine analysis, while X-ray crystallography provides the ultimate, unambiguous proof of structure.

Method 1: NMR Spectroscopy - The First Line of Evidence

NMR spectroscopy is the most powerful and accessible tool for distinguishing between 1,4- and 1,5-regioisomers. The key lies in observing the chemical shifts and, more definitively, the long-range correlations of the atoms in and around the triazole ring.[16][17]

Key Diagnostic Signals:

  • ¹H NMR Chemical Shift of the Triazole Proton: The most immediate clue is the chemical shift of the lone proton on the triazole ring.

    • 1,4-Isomer (C5-H): This proton is adjacent to two nitrogen atoms (N1 and N4) and is typically found further downfield (deshielded), often in the range of δ 7.5 - 8.5 ppm.

    • 1,5-Isomer (C4-H): This proton is adjacent to only one nitrogen (N3) and is generally found further upfield (shielded) compared to its 1,4-counterpart, typically in the range of δ 7.0 - 8.0 ppm.

  • ¹³C NMR Chemical Shifts: The carbon signals of the triazole ring also show distinct differences. The C5 carbon in a 1,4-isomer is generally more deshielded than the C4 carbon in a 1,5-isomer.

  • 2D NMR (HMBC & NOESY) for Unambiguous Assignment: When ¹H chemical shifts are ambiguous due to overlapping signals or electronic effects from substituents, 2D NMR provides incontrovertible proof.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond correlations between protons and carbons. This is the most definitive NMR technique.

      • For a 1,4-isomer , look for a ³J correlation from the protons on the carbon attached to N1 (the R¹ group) to the C5 carbon of the triazole ring.

      • For a 1,5-isomer , the correlation from the protons on the carbon attached to N1 (the R¹ group) will be to the C4 carbon.

    • Nuclear Overhauser Effect (NOESY): This experiment shows correlations between protons that are close in space.

      • For a 1,4-isomer , a through-space NOE may be observed between the protons of the R¹ group (on N1) and the triazole C5-H .

      • For a 1,5-isomer , no such correlation is possible due to the distance.

Diagram 2: Analytical Workflow for Regiochemical Confirmation

Start Crude Reaction Product Purify Purification (Chromatography, Recrystallization) Start->Purify HNMR ¹H NMR Analysis Purify->HNMR Xray Single Crystal X-ray Crystallography (Absolute Proof) Purify->Xray If Crystal Available Decision Is Regiochemistry Clear? HNMR->Decision TwoD_NMR 2D NMR (HMBC) for Definitive Assignment Decision->TwoD_NMR No / Ambiguous Confirmed Structure Confirmed Decision->Confirmed Yes TwoD_NMR->Confirmed Xray->Confirmed

Caption: Step-wise workflow for the analytical confirmation of 1,2,3-triazole regiochemistry.

Method 2: Single-Crystal X-ray Crystallography - The Gold Standard

When absolute, undeniable proof of structure is required—for example, for a lead clinical candidate or a novel material with patentable properties—single-crystal X-ray crystallography is the ultimate arbiter.[18][19] This technique provides a precise three-dimensional map of electron density within a crystal, revealing the exact spatial arrangement of every atom and confirming bond connectivity unequivocally.[18]

While immensely powerful, its primary limitation is the need for a high-quality single crystal, which can be challenging and time-consuming to obtain.[19] However, the resulting structural data is unparalleled in its detail and serves as the final word in any structural debate.

Part 3: Experimental Protocols & Comparative Data

The following protocols describe the synthesis of a model triazole system via both CuAAC and RuAAC to illustrate the practical application of these methods.

Experimental Protocol 1: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (1,4-Isomer) via CuAAC
  • Objective: To synthesize the 1,4-regioisomer with high selectivity.

  • Materials: Benzyl azide, phenylacetylene, sodium ascorbate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), tert-butanol, water.

  • Procedure:

    • To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.1 mmol, 1.1 eq).

    • Add a 1:1 mixture of tert-butanol and water (10 mL).

    • In a separate vial, prepare fresh solutions of sodium ascorbate (0.2 mmol, 20 mol% in 1 mL H₂O) and CuSO₄·5H₂O (0.1 mmol, 10 mol% in 1 mL H₂O).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The active Cu(I) catalyst is generated in situ.[4]

    • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours (monitor by TLC).

    • Upon completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.

Experimental Protocol 2: Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole (1,5-Isomer) via RuAAC
  • Objective: To synthesize the 1,5-regioisomer with high selectivity.

  • Materials: Benzyl azide, phenylacetylene, [Cp*RuCl(COD)] (pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex), toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Cp*RuCl(COD)] (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (5 mL) via syringe.

    • Add benzyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq) sequentially via syringe.

    • Heat the reaction mixture to 80-100 °C and stir. The reaction is typically complete within 4-12 hours (monitor by TLC).[12]

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 1,5-disubstituted triazole.

Data Summary: Comparison of Synthetic Methods
FeatureThermal Huisgen CycloadditionCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Regioselectivity Poor (Mixture of 1,4- and 1,5-isomers)[4]Excellent (Exclusively 1,4-isomer)[4][8]Excellent (Exclusively 1,5-isomer)[12][14]
Typical Catalyst NoneCu(I) source (e.g., CuI, or CuSO₄/NaAsc)[4][CpRuCl] complex (e.g., CpRuCl(COD))[12][13]
Reaction Conditions High Temperature (80-140 °C)[4]Room Temperature, Aqueous/Organic Solvents[7]Elevated Temperature (60-100 °C), Anhydrous[20]
Alkyne Scope Terminal & InternalTerminal Alkynes OnlyTerminal & Internal Alkynes[4][13]
Key Advantage Catalyst-freeMild, robust, "Click" criteria, high 1,4-selectivityAccess to 1,5-isomers, tolerates internal alkynes
Key Limitation Lack of selectivity, harsh conditionsIneffective for internal alkynes, potential copper toxicity[7]Requires inert atmosphere, more expensive catalyst

Conclusion

The synthesis of 1,2,3-triazoles has been revolutionized by the development of highly regioselective catalytic methods. The copper-catalyzed CuAAC and ruthenium-catalyzed RuAAC reactions provide reliable and predictable access to 1,4- and 1,5-disubstituted triazoles, respectively. However, the onus remains on the researcher to rigorously confirm the structure of the final product. A systematic analytical approach, beginning with ¹H NMR and progressing to 2D NMR (specifically HMBC) when necessary, provides a definitive and trustworthy assignment of regiochemistry for virtually all applications. For compounds of critical importance, single-crystal X-ray crystallography stands as the ultimate tool for absolute structural validation. By combining selective synthesis with meticulous characterization, scientists can proceed with confidence that their molecules possess the precise architecture required for their intended function.

References

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • D. S. B. D. S. Raslan, M. D. E. D. S. El-Sabbagh, O. I. A. El-Gohainy, "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications", Chemical Reviews, 2016. [Link]

  • H. B. E. Ayouchia, L. Bahsis, H. Anane, L. R. Domingo, S.-E. Stiriba, "Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study", RSC Advances, 2017. [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. [Link]

  • General reaction and mechanism of CuAAC reaction. - ResearchGate. [Link]

  • Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations | Organic Letters - ACS Publications. [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. [Link]

  • B. C. Boren, S. Narayan, L. K. Rasmussen, L. Zhang, H. Zhao, Z. Lin, G. Jia, V. V. Fokin, "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism", Journal of the American Chemical Society, 2008. [Link]

  • Z.-X. Wang, H.-L. Qin, "Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water", Chemical Communications, 2003. [Link]

  • Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineeri - Who we serve. [Link]

  • Computed RuAAC reaction mechanism with selenoalkynes and Gibbs free... | Download Scientific Diagram - ResearchGate. [Link]

  • Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - RSC Publishing. [Link]

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - ResearchGate. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[5]pyrrole cage - PMC. [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. [Link]

  • Prediction of the regioselectivity of the ruthenium-catalyzed [3+2] cycloadditions of benzyl azide with internal alkynes using c - ProQuest. [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction - Chalmers Research. [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC. [Link]

  • Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction - YouTube. [Link]

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. [Link]

  • Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. [Link]

  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces - MOST Wiedzy. [Link]

  • 1,2,3-Triazole - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a key building block in the synthesis of various therapeutic agents. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing supporting experimental data and field-proven insights to aid in the selection of the most appropriate analytical strategy.

The Critical Role of Quantitative Analysis

The synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, can yield a complex mixture of the desired product, unreacted starting materials, catalysts, and potential byproducts. Accurate and precise quantification of the target molecule within this matrix is crucial for several reasons:

  • Reaction Optimization: Understanding the yield and purity of the product allows for the fine-tuning of reaction parameters such as temperature, catalyst loading, and reaction time to maximize efficiency and minimize impurities.

  • Process Control: In a manufacturing setting, robust analytical methods are essential for monitoring the consistency and reproducibility of the synthesis process, ensuring the final product meets quality standards.

  • Impurity Profiling: The identification and quantification of impurities are critical for regulatory submissions and for ensuring the safety and efficacy of the final drug substance.

  • Stability Studies: Quantitative analysis is vital for assessing the stability of the intermediate under various storage and handling conditions.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for the quantification of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid depends on a multitude of factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a comparative summary of the most pertinent methods.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL~10 - 50 µg/mL
Limit of Quantification (LOQ) ~0.5 - 2 µg/mL~0.05 - 0.5 ng/mL~50 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass-based detection.Excellent, provides structural information for unambiguous identification.
Throughput ModerateHighLow to Moderate
Cost (Instrument) ModerateHighHigh
Reference Standard RequiredRequiredRequired (for external calibration) or can be used as a primary method.

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and relatively low cost. For the analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a reversed-phase C18 column is typically employed, separating the compound from other reaction components based on its polarity.

Causality Behind Experimental Choices:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The acidic pH of the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the C18 column.

  • UV Detection: The triazole and phenyl rings in the molecule provide strong UV absorbance, making UV detection a suitable and sensitive method. A wavelength of around 254 nm is often a good starting point for detection.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Method Validation: The method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose[1][2]. This includes assessing specificity, linearity, range, accuracy, precision, and robustness[3][4][5].

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect by UV (254 nm) separate->detect calculate Calculate Concentration detect->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Workflow for HPLC-UV analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. The use of sub-2 µm particles in the UPLC column allows for faster analysis times and better resolution. The mass spectrometer provides an additional dimension of detection, allowing for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting impurities.

Causality Behind Experimental Choices:

  • UPLC: The smaller particle size of the stationary phase leads to higher efficiency and resolution, enabling faster separations without sacrificing performance. This is particularly advantageous for complex reaction mixtures[6].

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, typically forming protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of the analyte and fragmenting it, a specific transition can be monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity and reducing background noise. However, care must be taken as deiodination can sometimes occur in the ESI source, particularly when using formic acid as a mobile phase additive[7][8].

Experimental Protocol: UPLC-MS/MS Analysis

  • Sample Preparation:

    • Prepare the sample as described for HPLC-UV analysis, but dilute further to a concentration within the linear range of the MS detector (typically in the ng/mL range).

  • UPLC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Ionization Mode: ESI positive or negative.

    • MRM Transition: To be determined by infusing a standard solution of the analyte. For the [M+H]+ ion, a potential transition would be the loss of the carboxylic acid group.

  • Quantification:

    • Use an internal standard (ideally, a stable isotope-labeled version of the analyte) to improve accuracy and precision.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification weigh Weigh & Dilute filter Filter (0.22 µm) weigh->filter inject Inject into UPLC filter->inject separate Separate on C18 inject->separate ionize ESI Source separate->ionize detect MS/MS Detection (MRM) ionize->detect calculate Calculate Concentration detect->calculate internal_std Internal Standard internal_std->calculate calibrate Calibration Curve calibrate->calculate

Caption: Workflow for UPLC-MS/MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound, although a certified internal standard is used for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate quantification.

  • Signal Selection: Well-resolved signals of both the analyte and the internal standard are selected for integration. For 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, the singlet from the triazole proton or the methylene protons adjacent to the triazole ring would be suitable choices.

Experimental Protocol: qNMR Analysis

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Use a 90° pulse angle and a relaxation delay of at least 30 seconds.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the selected signals for the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • V = volume of the solvent

Self-Validating System: qNMR provides a self-validating system as the structural information from the NMR spectrum confirms the identity of the analyte being quantified. The presence of impurities can also be simultaneously detected and potentially quantified if they have unique and well-resolved signals. This technique is particularly powerful for analyzing crude reaction mixtures and for the certification of reference standards.

Conclusion

The choice of analytical methodology for the quantitative analysis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid in reaction mixtures is a critical decision that impacts process development and quality control.

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern.

  • UPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where specificity is crucial.

  • qNMR offers a primary, non-destructive method for accurate and precise quantification without the need for a specific reference standard of the analyte, making it invaluable for the analysis of crude reaction mixtures and for the certification of standards.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Barluenga, J., et al. (2006). A Pd-catalyzed synthesis of 1H-triazoles from alkenyl halides and sodium azide.
  • Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853-2855.
  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for strain-promoted copper-free click chemistry.
  • Fokin, V. V., et al. (2005). A new, highly efficient, and versatile copper(I) catalyst for the azide-alkyne cycloaddition. Journal of the American Chemical Society, 127(6), 210-216.
  • Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Journal of the American Chemical Society, 127(6), 210-216.
  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Harmonised Tripartite Guideline. (2023).
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2018). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Regioselective Synthesis and Structural Elucidation of 1,4-disubstituted 1,2,3-triazole Derivatives Using 1D and 2D NMR Spectral Techniques. Retrieved from [Link]

  • Moodle@Units. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Total organic iodine measurement: a new approach with UPLC/ESI-MS for off-line iodide separation/detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • ACS Publications. (2025). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Retrieved from [Link]

  • Jetir.Org. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

  • ResearchGate. (2025). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][9][10][11]triazoles. Retrieved from [Link]

  • ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2021). Research Article Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid proper disposal procedures

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7) is a highly specialized functional building block frequently utilized in click chemistry, bioconjugation, and drug discovery [1]. While its carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid (CAS: 1360607-69-7) is a highly specialized functional building block frequently utilized in click chemistry, bioconjugation, and drug discovery [1]. While its carboxylic acid moiety provides stability, the presence of a 1,2,3-triazole ring and an iodine atom creates a highly specific hazard profile.

As a halogenated, nitrogen-rich heterocycle, this compound cannot be disposed of through standard organic waste streams. Improper disposal—specifically, low-temperature combustion—can lead to the emission of highly toxic polyhalogenated dioxins and furans [2]. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational and disposal protocol grounded in Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Hazard Profile

Before handling or disposing of this compound, personnel must understand the mechanistic reasons behind its hazard classifications. The iodine atom dictates that all waste containing this compound must be strictly segregated as Halogenated Organic Waste .

Property / HazardSpecificationOperational Rationale
Chemical Formula C₄H₄IN₃O₂Contains a heavy halogen (Iodine), triggering strict EPA environmental release restrictions.
Molecular Weight 253.00 g/mol High density of heteroatoms (N, I) relative to carbon content.
Physical State Solid (Powder/Crystals)Prone to aerosolization. Requires handling in a localized exhaust environment to prevent inhalation.
Chemical Stability Generally stable at RTThe 1,2,3-triazole ring contains high localized energy. Avoid contact with strong oxidizers or extreme heat to prevent rapid decomposition [3].
Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvents to prevent toxic byproduct formation during incineration[4].

Operational Safety & Handling Protocol

To build a self-validating safety system, experimental choices must be driven by causality. Because triazole derivatives are suspected of causing serious eye irritation and potential reproductive toxicity [3], standard laboratory PPE must be augmented with strict engineering controls.

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a certified chemical fume hood. Open-vessel systems on standard benchtops are strictly prohibited to prevent dust accumulation.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (tested to EN 374 standards). Causality: Iodine-containing organics can permeate thin latex; nitrile provides a superior barrier against halogenated penetration.

    • Eye Protection: Chemical safety goggles with side shields.

    • Respirator: If local exhaust ventilation is unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is mandated to prevent inhalation of aerosolized triazole dust.

Spill Management & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and halogenated runoff into municipal water systems.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don PPE: Verify that heavy-duty nitrile gloves, goggles, and a lab coat are secured.

  • Containment (Solid Spill): Do not dry-sweep, as this generates explosive or toxic dust clouds. Lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to bind the dust.

  • Containment (Liquid/Solution Spill): If the compound is dissolved in a solvent (e.g., DMSO or Methanol), surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Never use combustible materials like paper towels for halogenated solutions.

  • Collection: Use a non-sparking tool to scoop the absorbed material into a sealable, compatible hazardous waste container (typically High-Density Polyethylene - HDPE).

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all wash water into the same halogenated waste container.

Workflow for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid spill containment and neutralization.

Waste Segregation & Disposal Plan

The disposal of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is governed by strict environmental regulations regarding halogenated organic compounds.

The Causality of Halogenated Segregation: Why must halogenated waste be kept separate from standard organic waste? When halogenated compounds (containing I, Cl, Br, or F) are incinerated at standard municipal waste temperatures, they act as precursors for the formation of highly toxic, bioaccumulative polychlorinated/polyhalogenated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. To destroy these molecules safely, the EPA mandates that halogenated waste be processed at specialized Treatment, Storage, and Disposal Facilities (TSDFs) capable of sustaining incineration temperatures exceeding 850°C to 1000°C, equipped with rapid-quench scrubbers to prevent dioxin reformation [2].

Step-by-Step Disposal Workflow:

  • Strict Segregation (The "Mixture Rule"): Under RCRA guidelines, mixing a halogenated waste with a non-halogenated waste stream automatically classifies the entire volume as halogenated hazardous waste[5]. Never dispose of this compound in a standard "Non-Halogenated Organic" carboy.

  • Containerization: Collect the waste (whether solid powder, or dissolved in reaction solvents) in a clearly labeled, sealable HDPE container. Do not use metal containers, as the acetic acid moiety and potential free iodine can cause corrosive degradation of the metal over time.

  • Labeling Requirements: The container must be explicitly labeled with:

    • "Hazardous Waste - Halogenated Organics"

    • The specific chemical name: 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

    • Primary Hazards: Toxic, Irritant, Halogenated

  • EHS Transfer: Do not accumulate more than 50 gallons of hazardous waste in a Satellite Accumulation Area [4]. Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department for transfer to a licensed TSDF.

WasteSegregation Gen Waste Generation: 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid State Determine Waste State Gen->State SolidWaste Solid Powder/Crystals State->SolidWaste LiquidWaste In Solution (e.g., DMSO/MeOH) State->LiquidWaste Halogenated Segregate as Halogenated Organic Waste SolidWaste->Halogenated Warning DO NOT MIX with Non-Halogenated Solvents LiquidWaste->Warning Incineration High-Temp Incineration (>850°C) via TSDF Halogenated->Incineration Warning->Halogenated

Decision tree for the segregation and disposal of halogenated triazole waste streams.

References

  • Environmental Protection Agency (EPA). "Dioxins and Their Effects on Human Health." EPA Environmental Guidelines. Available at:[Link]

  • University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Department of Environmental Health and Safety. Available at: [Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA Superfund Guidelines. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

This guide provides essential safety and handling protocols for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a novel heterocyclic compound used in chemical synthesis and drug discovery. Due to the absence of a specific S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a novel heterocyclic compound used in chemical synthesis and drug discovery. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from a comprehensive analysis of its structural analogues: iodoacetic acid, various triazole derivatives, and acetic acid. The principle of "like treats like" forms the basis of our risk assessment and subsequent safety recommendations. The protocols herein are designed to empower researchers to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Structurally-Informed Analysis

The potential hazards of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid are inferred from its constituent chemical groups. This compound should be handled as if it presents a combination of the hazards associated with its components.

  • The Iodoacetic Acid Moiety : The most significant contributor to the compound's potential toxicity is the iodo-substituted acetyl group. Iodoacetic acid is classified as acutely toxic if swallowed and causes severe skin burns and eye damage[1]. It is also a known vesicant, meaning it can cause chemical blisters[1]. Therefore, we must assume our target compound is corrosive and toxic.

  • The 1,2,3-Triazole Ring : Triazole compounds can be skin and eye irritants[2][3][4]. Some triazoles are suspected of damaging fertility or the unborn child[5]. Furthermore, upon heating, triazoles may decompose to produce toxic fumes, including nitrogen oxides and hydrogen cyanide[5]. If the compound is a fine powder, it may also form explosive mixtures in the air, necessitating precautions against dust generation and ignition sources[5].

  • The Acetic Acid Functional Group : This group contributes to the overall acidic and potentially corrosive nature of the molecule, reinforcing the hazards identified from the iodoacetic acid component[6][7].

Table 1: Summary of Inferred Hazards

Hazard CategoryPotential EffectRationale based on Structural Analogy
Acute Toxicity (Oral) Toxic or harmful if swallowed.Based on iodoacetic acid (H301) and related triazoles (H302)[1][3].
Skin Corrosion/Irritation Causes severe skin burns and irritation.Based on iodoacetic acid (H314) and related triazoles (H315)[1][3][4].
Eye Damage/Irritation Causes serious eye damage.Based on iodoacetic acid (H314) and related triazoles (H319)[1][3][4].
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Based on related triazole-acetic acids (H335)[3].
Thermal Decomposition May release toxic gases (NOx, HCN) in a fire.A known hazard for nitrogen-containing heterocycles like 1,2,4-triazole[5].
Reproductive Toxicity Suspected of damaging fertility or the unborn child.A potential hazard associated with some triazole compounds[5].

Core Protective Measures: An Integrated Safety System

A multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All handling of solid 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[8][9]. This is critical to prevent the inhalation of fine dust particles and potential vapors.

  • Safety Shower & Eyewash Station : Ensure immediate and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is required for all procedures involving this compound. The selection is based on the precautionary statements (e.g., P280) found in the SDS of analogous compounds, which call for comprehensive protection[1][8].

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving with unlined, chemical-resistant nitrile gloves. Ensure the outer glove has a long cuff that extends over the lab coat sleeve.Protects against skin contact with a potentially corrosive and toxic substance. Double-gloving is recommended as an added precaution, with the outer glove being removed and disposed of within the fume hood after handling[10].
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87 standards. A full-face shield must be worn over the goggles.Protects against splashes of solutions and contact with airborne particles, which could cause severe eye damage[1][5][6].
Body Protection A chemical-resistant laboratory coat with long sleeves and tight cuffs. Long pants and fully enclosed, chemical-resistant shoes.Prevents incidental skin contact and contamination of personal clothing[9][11].
Respiratory Protection Not typically required when work is performed within a functional chemical fume hood.A fume hood provides adequate respiratory protection from dust or vapors[9]. In the event of a spill outside of a hood, a respirator with a particulate filter may be necessary for cleanup[5].

Operational and Disposal Plans

A self-validating protocol requires procedural discipline from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Cover the work surface with disposable, absorbent bench paper. Assemble all necessary equipment and reagents.

  • PPE Donning : Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Weighing and Transfer : Perform all weighing and transfer operations on a disposable weigh paper within the fume hood to minimize contamination of equipment and prevent inhalation of dust.

  • Solution Preparation : When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, remove the outer gloves while still in the fume hood and dispose of them in the designated hazardous waste container.

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination: face shield, goggles, lab coat, and finally inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water immediately after any handling procedure is complete[1].

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][8].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the medical professional this guide or an analogous SDS[1][8].

  • Spill : Evacuate the area. For a small spill within a fume hood, use an absorbent material to collect the substance, then place it in a sealed container for hazardous waste disposal. Do not create dust.

Disposal Plan

As a halogenated organic compound, all waste containing 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid must be treated as hazardous waste.

  • Solid Waste : All contaminated disposables (e.g., gloves, weigh paper, bench paper) must be placed in a clearly labeled, sealed hazardous waste container designated for halogenated solid waste[9].

  • Liquid Waste : Unused solutions and reaction mixtures must be collected in a labeled, sealed container for halogenated liquid waste. Do not pour down the drain[5].

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations[5][8].

PPE Selection Workflow

The following diagram illustrates the logical process of selecting appropriate PPE based on the identified hazards of the compound.

PPE_Workflow cluster_0 Hazard Identification cluster_1 Control & PPE Selection Compound 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid H_Corrosive Skin & Eye Corrosive (H314) Compound->H_Corrosive H_Toxic Acutely Toxic (H301) Compound->H_Toxic H_Irritant Respiratory Irritant (H335) Compound->H_Irritant H_Dust Dust/Aerosol Potential Compound->H_Dust PPE_Eye Eye/Face Protection: Chemical Goggles + Face Shield H_Corrosive->PPE_Eye Requires PPE_Skin Hand & Body Protection: Double Nitrile Gloves + Lab Coat H_Corrosive->PPE_Skin Requires H_Toxic->PPE_Skin Requires PPE_Eng Engineering Control: Chemical Fume Hood H_Irritant->PPE_Eng Requires H_Dust->PPE_Eng Requires

Sources

© Copyright 2026 BenchChem. All Rights Reserved.